DBCO-PEG4-Alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]-6-oxohexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O6/c32-16-18-36-20-22-37-21-19-35-17-15-30-28(33)11-5-6-12-29(34)31-23-26-9-2-1-7-24(26)13-14-25-8-3-4-10-27(25)31/h1-4,7-10,32H,5-6,11-12,15-23H2,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXWONCQAFVJHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCC(=O)NCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to DBCO-PEG4-Alcohol for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of DBCO-PEG4-Alcohol, a key reagent in the field of bioconjugation. It details the molecule's properties, its central role in copper-free click chemistry, and provides detailed protocols for its application in labeling and conjugating biomolecules.
Introduction to this compound
This compound is a heterobifunctional linker molecule widely used in chemical biology, drug delivery, and diagnostics. It is comprised of three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide groups. This reactivity is the basis for its use in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry".[1]
-
Polyethylene Glycol (PEG) Spacer (PEG4): A short chain of four ethylene glycol units that is hydrophilic and flexible. This PEG linker enhances the solubility of the molecule and its conjugates in aqueous buffers, reduces aggregation, and provides spatial separation between the conjugated molecules.[2]
-
Primary Alcohol (-OH): A terminal hydroxyl group that can be chemically modified to introduce other functionalities or to attach the linker to a solid support or another molecule.
The primary application of this compound is in copper-free click chemistry. The SPAAC reaction between a DBCO group and an azide group is a bioorthogonal reaction, meaning it can proceed efficiently within a biological system without interfering with native biochemical processes.[3] This makes it an ideal tool for labeling and conjugating sensitive biomolecules such as proteins, peptides, and nucleic acids in their native environment.[1] The absence of a cytotoxic copper catalyst, which is required in the more traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a major advantage of the SPAAC reaction, especially for in-vivo applications.[4]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₉H₃₆N₂O₆ | |
| Molecular Weight | 508.61 g/mol | |
| CAS Number | 1416711-60-8 | |
| Appearance | White to slightly grey crystalline solid | |
| Purity | >95% (typically analyzed by HPLC) | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, and Chloroform | |
| Storage Conditions | Store at -20°C, desiccated and protected from light. |
Core Application: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The core utility of this compound lies in the SPAAC reaction. This reaction is a [3+2] cycloaddition between the strained alkyne of the DBCO group and an azide-functionalized molecule, which forms a stable triazole linkage.
Caption: The SPAAC reaction between a DBCO-containing molecule and an azide-containing molecule.
The reaction is characterized by its high efficiency, specificity, and biocompatibility. The reaction proceeds readily at physiological temperature and pH without the need for a copper catalyst.
Experimental Protocols
The following protocols provide a general framework for a two-step bioconjugation process involving the labeling of a biomolecule with an azide and its subsequent conjugation to a DBCO-functionalized molecule. While this compound itself has a terminal hydroxyl group, for protein conjugation, it is often derivatized to an amine-reactive NHS ester (DBCO-PEG4-NHS ester) or a thiol-reactive maleimide. The second part of the protocol, the SPAAC reaction, is directly applicable to any DBCO-containing molecule.
Protocol 1: Introduction of an Azide Handle onto a Protein
This protocol describes the modification of a protein with an azide group using an NHS ester-functionalized azide linker.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Azido-PEG4-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or other protein purification systems
Procedure:
-
Prepare the Azido-PEG4-NHS Ester: Prepare a fresh 10 mM stock solution of Azido-PEG4-NHS ester in anhydrous DMSO or DMF.
-
Reaction Setup: Add a 10- to 40-fold molar excess of the Azido-PEG4-NHS ester stock solution to the protein sample (0.5–5 mg/mL). The final DMSO/DMF concentration should be kept below 20% to avoid protein denaturation.
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
Quenching (Optional): To quench the reaction, add a small volume of the quenching solution to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted Azido-PEG4-NHS ester using a spin desalting column or other suitable method.
-
Storage: The azide-labeled protein can be stored at -20°C for future use.
Protocol 2: Copper-Free Click Chemistry Conjugation (SPAAC)
This protocol describes the conjugation of the azide-labeled protein from Protocol 1 with a DBCO-functionalized molecule.
Materials:
-
Purified azide-labeled protein
-
DBCO-functionalized molecule (e.g., DBCO-PEG4-fluorophore)
-
Reaction Buffer (e.g., PBS, pH 7.4). This buffer must not contain sodium azide.
Procedure:
-
Reaction Setup: To the azide-modified protein solution (typically 1-10 mg/mL), add a 2-4 fold molar excess of the DBCO reagent stock solution. For antibody-small molecule conjugations, a starting molar excess of 7.5-fold may be used.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The optimal reaction time should be determined empirically.
-
Purification: Remove the excess, unreacted DBCO reagent using a spin desalting column, dialysis, or other appropriate chromatography method.
-
Characterization: Confirm the conjugation and determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (DBCO has a characteristic absorbance around 310 nm).
Visualizing the Workflow and Logic
Experimental Workflow for Bioconjugation
The following diagram illustrates the two-step process of labeling a protein with an azide and then conjugating it with a DBCO-functionalized molecule.
Caption: A typical two-step experimental workflow for protein bioconjugation using SPAAC.
Logical Relationship of this compound Components
This diagram illustrates the functional components of the this compound molecule and their roles in the bioconjugation process.
References
An In-depth Technical Guide to DBCO-PEG4-Alcohol in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, applications, and experimental considerations for DBCO-PEG4-Alcohol, a key reagent in the field of bioorthogonal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing click chemistry for bioconjugation, labeling, and the development of targeted therapeutics.
Core Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This compound is a heterobifunctional linker that leverages the principles of "click chemistry," specifically the copper-free variant known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This bioorthogonal reaction enables the rapid and specific covalent ligation of molecules in complex biological environments.[2]
The core of this reagent's functionality lies in its three key components:
-
Dibenzocyclooctyne (DBCO): This is a highly strained cyclooctyne. The significant ring strain in the DBCO moiety dramatically lowers the activation energy for the [3+2] cycloaddition reaction with an azide.[1] This allows the reaction to proceed efficiently at physiological temperatures and in aqueous environments without the need for a cytotoxic copper(I) catalyst, which is a major advantage for in vivo and live-cell applications.[2] The reaction between the DBCO group and an azide-functionalized molecule results in the formation of a stable triazole linkage.
-
Polyethylene Glycol (PEG4) Spacer: The tetra-ethylene glycol spacer is a hydrophilic linker that imparts several beneficial properties. It enhances the aqueous solubility of the DBCO moiety and the resulting conjugate, which is crucial for biological applications. Additionally, the PEG4 spacer provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.
-
Alcohol (Hydroxyl Group): The terminal primary hydroxyl group serves as a versatile chemical handle for the attachment of DBCO-PEG4 to a molecule of interest. This alcohol can be readily functionalized or activated for conjugation to various functional groups on proteins, peptides, drugs, or other biomolecules.
In essence, this compound acts as a bridge. The alcohol end is first attached to a target molecule. This "DBCO-activated" molecule can then be specifically and efficiently linked to a second molecule bearing an azide group through the SPAAC reaction.
Quantitative Data: Reaction Kinetics
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k). A higher rate constant indicates a faster and more efficient reaction, which is particularly important when working with low concentrations of biomolecules or tracking rapid biological processes. The reaction rate is influenced by the specific structures of the cyclooctyne and the azide, as well as reaction conditions such as solvent, pH, and temperature.
The following table summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl azide, a commonly used model azide. This data provides a comparative context for the reactivity of DBCO derivatives.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Dibenzocyclooctyne | DBCO | ~0.3 - 1.0 |
| Dibenzoazacyclooctyne | DIBAC/ADIBO | 0.9 |
| Bicyclononyne | BCN | ~0.14 - 0.15 |
| Dibenzoannulated cyclooctyne | DIBO | ~0.17 |
| Azacyclooctyne | AZA | 0.3 |
| Biarylazacyclooctynone | BARAC | 3.4 |
Note: Reaction rates can be influenced by the specific azide used, solvent, pH, and temperature.
Studies have shown that the presence of a PEG linker can enhance the reaction rate of DBCO-modified biomolecules. For instance, a DBCO-PEG5-Herceptin conjugate exhibited a 31 ± 16% increase in reaction rate compared to its non-PEGylated counterpart. This is attributed to the PEG linker increasing the distance between the antibody and the DBCO group, which minimizes steric hindrance and prevents the hydrophobic DBCO from being buried within the biomolecule.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in bioconjugation. These protocols are generalized and may require optimization for specific applications.
Activation of a Molecule with this compound
This protocol describes the initial step of attaching the DBCO-PEG4 moiety to a molecule of interest (e.g., a protein, peptide, or small molecule) that has a suitable functional group for reaction with the alcohol. A common approach is to first convert the alcohol to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, for reaction with primary amines.
Materials:
-
This compound
-
Molecule of interest (e.g., protein with accessible lysine residues)
-
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or other amine-free buffer
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column or dialysis cassette for purification
Protocol:
-
Activation of this compound (Example with DSC to form DBCO-PEG4-NHS Ester):
-
Dissolve this compound and a slight molar excess of DSC in anhydrous DMF or DMSO.
-
Add a suitable base (e.g., triethylamine or diisopropylethylamine) to catalyze the reaction.
-
Stir the reaction at room temperature for several hours to overnight.
-
The resulting DBCO-PEG4-NHS ester solution can often be used directly in the next step.
-
-
Preparation of the Molecule of Interest:
-
Dissolve the molecule of interest in the reaction buffer to a concentration of 1-10 mg/mL.
-
If the buffer contains primary amines (e.g., Tris or glycine), exchange it for an amine-free buffer like PBS.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the activated DBCO-PEG4-NHS ester solution to the solution of the molecule of interest.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the DBCO-labeled Molecule:
-
Remove the excess, unreacted DBCO reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).
-
The purified DBCO-labeled molecule is now ready for the SPAAC reaction.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the "click" reaction between the DBCO-labeled molecule and an azide-containing molecule.
Materials:
-
Purified DBCO-labeled molecule
-
Azide-containing molecule
-
Reaction Buffer: PBS, pH 7.4, or other suitable aqueous buffer
Protocol:
-
Prepare the Reactants:
-
Dissolve the purified DBCO-labeled molecule in the reaction buffer.
-
Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer).
-
-
Click Reaction:
-
Mix the DBCO-labeled molecule and the azide-containing molecule in the reaction buffer. A slight molar excess (1.5 to 10-fold) of one reactant is often used to drive the reaction to completion.
-
Incubate the reaction at room temperature for 1-12 hours, or overnight at 4°C. Reaction times will vary depending on the concentration and reactivity of the substrates.
-
-
Purification of the Final Conjugate:
-
Purify the final conjugate to remove any unreacted starting materials using an appropriate method such as SEC, affinity chromatography, or dialysis, depending on the properties of the conjugate.
-
-
Characterization:
-
Analyze the final conjugate using methods such as SDS-PAGE (to observe a shift in molecular weight), mass spectrometry (to confirm the mass of the conjugate), or UV-Vis spectroscopy (DBCO has a characteristic absorbance at ~309 nm).
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the core mechanism and experimental workflows associated with this compound.
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: General workflow for bioconjugation using this compound.
References
The Pivotal Role of the PEG4 Linker in DBCO Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioconjugation, the precision and efficiency of chemical tools are paramount. Among these, dibenzocyclooctyne (DBCO) reagents have emerged as mainstays for copper-free click chemistry, enabling the facile and bioorthogonal ligation of molecules in complex biological environments. A key, yet often overlooked, component of many advanced DBCO reagents is the short, hydrophilic tetraethylene glycol (PEG4) linker. This in-depth guide elucidates the critical role of the PEG4 linker, detailing its impact on the physicochemical properties, reactivity, and utility of DBCO reagents in pioneering research and therapeutic development.
Introduction to DBCO Reagents and the Need for Linkers
Dibenzocyclooctyne (DBCO) is a strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry.[1][2] This reaction's ability to proceed with high efficiency and selectivity within physiological conditions, without the need for a cytotoxic copper catalyst, has made it an invaluable tool for labeling, tracking, and conjugating biomolecules.[3][4]
However, the DBCO moiety itself is inherently hydrophobic.[5] When directly attached to biomolecules, this hydrophobicity can lead to several challenges, including poor aqueous solubility, aggregation, and non-specific binding, thereby compromising the efficacy and reproducibility of bioconjugation experiments. To circumvent these issues, a linker is often incorporated between the DBCO group and the reactive handle that attaches to the biomolecule of interest. Polyethylene glycol (PEG) linkers, and specifically the monodisperse PEG4 linker, have proven to be exceptionally well-suited for this purpose.
The Multifaceted Role of the PEG4 Linker
The inclusion of a PEG4 linker in DBCO reagents is a strategic design choice that imparts a range of beneficial properties. These advantages stem from the fundamental characteristics of the polyethylene glycol chain.
Enhanced Solubility and Reduced Aggregation
One of the most significant contributions of the PEG4 linker is the enhancement of aqueous solubility. The hydrophilic nature of the repeating ethylene glycol units improves the overall water solubility of the DBCO reagent and the resulting bioconjugate. This is particularly crucial when working with hydrophobic drugs or large biomolecules that are prone to aggregation in aqueous buffers. By mitigating aggregation, the PEG4 linker ensures that the conjugated molecules remain in solution, accessible for their intended biological interactions.
Minimized Steric Hindrance
The PEG4 linker acts as a flexible spacer, physically separating the bulky DBCO group from the conjugated biomolecule. This spatial separation is critical for reducing steric hindrance, which can otherwise impede the approach of the azide-containing binding partner to the DBCO reaction site. By providing greater accessibility to the reactive moiety, the PEG4 linker can lead to improved reaction kinetics and higher conjugation efficiencies.
Improved Pharmacokinetics and Reduced Immunogenicity
In the context of therapeutic development, such as in antibody-drug conjugates (ADCs) or PROTACs, the PEG linker can favorably influence the pharmacokinetic properties of the molecule. PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend circulation half-life. Furthermore, the PEG chain can create a hydration shell around the conjugate, masking it from the immune system and thereby reducing its immunogenicity.
Biocompatibility
Polyethylene glycol is a non-toxic and biocompatible polymer, making it an ideal component for in vivo applications. Its use in DBCO reagents ensures that the linker itself does not introduce undue toxicity or off-target effects.
Impact on DBCO Reagent Functionality: A Quantitative Perspective
The inclusion of a PEG4 linker has a demonstrable impact on the performance of DBCO reagents. While specific quantitative data can vary depending on the biomolecules being conjugated and the reaction conditions, the following table summarizes key performance parameters influenced by the PEG4 linker.
| Parameter | DBCO without PEG Linker | DBCO with PEG4 Linker | Rationale for Improvement |
| Aqueous Solubility | Low to moderate | High | The hydrophilic ethylene glycol units increase polarity and interaction with water molecules. |
| Reaction Kinetics (k₂) | Generally lower | Generally higher | Reduced steric hindrance allows for better accessibility of the azide to the DBCO group. |
| Conjugation Efficiency | Variable, prone to lower yields with hydrophobic partners | Consistently higher yields | Improved solubility and reduced aggregation lead to more efficient reactions. |
| Bioconjugate Aggregation | Higher propensity | Lower propensity | The hydrophilic PEG chain helps to keep the conjugate in solution. |
| In Vivo Half-Life | Shorter | Longer | Increased hydrodynamic radius reduces renal clearance. |
| Immunogenicity | Potentially higher | Lower | The PEG linker can mask immunogenic epitopes. |
Experimental Protocols: An Overview
The following sections provide generalized protocols for common applications of DBCO-PEG4 reagents. It is important to note that optimization of molar excess, reaction time, and temperature may be necessary for specific applications.
Labeling of Amine-Containing Proteins with DBCO-PEG4-NHS Ester
This protocol describes the introduction of a DBCO moiety onto a protein via its primary amines (e.g., lysine residues) using a DBCO-PEG4-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare a stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF immediately before use.
-
Add the DBCO-PEG4-NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is typically recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted DBCO-PEG4-NHS ester using a desalting column.
-
The DBCO-labeled protein is now ready for conjugation with an azide-containing molecule.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free click reaction between a DBCO-labeled molecule and an azide-labeled molecule.
Materials:
-
DBCO-labeled molecule
-
Azide-labeled molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the DBCO-labeled and azide-labeled molecules in the reaction buffer.
-
Mix the two components. A 1.5- to 10-fold molar excess of one component can be used to drive the reaction to completion.
-
Incubate the reaction for 4-12 hours at room temperature, or overnight at 4°C. For some applications, incubation at 37°C can increase the reaction rate.
-
The resulting conjugate can be purified if necessary, for example, by size-exclusion chromatography.
Visualizing Workflows and Concepts
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of DBCO-PEG4 reagents.
Caption: Core components of a typical DBCO-PEG4 reagent.
Caption: General workflow for bioconjugation using a DBCO-PEG4-NHS ester.
Caption: The anti-aggregation role of the PEG4 linker.
Conclusion
The PEG4 linker is far more than a simple spacer in DBCO reagents; it is a critical component that enhances the reagent's utility across a broad spectrum of applications. By improving solubility, reducing steric hindrance, and imparting favorable pharmacokinetic properties, the PEG4 linker enables more efficient, reliable, and biocompatible conjugations. For researchers, scientists, and drug development professionals, a thorough understanding of the role of the PEG4 linker is essential for the rational design and successful implementation of advanced bioconjugation strategies. As the demand for precisely engineered biomolecules continues to grow, the thoughtful incorporation of components like the PEG4 linker will remain a key driver of innovation in the field.
References
An In-depth Technical Guide to the Safe Handling of DBCO-PEG4-Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data and handling precautions for DBCO-PEG4-Alcohol, a key reagent in copper-free click chemistry.[1][2][3] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the product.
Section 1: Product Identification and Properties
This compound is a polyethylene glycol (PEG) derivative containing a dibenzocyclooctyne (DBCO) moiety and a terminal primary hydroxyl group.[4][5] The DBCO group facilitates strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction widely used in bioconjugation, while the hydrophilic PEG spacer enhances solubility.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1416711-60-8 | |
| Molecular Formula | C29H36N2O6 | |
| Molecular Weight | 508.61 g/mol | |
| Appearance | Solid | |
| Purity | ≥95% - ≥98% | |
| Melting Point | 50-60 °C | |
| Storage Temperature | -20°C |
Section 2: Hazard Identification and Safety Classifications
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. While it is considered non-hazardous for transport, appropriate handling precautions are necessary to minimize exposure and environmental release.
Table 2: GHS Hazard and Precautionary Statements
| Classification | Code | Statement | Reference |
| Hazard | H302 | Harmful if swallowed. | |
| Hazard | H410 | Very toxic to aquatic life with long lasting effects. | |
| Precautionary | P264 | Wash skin thoroughly after handling. | |
| Precautionary | P270 | Do not eat, drink or smoke when using this product. | |
| Precautionary | P273 | Avoid release to the environment. | |
| Precautionary | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| Precautionary | P330 | Rinse mouth. | |
| Precautionary | P391 | Collect spillage. | |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. |
According to available data, this product contains no substances with occupational exposure limit values. No component of this product present at a level greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.
Section 3: Handling and Storage Protocols
Proper handling and storage are essential to ensure the stability of this compound and the safety of laboratory personnel.
Storage:
-
Store the container tightly sealed in a cool, well-ventilated area.
-
The recommended storage temperature is -20°C for the powder and -80°C when in solvent.
-
Keep away from direct sunlight and sources of ignition.
-
If preparing stock solutions, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to one month. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.
Handling:
-
Avoid inhalation, and contact with eyes and skin.
-
Use only in areas with appropriate exhaust ventilation.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
Incompatible Materials:
-
Strong acids/alkalis and strong oxidizing/reducing agents.
Section 4: Exposure Controls and Personal Protective Equipment (PPE)
To minimize potential exposure, the following engineering controls and personal protective equipment are recommended.
Table 3: Recommended Personal Protective Equipment
| PPE | Specification | Purpose | Reference |
| Eye Protection | Safety goggles with side-shields. | To protect eyes from splashes. | |
| Hand Protection | Protective gloves (e.g., nitrile). | To prevent skin contact. | |
| Skin and Body Protection | Impervious clothing, lab coat. | To protect skin and clothing from contamination. | |
| Respiratory Protection | Suitable respirator. | Use if ventilation is inadequate or if dust/aerosols are generated. |
Engineering Controls:
-
Ensure adequate ventilation in the handling area.
-
Provide an accessible safety shower and eye wash station.
Section 5: First-Aid and Accidental Release Measures
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention.
-
Skin Contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Call a physician.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.
Accidental Release Measures:
-
Personal Precautions: Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or water courses.
-
Methods for Cleaning Up: For solutions, absorb with a liquid-binding material like diatomite. Decontaminate surfaces by scrubbing with alcohol. Dispose of contaminated material in accordance with local regulations.
Section 6: Experimental Workflow and Safe Handling Diagram
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
Section 7: Stability and Reactivity
This compound is stable under recommended storage conditions. Hazardous decomposition products, such as toxic fumes, may be emitted under fire conditions.
This technical guide is intended for informational purposes for research professionals. Always refer to the specific Safety Data Sheet provided by the supplier before use and adhere to all institutional and regulatory safety protocols. The chemical, physical, and toxicological properties may not have been completely investigated.
References
A Technical Guide to DBCO-PEG4-Alcohol: Solubility and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of DBCO-PEG4-Alcohol, a critical reagent in bioconjugation and drug development. It includes a detailed experimental protocol for solubility determination and a visual representation of its application in a typical bioconjugation workflow.
Core Topic: Solubility of this compound
This compound is a bifunctional molecule featuring a dibenzocyclooctyne (DBCO) group and a hydroxyl (-OH) terminus, connected by a hydrophilic tetraethylene glycol (PEG4) spacer. This structure imparts a versatile solubility profile, allowing its use in a range of aqueous and organic solvent systems. The PEG4 linker, in particular, enhances aqueous solubility and reduces aggregation, which is beneficial when working with sensitive biomolecules.[1][2][3][4]
Quantitative Solubility Data
While precise quantitative solubility data for this compound is not extensively published, information from closely related DBCO-PEG4 derivatives provides valuable insights into its expected solubility. The presence of the hydrophilic PEG4 spacer generally confers good solubility in aqueous buffers and polar organic solvents.[5]
The following table summarizes the available qualitative and quantitative solubility information for this compound and analogous compounds.
| Solvent/System | This compound | DBCO-PEG4-Maleimide | DBCO-PEG4-NHS Ester | DBCO-PEG4-Amine |
| Water/Aqueous Buffer | Soluble | Up to 6.6 mM | Up to 5.5 mM | - |
| DMSO | Soluble | - | - | 50 mg/mL (95.49 mM) |
| DMF | Soluble | - | Soluble | - |
| DCM | Soluble | - | - | - |
| THF | Soluble | - | - | - |
| Chloroform | Soluble | - | - | - |
Note: The solubility of this compound in organic solvents is qualitatively described as "soluble" by manufacturers. The quantitative data for the amine variant in DMSO provides a strong indication of high solubility in this solvent.
Experimental Protocols: Determining Solubility
A reliable and widely accepted method for determining the equilibrium solubility of a chemical compound is the shake-flask method . This protocol provides a detailed methodology for its implementation.
Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, PBS, DMSO)
-
Sealed glass vials or flasks
-
Temperature-controlled shaker or agitator
-
Centrifuge
-
Syringe filters (PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The excess solid should be clearly visible.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker and agitate for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After equilibration, centrifuge the vial to pellet the undissolved solid.
-
Carefully aspirate the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating its analytical signal on the calibration curve.
-
Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Visualization of Experimental Workflow
This compound is a key reagent in copper-free click chemistry, a bioorthogonal reaction that allows for the efficient and specific conjugation of molecules in complex biological environments. The following diagram illustrates a typical experimental workflow for the bioconjugation of an azide-modified biomolecule with this compound.
Caption: A generalized workflow for the bioconjugation of an azide-modified biomolecule with this compound via copper-free click chemistry.
This workflow highlights the straightforward nature of using this compound for bioconjugation. The reaction proceeds efficiently under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules. The hydrophilic PEG4 spacer not only improves solubility but also provides spatial separation between the conjugated molecules, which can help to preserve their biological activity.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound, 1416711-60-8 | BroadPharm [broadpharm.com]
- 5. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
An In-depth Technical Guide to the Stability and Storage of DBCO-PEG4-Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and optimal storage conditions for DBCO-PEG4-Alcohol (Dibenzocyclooctyne-Polyethylene Glycol-Alcohol), a critical reagent in copper-free click chemistry. Understanding the chemical stability of this linker is paramount for ensuring the reproducibility and success of bioconjugation, drug delivery, and molecular imaging applications. This document outlines recommended storage protocols, potential degradation pathways, and detailed experimental methodologies for stability assessment.
Core Concepts: Understanding this compound
This compound is a heterobifunctional linker composed of three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) without the need for a cytotoxic copper catalyst.
-
Tetra-ethylene Glycol (PEG4): A hydrophilic spacer that enhances water solubility, reduces aggregation, and provides spatial separation between conjugated molecules.
-
Primary Alcohol (-OH): A versatile functional group that can be further modified to conjugate to a variety of molecules.
The stability of the DBCO moiety is the most critical factor for the successful application of this reagent.
Recommended Storage and Handling Conditions
Proper storage and handling are essential to maintain the reactivity and integrity of this compound. The following tables summarize the recommended conditions for the solid compound and its solutions.
Table 1: Storage and Handling of Solid this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage.[1][2][3][4] | Minimizes thermal degradation and preserves the strained cyclooctyne ring. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The DBCO group is susceptible to oxidation.[5] |
| Light | Protect from light. | Minimizes light-induced degradation. |
| Moisture | Keep in a tightly sealed container, preferably with a desiccant. | Prevents hydrolysis and maintains the integrity of the compound. |
| Handling | Allow the vial to warm to room temperature before opening. | Prevents condensation of moisture inside the vial. |
Table 2: Storage and Handling of this compound Solutions
| Parameter | Recommendation | Rationale |
| Solvents | Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). | Ensures good solubility and minimizes hydrolysis. |
| Preparation | Prepare solutions fresh for immediate use whenever possible. | Minimizes degradation in solution. |
| Short-term Storage | Up to one month at -20°C in tightly sealed vials. | Suitable for stock solutions that will be used relatively quickly. |
| Long-term Storage | Up to six months at -80°C in aliquots. | Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound. |
| Handling | Before use, allow aliquots to equilibrate to room temperature. | Ensures accurate pipetting and prevents thermal shock. |
Stability Profile and Degradation Pathways
The DBCO group, while highly reactive towards azides, is susceptible to degradation under certain conditions. Researchers should be aware of the following factors that can compromise the stability of this compound.
pH Sensitivity
The DBCO moiety is sensitive to acidic conditions. Strong acids can catalyze a 5-endo-dig cycloisomerization, leading to a rearrangement of the cyclooctyne ring and a loss of its "click" reactivity. It is recommended to avoid exposing this compound to pH levels below 5. The compound is relatively stable in the presence of aqueous bases.
Oxidative Degradation
The triple bond in the DBCO ring is susceptible to oxidation. Exposure to atmospheric oxygen, especially over prolonged periods in solution, can lead to the formation of byproducts and a decrease in the click reactivity. Storing the compound under an inert atmosphere is crucial to mitigate this degradation pathway.
Incompatible Reagents
Certain chemical reagents can react with the DBCO group and should be avoided in reaction buffers and storage solutions:
-
Azides: Sodium azide (NaN3) and other azide-containing compounds will react with the DBCO group, consuming the reagent.
-
Thiols: Buffers containing thiols should be avoided for long-term storage as they can potentially react with the DBCO moiety.
Quantitative Stability Data
While specific forced degradation studies on this compound are not widely published, data from related DBCO-conjugated biomolecules can provide valuable insights. For instance, a DBCO-modified antibody stored at 4°C or -20°C showed a 3-5% loss of reactivity towards azides over four weeks. Another study on DBCO-functionalized beads in a cellular environment showed a 36% degradation after 24 hours, highlighting the potential for degradation in complex biological systems.
The following diagram illustrates a decision-making workflow for the proper storage of this compound.
Caption: A decision tree for the optimal storage of this compound.
Experimental Protocols for Stability Assessment
To ensure the quality and reactivity of this compound, particularly after long-term storage or when troubleshooting unexpected experimental results, its stability can be assessed using the following methods.
High-Performance Liquid Chromatography (HPLC) Analysis
This method allows for the quantitative determination of the purity of this compound and the detection of degradation products over time.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
For a time-course stability study, aliquot the stock solution into several vials. Store these aliquots under the desired test conditions (e.g., different temperatures, pH, or light exposure).
-
At each time point, dilute a sample from one of the vials to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 290 nm (the characteristic absorbance of the DBCO group).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the initial time point (t=0).
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used to identify the degradation products of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound (e.g., 5-10 mg) in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
Acquire an initial ¹H NMR spectrum.
-
Store the NMR tube under the desired stress condition (e.g., elevated temperature or exposure to an acidic environment).
-
Acquire subsequent ¹H NMR spectra at various time intervals.
-
-
NMR Analysis:
-
Monitor the characteristic peaks of the DBCO moiety (typically in the aromatic region, ~7.0-8.0 ppm).
-
A decrease in the integration of these peaks relative to a stable internal standard or the PEG protons indicates degradation.
-
The appearance of new signals can help in elucidating the structure of the degradation products.
-
Functional Assay: Azide Click Reaction
This assay assesses the reactivity of the DBCO group by performing a click reaction with an azide-containing molecule and quantifying the product formation.
Methodology:
-
Reagents:
-
This compound solution (from the stability study).
-
An azide-containing fluorescent dye or a small molecule with a distinct UV-Vis chromophore (e.g., Azido-TAMRA).
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
-
Reaction:
-
In a microcentrifuge tube, mix the this compound solution with a molar excess of the azide-containing reagent (e.g., 2-3 fold excess).
-
Incubate the reaction at room temperature for a defined period (e.g., 1-2 hours).
-
-
Analysis:
-
Analyze the reaction mixture using HPLC with fluorescence or UV-Vis detection.
-
Quantify the peak corresponding to the triazole product.
-
Compare the amount of product formed using the aged this compound to that formed with a fresh, control sample. A decrease in product formation indicates a loss of DBCO reactivity.
-
The following diagram illustrates the general workflow for assessing the stability of this compound.
Caption: A workflow for the stability assessment of this compound.
Conclusion
The stability of this compound is a critical parameter for its successful use in various bioconjugation applications. By adhering to the recommended storage and handling conditions, researchers can significantly extend the shelf-life and preserve the reactivity of this important reagent. In cases where stability is a concern, the experimental protocols outlined in this guide provide a framework for assessing the purity, structural integrity, and functional reactivity of this compound, thereby ensuring the reliability and reproducibility of experimental outcomes.
References
DBCO-PEG4-Alcohol: A Technical Guide to Copper-Free, Strain-Promoted Alkyne-Azide Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of DBCO-PEG4-Alcohol, a key reagent in the field of bioconjugation and drug development. It details its application in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), offering insights into its chemical properties, reaction kinetics, and practical applications. This document serves as a valuable resource for researchers and professionals seeking to leverage this powerful tool for creating precisely engineered biomolecules.
Introduction to this compound and SPAAC
This compound is a bifunctional molecule consisting of a dibenzocyclooctyne (DBCO) moiety, a tetraethylene glycol (PEG4) linker, and a terminal primary alcohol. The DBCO group is a strained alkyne that readily participates in SPAAC, a highly efficient and bioorthogonal "click chemistry" reaction.[1][2] This reaction enables the covalent ligation of the DBCO-containing molecule to an azide-functionalized partner without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[2]
The PEG4 linker enhances the hydrophilic properties of the molecule, which can improve solubility and reduce non-specific binding and aggregation of conjugates.[1][2] The terminal hydroxyl group provides a versatile handle for further chemical modification, allowing for the attachment of a wide range of molecules such as drugs, imaging agents, or other biomolecules.
Physicochemical and Kinetic Data
The efficiency and speed of the SPAAC reaction are critical for its utility in various applications. The following tables summarize key quantitative data for DBCO-containing molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₆N₂O₆ | |
| Molecular Weight | 508.6 g/mol | |
| Purity | ≥95% (via HPLC) | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | |
| Storage Conditions | -20°C, desiccated |
Table 2: Comparative Second-Order Rate Constants of Cyclooctynes in SPAAC with Benzyl Azide
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Dibenzocyclooctyne | DBCO | ~0.1 - 1.0 | |
| Cyclooctyne | OCT | ~2.4 x 10⁻³ | |
| Dibenzoannulated cyclooctyne | DIBO | ~0.17 | |
| Bicyclononyne | BCN | ~0.14 | |
| Azabenzocyclooctyne | ADIBO | ~0.90 (with primary azide) |
Note: Reaction rates can vary based on the specific derivatives and reaction conditions.
Experimental Protocols
This section provides detailed methodologies for the activation of this compound and its subsequent use in bioconjugation.
Activation of this compound via Tosylation
The primary alcohol of this compound can be activated by converting it into a better leaving group, such as a tosylate. This allows for subsequent reaction with nucleophiles like amines or thiols.
Materials:
-
This compound
-
Dry Dichloromethane (DCM)
-
Pyridine or Triethylamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in dry DCM in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow it to warm to room temperature and stir for an additional 2 hours.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with deionized water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the tosylated product (DBCO-PEG4-OTs).
Conjugation of this compound to a Carboxylic Acid-Containing Molecule
The hydroxyl group of this compound can be directly reacted with a carboxylic acid to form an ester linkage through Fischer esterification.
Materials:
-
This compound
-
Carboxylic acid-containing molecule of interest
-
Anhydrous alcohol solvent (e.g., methanol or ethanol)
-
Strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
-
Standard laboratory glassware for reflux
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) and a large excess of this compound (acting as both reactant and solvent if liquid, or dissolved in an inert solvent if solid) in a round-bottomed flask.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extract the ester product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting DBCO-PEG4-ester conjugate using column chromatography.
General Protocol for SPAAC Reaction
Once this compound has been conjugated to a molecule of interest, it can be reacted with an azide-containing partner.
Materials:
-
DBCO-functionalized molecule
-
Azide-functionalized molecule
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
DMSO or DMF (if needed to dissolve starting materials)
Procedure:
-
Prepare a solution of the azide-containing sample in the reaction buffer.
-
Prepare a solution of the DBCO-functionalized molecule. If necessary, dissolve it in a minimal amount of DMSO or DMF before diluting it into the final reaction buffer. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of biomolecules.
-
Add the DBCO-functionalized molecule to the azide-containing sample. A 1.5 to 3-fold molar excess of one component is often used to drive the reaction to completion.
-
Incubate the reaction mixture. Typical reaction times are between 4 and 12 hours at room temperature, or overnight at 4°C. Reactions are generally more efficient at higher concentrations and temperatures (up to 37°C).
-
The reaction progress can be monitored by techniques such as SDS-PAGE for protein conjugations or HPLC for small molecules.
-
The resulting triazole-linked conjugate can be purified using standard methods like size-exclusion chromatography, dialysis, or HPLC.
Applications and Workflows
This compound is a versatile tool in the development of sophisticated bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugate (ADC) Synthesis and Mechanism
ADCs are a class of targeted therapeutics that deliver a potent cytotoxic agent specifically to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen, such as HER2.
HER2-Targeted ADC Signaling Pathway
HER2 is a receptor tyrosine kinase that, upon overexpression in cancer cells, promotes cell proliferation and survival through downstream signaling pathways like PI3K/AKT/mTOR and MAPK. HER2-targeted ADCs not only deliver a cytotoxic payload but can also inhibit these signaling cascades.
PROTAC Synthesis and Mechanism of Action
PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This compound can serve as a component of the linker connecting the target protein binder and the E3 ligase ligand. A common E3 ligase recruited by PROTACs is Cereblon (CRBN).
CRBN-Mediated Protein Degradation Pathway
PROTACs that recruit the CRBN E3 ligase induce the ubiquitination and subsequent proteasomal degradation of the target protein. This process effectively removes the protein from the cell.
Conclusion
This compound is a highly valuable and versatile reagent for copper-free click chemistry. Its robust reactivity, coupled with the beneficial properties of the PEG linker and the functional versatility of the terminal alcohol, makes it an essential tool for researchers in chemistry, biology, and medicine. The detailed protocols and workflow diagrams provided in this guide offer a solid foundation for the successful application of this compound in the synthesis of advanced bioconjugates for a wide range of applications, from fundamental research to the development of next-generation therapeutics.
References
An In-depth Technical Guide to Bioorthogonal Chemistry with DBCO Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][2][3] These reactions involve pairs of functional groups that are mutually reactive but are inert to the vast array of functionalities present in biological molecules such as proteins, nucleic acids, and lipids.[1][4] This exquisite specificity allows for the precise chemical modification of biomolecules in their natural environment, a capability that has revolutionized the study of biological systems and the development of new therapeutics and diagnostics.
At the heart of bioorthogonal chemistry is the "click chemistry" concept, which describes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. One of the most prominent examples of a bioorthogonal reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The Power of SPAAC: DBCO Linkers
The SPAAC reaction is a copper-free variant of the azide-alkyne cycloaddition. It utilizes a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide-functionalized molecule to form a stable triazole linkage. The inherent ring strain of the DBCO molecule significantly lowers the activation energy of the cycloaddition, obviating the need for a cytotoxic copper catalyst, which makes it ideal for applications in living cells and whole organisms.
DBCO linkers have become a cornerstone of bioorthogonal chemistry due to their excellent reactivity, stability, and specificity. They are widely used for:
-
Bioconjugation: Attaching molecules such as fluorescent dyes, biotin, or drug molecules to proteins, antibodies, and other biomolecules.
-
Drug Delivery: Constructing targeted drug delivery systems and antibody-drug conjugates (ADCs).
-
Cellular Imaging and Tracking: Labeling and visualizing biomolecules in living cells.
-
Surface Modification: Functionalizing surfaces for various biomedical applications.
Key features of DBCO-mediated SPAAC reactions include:
-
Biocompatibility: The absence of a copper catalyst makes the reaction non-toxic to cells.
-
High Efficiency: The reaction proceeds with fast kinetics and often results in quantitative yields.
-
Bioorthogonality: DBCO and azide groups do not react with naturally occurring functional groups, ensuring high specificity.
-
Stability: The resulting triazole linkage is highly stable under physiological conditions.
Quantitative Data for DBCO-Azide Reactions
The efficiency and rate of the SPAAC reaction can be influenced by factors such as the specific DBCO derivative, the nature of the azide, the solvent, and the temperature. The following table summarizes key quantitative data to guide experimental design.
| Parameter | Value | Conditions | Source(s) |
| Second-Order Rate Constant (k₂) | ~0.1 - 1.0 M⁻¹s⁻¹ | Reaction with benzyl azide. The exact rate can vary based on the specific DBCO derivative and reaction conditions. | |
| Second-Order Rate Constant (k₂) | 0.32–0.85 M⁻¹s⁻¹ | Sulfo DBCO-amine with 3-azido-L-alanine or 1-azido-1-deoxy-β-D-glucopyranoside in PBS buffer (pH 7). | |
| Second-Order Rate Constant (k₂) | 0.55–1.22 M⁻¹s⁻¹ | Sulfo DBCO-amine with 3-azido-L-alanine or 1-azido-1-deoxy-β-D-glucopyranoside in HEPES buffer (pH 7). | |
| Second-Order Rate Constant (k₂) | 45 M⁻¹s⁻¹ | 18F-labeled oxa-dibenzocyclooctyne (ODIBO) with azide-containing biomolecules. | |
| Molar Excess of DBCO-NHS Ester for Protein Labeling | 10- to 40-fold | For labeling primary amines on proteins. | |
| Molar Excess of Azide-Molecule for Conjugation | 1.5- to 10-fold | For reaction with DBCO-labeled protein. | |
| Typical Incubation Time for Protein Labeling | 60 minutes | At room temperature. | |
| Typical Incubation Time for SPAAC Reaction | 2-12 hours | At room temperature or 4°C. Overnight incubation at 4°C is common. | |
| Stability of DBCO-modified IgG | ~3-5% loss of reactivity | Over 4 weeks at 4°C or -20°C. | |
| DBCO Absorbance Maximum | ~310 nm | Useful for monitoring the reaction progress. |
Experimental Protocols
Protocol 1: Labeling of an Antibody with DBCO-NHS Ester
This protocol describes the modification of an antibody with a DBCO-NHS ester to introduce DBCO groups for subsequent reaction with an azide-containing molecule. This method targets primary amines, primarily the ε-amino group of lysine residues.
Materials:
-
Antibody to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.
-
DBCO-NHS ester.
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Spin desalting columns or other protein purification systems.
Procedure:
-
Prepare the Antibody Solution: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare the DBCO-NHS Ester Stock Solution: Immediately before use, prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Reaction Setup: Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the antibody sample. The final DMSO/DMF concentration should be around 20%.
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
Quenching: Add a small volume of the quenching solution (e.g., 10 µL of 100mM Tris) to quench any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column or another suitable protein purification method.
-
Characterization and Storage: Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-antibody conjugate at 280 nm and ~310 nm. Store the purified conjugate at 4°C or frozen at -20°C. Note that the DBCO functional group can lose reactivity over time.
Protocol 2: SPAAC Reaction of a DBCO-labeled Antibody with an Azide-functionalized Molecule
This protocol provides a general guideline for the conjugation of a DBCO-functionalized antibody to a molecule containing an azide group.
Materials:
-
DBCO-labeled antibody (from Protocol 1).
-
Azide-functionalized molecule (e.g., fluorescent dye, biotin, or drug molecule).
-
Reaction buffer (e.g., PBS, pH 7.4). Avoid buffers containing sodium azide.
Procedure:
-
Prepare the Reactants: Prepare the azide-containing molecule in the reaction buffer.
-
Conjugation Reaction: Mix the DBCO-labeled antibody with a 2- to 4-fold molar excess of the azide-modified molecule.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final antibody conjugate using an appropriate method such as size-exclusion chromatography (SEC), reverse-phase HPLC, or ion-exchange HPLC to remove the unreacted azide-molecule.
-
Validation: Validate the final conjugate using SDS-PAGE, which should show a higher molecular weight band for the conjugate compared to the unlabeled antibody. Mass spectrometry can also be used for characterization.
-
Storage: Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C in a suitable buffer.
Mandatory Visualizations
References
Methodological & Application
Application Note: Streamlined Bioconjugation of Proteins using DBCO-PEG4-Alcohol via a Two-Stage Click Chemistry Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioconjugation has been significantly advanced by the advent of bioorthogonal chemistries, which allow for the specific and efficient labeling of biomolecules in complex biological environments. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry," is a prime example of such a reaction. It proceeds rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst, making it ideal for creating well-defined protein conjugates.[1][2][3] Dibenzocyclooctyne (DBCO) derivatives are widely used reagents for this purpose due to their high reactivity towards azides.[3][4]
This application note provides a detailed protocol for the bioconjugation of proteins using DBCO-PEG4-Alcohol. Since the terminal hydroxyl group of this linker is not directly reactive with protein functional groups, this protocol outlines a two-stage process. First, the alcohol is activated to create an amine-reactive intermediate. Second, this activated linker is conjugated to the protein, which can then be used in a subsequent SPAAC reaction with an azide-containing molecule of interest. The inclusion of a hydrophilic PEG4 spacer helps to reduce aggregation and minimize steric hindrance during conjugation.
Principle of the Method
The overall strategy involves three key phases:
-
Activation of this compound: The terminal hydroxyl group of the this compound is chemically activated to make it reactive towards primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of the protein). A common and effective method is the conversion of the alcohol to a p-nitrophenyl (PNP) carbonate ester using 4-nitrophenyl chloroformate (NPC).
-
Protein Labeling with Activated DBCO-PEG4: The activated DBCO-PEG4-PNP linker is then reacted with the target protein in an amine-free buffer at a slightly alkaline pH. This reaction results in the formation of a stable carbamate linkage between the linker and the protein.
-
Copper-Free Click Chemistry: The resulting DBCO-labeled protein is purified to remove excess linker and is then ready for the final conjugation step. It can be reacted with any molecule containing an azide group through a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, forming a stable triazole linkage.
Materials and Methods
Materials
-
This compound
-
4-Nitrophenyl chloroformate (NPC)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Target Protein
-
Azide-modified molecule for conjugation
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Borate Buffer (50 mM, pH 8.5) or Bicarbonate Buffer (100 mM, pH 8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns) or Dialysis Cassettes (10K MWCO)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Experimental Protocols
Protocol 1: Activation of this compound to DBCO-PEG4-PNP Carbonate
This protocol describes the activation of the hydroxyl group to an amine-reactive p-nitrophenyl carbonate. This step should be performed in an anhydrous environment.
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add triethylamine (TEA) (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Slowly add a solution of 4-nitrophenyl chloroformate (NPC) (1.2 equivalents) dissolved in anhydrous DCM to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be washed with water and 5% aqueous sodium bicarbonate to remove unreacted NPC and TEA-HCl salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated DBCO-PEG4-PNP linker. The product should be stored under an inert atmosphere at -20°C until use.
Protocol 2: Labeling of Protein with Activated DBCO-PEG4-PNP Linker
This protocol details the conjugation of the activated DBCO linker to primary amines on the target protein.
-
Prepare the Protein: Dissolve the protein to be modified in an amine-free buffer (e.g., PBS or Borate buffer, pH 7.5-8.5) at a concentration of 1-10 mg/mL. If the protein buffer contains primary amines like Tris or glycine, it must be exchanged for a suitable reaction buffer.
-
Prepare Linker Stock Solution: Immediately before use, dissolve the activated DBCO-PEG4-PNP linker in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the activated DBCO-PEG4-PNP stock solution to the protein solution. The optimal molar excess of the linker will depend on the protein and the desired degree of labeling, but a 10- to 50-fold molar excess is a common starting point. Ensure the final concentration of the organic solvent (DMF/DMSO) in the reaction mixture does not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification of DBCO-labeled Protein: Remove the excess, unreacted DBCO linker and byproducts using a spin desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
Protocol 3: SPAAC "Click" Reaction with Azide-modified Molecule
This protocol describes the final bioconjugation step between the DBCO-labeled protein and an azide-containing molecule.
-
Prepare Reagents: Dissolve the azide-containing molecule in a compatible buffer (e.g., PBS).
-
Click Reaction: Add the azide-containing molecule to the purified DBCO-labeled protein. A 1.5 to 3-fold molar excess of the azide molecule over the protein is recommended to ensure efficient conjugation.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or for 12-24 hours at 4°C. Reactions are typically more efficient at higher concentrations and temperatures (4-37°C).
-
Final Purification: Purify the final protein conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove any unreacted azide molecule.
-
Characterization: The final conjugate can be analyzed by SDS-PAGE, which will show a shift in molecular weight, and mass spectrometry to confirm the successful conjugation. The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the DBCO group around 309 nm.
Quantitative Data Summary
The efficiency of bioconjugation can vary depending on the protein, buffer conditions, and molar ratios of reactants. The following table provides representative data compiled from typical protein PEGylation and click chemistry experiments.
| Parameter | Typical Value | Conditions / Notes |
| Linker Activation Efficiency | >90% | Monitored by TLC or NMR. Requires anhydrous conditions. |
| Protein Labeling Efficiency | 2-8 DBCOs per Antibody | Using a 20-50 fold molar excess of activated linker. |
| Protein Recovery (Post-Labeling) | >85% | After purification via desalting column or dialysis. |
| SPAAC Reaction Efficiency | >95% | With a 1.5-3x molar excess of the azide reagent. |
| Final Conjugate Purity | >90% | As determined by SEC-HPLC. |
| Reaction Time (Protein Labeling) | 1-4 hours | Temperature-dependent (4°C to Room Temp). |
| Reaction Time (SPAAC) | 4-12 hours | Can be extended overnight at 4°C for improved efficiency. |
Visualized Workflow and Pathways
Caption: Workflow for protein bioconjugation using this compound.
Conclusion
This application note provides a comprehensive and practical guide for the successful conjugation of proteins using this compound. By employing a straightforward activation step followed by a standard amine-labeling procedure and a highly efficient copper-free click reaction, researchers can generate well-defined and stable protein conjugates. This methodology is broadly applicable for the development of antibody-drug conjugates (ADCs), imaging agents, and other functionalized protein therapeutics. As with any bioconjugation protocol, optimization of reaction conditions for each specific protein and azide-modified molecule is recommended to achieve the desired outcome.
References
- 1. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7125558B2 - Process for the preparation of activated polyethylene glycols - Google Patents [patents.google.com]
- 3. NHS ester PEG, PEGylation Products - Biopharma PEG [biochempeg.com]
- 4. DBCO-PEG4-amine DBCO reagents Click chemistry - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Application Notes and Protocols for Labeling Antibodies with DBCO-PEG4
Introduction
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the covalent labeling of antibodies with a Dibenzocyclooctyne-Polyethylene Glycol (DBCO-PEG4) moiety. This process is a cornerstone of bioorthogonal chemistry, enabling the site-specific conjugation of antibodies to molecules containing an azide group through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry.[1][2][] This reaction is highly specific, efficient, and biocompatible, as it proceeds readily in aqueous buffers without the need for a cytotoxic copper catalyst, making it ideal for applications in complex biological systems.[1][4]
The DBCO group provides the alkyne component for the click reaction, while the hydrophilic PEG4 spacer enhances solubility and reduces steric hindrance. It is important to note that DBCO-PEG4-Alcohol itself is not directly reactive with antibodies. For labeling, the alcohol group is typically activated, most commonly as an N-hydroxysuccinimide (NHS) ester (DBCO-PEG4-NHS ester), which readily reacts with primary amines (e.g., lysine residues) on the antibody to form a stable amide bond. This guide will focus on the widely used and well-documented protocol involving DBCO-PEG4-NHS ester.
The resulting DBCO-labeled antibody can be subsequently conjugated to any azide-containing molecule, such as fluorescent dyes, biotin, drug molecules for creating antibody-drug conjugates (ADCs), or oligonucleotides for immuno-PCR applications.
Experimental Protocols
Pre-Conjugation Considerations
Successful and efficient labeling of antibodies requires careful preparation of the antibody and reagents to avoid common pitfalls that can significantly reduce labeling efficiency.
1.1. Antibody Purity and Buffer Composition:
-
The antibody solution must be purified and free of any amine-containing buffers or stabilizers.
-
Interfering Substances:
-
Primary Amines: Buffers such as Tris, glycine, or ammonium ions will compete with the antibody's lysine residues for reaction with the NHS ester, leading to significantly lower labeling efficiency.
-
Protein Stabilizers: Carrier proteins like Bovine Serum Albumin (BSA) or gelatin must be removed as they will also be labeled by the DBCO-PEG4-NHS ester.
-
Sodium Azide: This common preservative can react with the DBCO group and must be completely removed before starting the conjugation.
-
1.2. Recommended Buffers and Buffer Exchange:
-
Recommended Conjugation Buffers: Use a non-amine-containing buffer at a pH of 7.0-9.0. Suitable buffers include Phosphate Buffered Saline (PBS), HEPES, carbonate/bicarbonate, or borate buffer. A common choice is 20 mM sodium phosphate, 150 mM sodium chloride, pH 7.4.
-
Buffer Exchange: If the antibody is in an incompatible buffer, a buffer exchange must be performed. This can be achieved using spin desalting columns or dialysis.
Materials and Reagents
-
Purified antibody (1-5 mg/mL) in a suitable amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns or dialysis cassettes for purification
-
Spectrophotometer (for determining concentration and degree of labeling)
Step-by-Step Labeling Protocol
Step 1: Antibody Preparation
-
Ensure the antibody is at a concentration of 1-5 mg/mL in an appropriate amine-free buffer (e.g., PBS, pH 7.4). Lower concentrations may require longer reaction times or a higher molar excess of the labeling reagent.
-
If necessary, perform a buffer exchange to remove any interfering substances as described in section 1.2.
Step 2: Preparation of DBCO-PEG4-NHS Ester Stock Solution
-
Allow the vial of DBCO-PEG4-NHS ester to warm to room temperature before opening to prevent moisture condensation, as NHS esters are moisture-sensitive.
-
Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF. Vortex the solution to ensure the reagent is fully dissolved.
-
Note: Stock solutions in anhydrous solvents can be stored for a few days at -20°C, but fresh preparation is highly recommended for optimal reactivity.
-
Step 3: Conjugation Reaction
-
Calculate the required volume of the 10 mM DBCO-PEG4-NHS ester stock solution to achieve the desired molar excess. The optimal molar ratio of DBCO-reagent to antibody should be determined empirically, but a 10 to 20-fold molar excess is a common starting point for antibodies at a concentration of 5 mg/mL. For lower antibody concentrations (< 5 mg/mL), a 20 to 50-fold molar excess may be required.
-
Add the calculated volume of the DBCO-PEG4-NHS ester stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
Step 4: Quenching the Reaction
-
To stop the labeling reaction, add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for an additional 15 minutes at room temperature.
Step 5: Purification of the Labeled Antibody
-
Remove the unreacted DBCO-PEG4-NHS ester and the quenching agent using a spin desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Step 6: Characterization and Storage
-
Determine the Degree of Labeling (DOL): The number of DBCO molecules per antibody can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the antibody) and 309 nm (for the DBCO group).
-
The molar extinction coefficient for a typical IgG at 280 nm is ~203,000 M⁻¹cm⁻¹.
-
The molar extinction coefficient for DBCO at 309 nm is ~12,000 M⁻¹cm⁻¹.
-
The following formulas can be used:
-
Protein Concentration (M) = [A280 - (A309 * CF)] / ε_protein where CF is a correction factor for DBCO absorbance at 280 nm.
-
Degree of Labeling (DOL) = A309 / (ε_DBCO * Protein Concentration (M))
-
-
-
Storage: The purified DBCO-labeled antibody can be used immediately for the subsequent click reaction with an azide-containing molecule. For storage, it is recommended to keep the conjugate at 4°C for short-term storage or at -20°C for longer-term storage. Note that the reactivity of the DBCO group may decrease over time, with a reported loss of 3-5% over 4 weeks at 4°C or -20°C.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the antibody labeling protocol.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Reference(s) |
| Antibody Concentration | 1 - 5 mg/mL | |
| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES) | |
| Reaction pH | 7.0 - 9.0 | |
| Molar Excess of DBCO-NHS Ester | 10 to 50-fold | |
| Reaction Temperature | Room Temperature or 4°C (on ice) | |
| Incubation Time | 30-60 min (RT) or 2 hours (on ice) | |
| Quenching Agent | Tris buffer (50-100 mM final concentration) |
Table 2: Spectrophotometric Properties for DOL Calculation
| Molecule | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Reference(s) |
| Typical IgG | 280 nm | ~203,000 M⁻¹cm⁻¹ | |
| DBCO | 309 nm | ~12,000 M⁻¹cm⁻¹ |
Visualizations
Experimental Workflow for Antibody Labeling
References
Application Notes and Protocols for Live Cell Imaging using DBCO-PEG4-Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG4-Alcohol is a versatile tool in bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules in living systems. This reagent features a dibenzocyclooctyne (DBCO) group, which reacts specifically and efficiently with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The tetraethylene glycol (PEG4) linker enhances solubility and minimizes non-specific binding, while the terminal alcohol group provides a versatile handle for conjugation to a wide array of reporter molecules, such as fluorophores for live cell imaging.[1][2][3]
These application notes provide a comprehensive guide to utilizing this compound for live cell imaging experiments, with a focus on metabolic labeling of cell surface glycans.
Principle of Application: Metabolic Labeling and Click Chemistry
The primary application of this compound in live cell imaging involves a two-stage process:
-
Metabolic Labeling: Live cells are incubated with a metabolic precursor containing an azide group. For example, peracetylated N-azidoacetylmannosamine (Ac4ManNAz) is a commonly used precursor that is metabolized by cells and incorporated into sialic acid residues on cell surface glycans.[4][5] This results in the display of azide groups on the cell surface.
-
Copper-Free Click Chemistry: The azide-labeled cells are then treated with a DBCO-functionalized probe. The DBCO group on the probe reacts specifically with the azide groups on the cell surface via SPAAC, forming a stable triazole linkage. If the DBCO probe is conjugated to a fluorophore, this allows for the direct visualization of the labeled glycans.
This bioorthogonal approach is highly specific and biocompatible, as it does not require a cytotoxic copper catalyst and the reactive partners (azide and DBCO) do not interfere with native biological processes.
Experimental Protocols
Protocol 1: Conjugation of a Fluorophore to this compound
Prior to live cell imaging, the hydroxyl group of this compound must be conjugated to a reporter molecule, such as a fluorescent dye with an appropriate reactive group (e.g., N-hydroxysuccinimide [NHS] ester, isothiocyanate).
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., NHS ester of a desired fluorophore)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., microcentrifuge tube)
-
Purification system (e.g., HPLC or silica gel chromatography)
Procedure:
-
Dissolve this compound and a 1.2 molar equivalent of the amine-reactive fluorescent dye in the anhydrous solvent.
-
Add 2-3 molar equivalents of TEA or DIPEA to the reaction mixture to act as a base.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, protected from light.
-
Monitor the reaction progress using an appropriate method (e.g., Thin Layer Chromatography).
-
Once the reaction is complete, purify the DBCO-PEG4-Fluorophore conjugate using HPLC or silica gel chromatography.
-
Characterize the final product (e.g., via mass spectrometry and NMR) and determine its concentration.
-
Store the conjugate desiccated and protected from light at -20°C.
Protocol 2: Metabolic Labeling of Live Cells with Azide Sugars
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Anhydrous DMSO
-
6-well plates or glass-bottom imaging dishes
Procedure:
-
Prepare a stock solution of Ac4ManNAz in anhydrous DMSO (e.g., 50 mM).
-
Seed the cells in 6-well plates or on glass-bottom imaging dishes and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Add the Ac4ManNAz stock solution directly to the culture medium to achieve a final concentration of 50 µM. A negative control group of cells cultured without Ac4ManNAz should be included.
-
Incubate the cells for 24-48 hours under standard cell culture conditions (37°C, 5% CO2) to allow for the metabolic incorporation of the azide sugar into cell surface glycans.
Protocol 3: Live Cell Imaging of Azide-Labeled Cells with DBCO-PEG4-Fluorophore
Materials:
-
Azide-labeled cells (from Protocol 2)
-
Control cells (not treated with Ac4ManNAz)
-
DBCO-PEG4-Fluorophore conjugate (from Protocol 1)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Live cell imaging buffer (e.g., phenol red-free medium)
-
Confocal microscope with an environmental chamber
Procedure:
-
Prepare a stock solution of the DBCO-PEG4-Fluorophore conjugate in DMSO.
-
Carefully remove the culture medium from the azide-labeled and control cells.
-
Wash the cells three times with warm PBS or HBSS to remove any unincorporated azide sugar.
-
Dilute the DBCO-PEG4-Fluorophore conjugate in live cell imaging buffer to a final concentration of 5-50 µM.
-
Add the DBCO-PEG4-Fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
After incubation, remove the labeling solution and wash the cells three to four times with live cell imaging buffer to remove any unbound probe.
-
Add fresh live cell imaging buffer to the cells.
-
Visualize the fluorescently labeled cells using a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2). Acquire images using the appropriate laser lines and emission filters for the chosen fluorophore.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times for Live Cell Imaging
| Parameter | Recommended Range | Notes |
| Metabolic Labeling | ||
| Ac4ManNAz Concentration | 25 - 50 µM | Optimal concentration may vary depending on the cell line. |
| Incubation Time | 24 - 72 hours | Longer incubation times may lead to higher azide expression. |
| DBCO-Fluorophore Labeling | ||
| DBCO-PEG4-Fluorophore Conc. | 5 - 50 µM | Higher concentrations may increase background fluorescence. |
| Incubation Time | 30 - 60 minutes | Longer incubation may not significantly improve signal. |
Visualization of Workflows and Pathways
Caption: Workflow for the conjugation of a fluorophore to this compound.
Caption: Experimental workflow for live cell imaging using metabolic labeling.
Caption: Pathway of metabolic labeling and subsequent bioorthogonal ligation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | Inefficient metabolic labeling. | Increase Ac4ManNAz concentration or incubation time. Ensure cell line is capable of metabolizing the sugar analog. |
| Inefficient click reaction. | Optimize DBCO-PEG4-Fluorophore concentration and incubation time. Ensure the DBCO reagent has not degraded. | |
| Low expression of target glycans. | Choose a cell line known to have high levels of sialylation. | |
| High background fluorescence | Non-specific binding of the probe. | Decrease the concentration of the DBCO-PEG4-Fluorophore. Increase the number and duration of wash steps. |
| Autofluorescence of cells. | Image cells using appropriate filter sets and consider using a fluorophore in the red or far-red spectrum. | |
| Cell toxicity | High concentration of reagents. | Perform a dose-response curve to determine the optimal, non-toxic concentration of Ac4ManNAz and the DBCO probe. |
| Contamination of reagents. | Use sterile techniques and high-purity reagents. |
Conclusion
This compound is a powerful and versatile reagent for live cell imaging when combined with metabolic labeling strategies. The protocols and data presented here provide a solid foundation for researchers to successfully employ this technology for the visualization and study of glycans and other biomolecules in a dynamic cellular environment. The bioorthogonal nature of the copper-free click chemistry ensures minimal perturbation to the living system, making it an ideal tool for a wide range of biological investigations.
References
- 1. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. This compound, 1416711-60-8 | BroadPharm [broadpharm.com]
- 4. Metabolic labelling of cancer cells with glycodendrimers stimulate immune-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
Revolutionizing Targeted Drug Delivery: Applications and Protocols for DBCO-PEG4-Alcohol
Abstract
In the rapidly evolving landscape of targeted therapeutics, the strategic design of linker molecules is paramount to the efficacy and safety of drug delivery systems. DBCO-PEG4-Alcohol has emerged as a versatile and highly valuable heterobifunctional linker, seamlessly bridging targeting moieties with therapeutic payloads. This comprehensive application note details the multifaceted applications of this compound in targeted drug delivery, with a particular focus on antibody-drug conjugates (ADCs) and nanoparticle-based systems. We provide detailed experimental protocols for the activation of the alcohol functionality and subsequent conjugation, alongside methods for the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). Furthermore, we present a summary of key quantitative data from relevant studies and explore the signaling pathways modulated by payloads delivered using this advanced linker system.
Introduction to this compound in Targeted Drug Delivery
This compound is a trifunctional molecule featuring a dibenzocyclooctyne (DBCO) group, a hydrophilic four-unit polyethylene glycol (PEG4) spacer, and a terminal primary alcohol. This unique architecture offers a powerful toolkit for the construction of sophisticated drug delivery vehicles.[1]
-
DBCO Group: The DBCO moiety is the cornerstone of its utility in bioorthogonal chemistry. It reacts with azide-functionalized molecules with high efficiency and specificity through SPAAC, a type of copper-free click chemistry.[2] This reaction is exceptionally well-suited for biological applications as it proceeds readily in aqueous environments and at physiological temperatures without the need for a cytotoxic copper catalyst.[3][4]
-
PEG4 Spacer: The hydrophilic PEG4 spacer plays a crucial role in enhancing the solubility and bioavailability of the resulting conjugate.[5] It can reduce non-specific binding to proteins and cells, minimize aggregation, and improve the pharmacokinetic profile of the drug delivery system.
-
Terminal Alcohol: The primary alcohol serves as a versatile handle for the covalent attachment of drugs, imaging agents, or other molecules of interest. This hydroxyl group can be activated to facilitate conjugation with various functional groups, most commonly carboxylic acids present in many therapeutic agents.
The combination of these features makes this compound an ideal linker for creating stable and targeted drug delivery systems with controlled drug release capabilities.
Key Applications in Targeted Drug Delivery
Antibody-Drug Conjugates (ADCs)
ADCs are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, efficacy, and safety. This compound is instrumental in the next generation of ADC design, enabling precise, site-specific conjugation.
The general strategy involves:
-
Antibody Modification: Introducing azide groups onto the antibody, often through the reaction of an azide-functionalized NHS ester with lysine residues.
-
Drug-Linker Synthesis: Activating the this compound and conjugating it to the cytotoxic payload.
-
Click Conjugation: Reacting the azide-modified antibody with the DBCO-PEG4-drug conjugate via SPAAC to form the final ADC.
This approach allows for the creation of ADCs with a well-defined drug-to-antibody ratio (DAR), leading to a more homogenous product with improved therapeutic properties.
Nanoparticle-Based Drug Delivery
Nanoparticles (NPs) are increasingly utilized as carriers for targeted drug delivery due to their ability to encapsulate a wide range of therapeutic agents and their tunable surface properties. This compound can be used to functionalize the surface of various types of nanoparticles, including liposomes, polymeric nanoparticles, and gold nanoparticles.
The functionalization process typically involves:
-
Nanoparticle Formulation: Preparing nanoparticles with a surface that can be modified with the this compound linker.
-
Surface Modification: Attaching the this compound to the nanoparticle surface.
-
Targeting Ligand Conjugation: Introducing an azide-functionalized targeting ligand (e.g., antibody fragment, peptide, or small molecule) that will bind to the DBCO groups on the nanoparticle surface via SPAAC.
-
Drug Loading: Encapsulating or conjugating the therapeutic agent to the nanoparticle.
This methodology allows for the creation of multifunctional nanoparticles that can specifically target diseased cells, deliver a therapeutic payload, and potentially incorporate imaging agents for theranostic applications. Studies have shown that PEGylated nanoparticles exhibit enhanced cellular uptake in cancer cells.
Experimental Protocols
Activation of this compound via Tosylation
To make the terminal hydroxyl group of this compound reactive towards nucleophiles, it can be converted into a good leaving group, such as a tosylate.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) or pyridine (2-3 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 2-4 hours and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain DBCO-PEG4-Tosylate.
Conjugation of a Carboxylic Acid-Containing Drug to Activated DBCO-PEG4-Tosylate
Materials:
-
DBCO-PEG4-Tosylate
-
Carboxylic acid-containing drug
-
Anhydrous Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or a non-nucleophilic base
Procedure:
-
Dissolve the carboxylic acid-containing drug (1 equivalent) and DBCO-PEG4-Tosylate (1.2 equivalents) in anhydrous DMF.
-
Add potassium carbonate (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) overnight.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the DBCO-PEG4-drug conjugate by column chromatography or preparative HPLC.
Esterification of this compound with a Carboxylic Acid-Containing Drug
Direct esterification is an alternative to the two-step tosylation-conjugation method.
Materials:
-
This compound
-
Carboxylic acid-containing drug
-
Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous DCM or DMF
Procedure:
-
Dissolve the carboxylic acid-containing drug (1 equivalent), this compound (1.2 equivalents), and DMAP (0.1-0.2 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C.
-
Add DCC or EDC (1.2 equivalents) to the solution.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC or HPLC.
-
If using DCC, filter off the dicyclohexylurea byproduct.
-
Dilute the reaction mixture with DCM and wash with 5% HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the DBCO-PEG4-drug conjugate by column chromatography or preparative HPLC.
Copper-Free Click Chemistry: Conjugation to an Azide-Modified Antibody
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-drug conjugate (dissolved in DMSO or other compatible organic solvent)
Procedure:
-
Prepare a solution of the azide-modified antibody at a concentration of 1-10 mg/mL.
-
Add the DBCO-PEG4-drug conjugate to the antibody solution. A molar excess of the DBCO-linker-drug (e.g., 5-20 fold) is typically used. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid denaturation of the antibody.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4 °C overnight.
-
The progress of the conjugation can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove excess, unreacted drug-linker.
Quantitative Data Summary
The following tables summarize key quantitative parameters often evaluated in the development of targeted drug delivery systems utilizing DBCO-PEG4 linkers. The data presented is a representative compilation from various studies on similar drug delivery systems.
Table 1: Representative Characteristics of DBCO-PEG4-Functionalized Nanoparticles
| Parameter | Typical Range | Method of Analysis |
| Particle Size (Hydrodynamic Diameter) | 50 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -30 mV | Laser Doppler Velocimetry |
| Drug Loading Content (DLC) (%) | 1 - 10% | UV-Vis Spectroscopy, HPLC |
| Encapsulation Efficiency (EE) (%) | 70 - 95% | UV-Vis Spectroscopy, HPLC |
Table 2: In Vitro Performance Metrics of DBCO-PEG4-Based Drug Delivery Systems
| Parameter | Typical Values | Cell Line Examples |
| Cellular Uptake Enhancement (vs. free drug) | 2 to 10-fold | MCF-7, MDA-MB-231, HeLa |
| IC₅₀ (Drug Concentration for 50% Inhibition) | Varies with drug and cell line | Cancer cell lines relevant to the target |
| In Vitro Drug Release at pH 5.5 (24h) | 40 - 80% | - |
| In Vitro Drug Release at pH 7.4 (24h) | 10 - 30% | - |
Table 3: In Vivo Performance of Targeted Drug Delivery Systems with PEG Linkers
| Parameter | Observation | Animal Model |
| Tumor Accumulation | Enhanced compared to non-targeted controls | Xenograft mouse models |
| Tumor Growth Inhibition | Significant reduction in tumor volume | Xenograft mouse models |
| Systemic Toxicity | Reduced side effects compared to free drug | - |
| Circulation Half-life | Increased compared to free drug | - |
Signaling Pathways and Mechanisms of Action
The ultimate goal of targeted drug delivery is to modulate specific signaling pathways within diseased cells to achieve a therapeutic effect. The this compound linker serves as a carrier to deliver the active drug to its intracellular target. The specific signaling pathways affected are therefore dependent on the nature of the cytotoxic or therapeutic payload.
For instance, when delivering a potent anti-cancer agent like Duocarmycin, which is a DNA alkylating agent, the intended therapeutic outcome is the induction of apoptosis. This is achieved through the activation of the DNA damage response pathway.
Commonly Targeted Signaling Pathways in Cancer Therapy:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Many targeted therapies aim to inhibit key kinases in this pathway.
-
RAS/MAPK Pathway: This pathway is frequently mutated in cancer and plays a crucial role in cell proliferation and differentiation.
-
Apoptosis Pathways: Drugs delivered via ADCs often aim to induce programmed cell death by activating intrinsic or extrinsic apoptosis pathways.
-
DNA Damage Response Pathways: Payloads that damage DNA will trigger cellular responses that can lead to cell cycle arrest and apoptosis.
The use of a cleavable linker, such as one containing a Valine-Citrulline (Val-Cit) peptide sequence, allows for the specific release of the drug within the lysosome of the target cell upon cleavage by cathepsin B. This ensures that the drug is released in its active form at the site of action, thereby maximizing its therapeutic effect on the intended signaling pathways while minimizing off-target toxicity.
Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: Mechanism of action for an ADC with a cleavable linker.
Conclusion
This compound is a powerful and versatile tool in the field of targeted drug delivery. Its unique combination of a bioorthogonal DBCO group, a biocompatible PEG spacer, and a readily functionalizable alcohol group provides researchers with the flexibility to design and synthesize a wide array of sophisticated drug delivery systems. The detailed protocols and compiled data within this application note serve as a valuable resource for scientists and drug development professionals seeking to leverage the advantages of this compound in their research and development endeavors. The continued exploration and application of this linker will undoubtedly contribute to the advancement of next-generation targeted therapies.
References
Revolutionizing Nanoparticle Bio-conjugation: Application Notes for DBCO-PEG4-Alcohol in Surface Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DBCO-PEG4-Alcohol for the surface modification of nanoparticles. This powerful tool enables the covalent attachment of a wide array of molecules through a highly efficient and bioorthogonal copper-free click chemistry reaction. The inclusion of a tetraethylene glycol (PEG4) spacer enhances hydrophilicity, reduces non-specific binding, and improves the in-vivo circulation time of nanoparticles, making this reagent ideal for applications in targeted drug delivery, advanced imaging, and diagnostics.
Introduction to this compound
This compound is a heterobifunctional linker composed of a dibenzocyclooctyne (DBCO) group and a primary alcohol. The DBCO moiety reacts selectively with azide-functionalized molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click" reaction is notable for its high efficiency, specificity, and biocompatibility, as it proceeds readily in aqueous environments without the need for a cytotoxic copper catalyst. The terminal alcohol can be further functionalized or used to attach to nanoparticle surfaces that have been activated to react with hydroxyl groups. The PEG4 linker provides a flexible, hydrophilic spacer that improves the solubility and reduces the immunogenicity of the modified nanoparticles.
Key Applications
-
Targeted Drug Delivery: Conjugate nanoparticles with targeting ligands such as antibodies, peptides, or small molecules to enhance delivery to specific cell types or tissues.
-
Advanced In Vivo Imaging: Attach imaging agents like fluorescent dyes or contrast agents for non-invasive tracking and diagnosis.
-
Development of Novel Biosensors: Immobilize enzymes or other biorecognition elements onto nanoparticle surfaces for sensitive and specific detection of analytes.
-
Fundamental Research: Investigate cellular uptake mechanisms and intracellular trafficking of nanoparticles.
Physicochemical Characterization of Modified Nanoparticles
Surface modification with this compound can alter the physicochemical properties of nanoparticles. It is crucial to characterize these changes to ensure the desired functionality and stability. The following table summarizes typical changes observed in hydrodynamic diameter and zeta potential for different nanoparticle types after surface modification.
| Nanoparticle Type | Initial Hydrodynamic Diameter (nm) | Hydrodynamic Diameter after DBCO-PEG4 Modification (nm) | Initial Zeta Potential (mV) | Zeta Potential after DBCO-PEG4 Modification (mV) |
| Gold Nanoparticles (AuNPs) | 15.2 ± 0.8 | 25.8 ± 1.5 | -35.4 ± 2.1 | -15.2 ± 1.8 |
| Mesoporous Silica Nanoparticles (MSNs) | 120.5 ± 5.2 | 135.1 ± 6.3 | -28.7 ± 3.5 | -12.5 ± 2.9 |
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | 155.3 ± 7.1 | 168.9 ± 8.4 | -22.1 ± 2.8 | -9.8 ± 1.5 |
| Quantum Dots (QDs) | 7.0 ± 0.5 | 150 (broad distribution) | -0.64 | -9.94[1] |
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with DBCO-PEG4-NHS Ester
This protocol describes a two-step process where the alcohol group of this compound is first converted to an NHS ester, which then reacts with amine-functionalized nanoparticles.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-functionalized nanoparticles (e.g., silica, gold, or polymeric nanoparticles)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4 or Borate Buffer, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Centrifuge and centrifuge tubes
-
Deionized water
Procedure:
Step 1: Activation of this compound to DBCO-PEG4-NHS Ester
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Add 1.5 molar equivalents of EDC and 1.2 molar equivalents of NHS to the solution.
-
Stir the reaction mixture at room temperature for 4 hours under an inert atmosphere (e.g., argon or nitrogen).
Step 2: Conjugation to Amine-Functionalized Nanoparticles
-
Disperse the amine-functionalized nanoparticles in the reaction buffer to a concentration of 1 mg/mL.
-
Add the activated DBCO-PEG4-NHS ester solution to the nanoparticle dispersion. The optimal molar ratio of the linker to nanoparticles should be determined empirically for each specific application. A 10 to 50-fold molar excess of the NHS ester is a good starting point.
-
Gently mix the suspension and allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Pellet the modified nanoparticles by centrifugation. The speed and duration will depend on the nanoparticle size and density.
-
Remove the supernatant containing unreacted linker and byproducts.
-
Resuspend the nanoparticle pellet in fresh reaction buffer or deionized water.
-
Repeat the centrifugation and resuspension steps three times to thoroughly wash the nanoparticles.
-
Resuspend the final DBCO-PEG4-modified nanoparticles in a suitable buffer for storage and subsequent applications.
Figure 1. Experimental workflow for the surface modification of amine-functionalized nanoparticles with this compound via NHS ester chemistry.
Protocol 2: Quantification of Surface DBCO Groups using a Fluorescent Azide
This protocol outlines a method to quantify the density of DBCO groups on the nanoparticle surface using a fluorescent azide probe and measuring the fluorescence of the unreacted probe.
Materials:
-
DBCO-PEG4-modified nanoparticles
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Centrifuge and centrifuge tubes
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare a standard curve of the azide-functionalized fluorescent dye in the reaction buffer.
-
Disperse a known concentration of DBCO-PEG4-modified nanoparticles in the reaction buffer.
-
Add a known, excess concentration of the azide-functionalized fluorescent dye to the nanoparticle dispersion.
-
Allow the click reaction to proceed for 2-12 hours at room temperature, protected from light.
-
Pellet the nanoparticles by centrifugation.
-
Carefully collect the supernatant.
-
Measure the fluorescence intensity of the supernatant.
-
Using the standard curve, determine the concentration of unreacted fluorescent azide in the supernatant.
-
Calculate the amount of fluorescent azide that reacted with the nanoparticles by subtracting the unreacted amount from the initial amount added.
-
From this, calculate the number of DBCO groups per nanoparticle or the surface density of DBCO groups.
Figure 2. Workflow for the quantification of DBCO surface density using a fluorescent azide probe.
Cellular Uptake and Signaling Pathway
PEGylated nanoparticles, especially when functionalized with targeting ligands, are often internalized by cells through receptor-mediated endocytosis. A common and well-studied pathway is clathrin-mediated endocytosis. The following diagram illustrates the key steps in this process.
Figure 3. Clathrin-mediated endocytosis pathway for nanoparticle uptake.
This detailed guide provides a solid foundation for researchers to successfully implement this compound in their nanoparticle surface modification strategies, enabling the development of next-generation nanomaterials for a wide range of biomedical applications.
References
Application Notes: Protocol for Conjugating DBCO-PEG4-Alcohol to Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of oligonucleotides to other molecules is a critical process in the development of novel therapeutics, diagnostics, and research tools. Copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a robust and bioorthogonal method for these conjugations. This is due to its high efficiency and ability to proceed under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][2] Dibenzocyclooctyne (DBCO) is a widely used cyclooctyne for this reaction. This document provides detailed protocols for the conjugation of DBCO-PEG4-Alcohol to oligonucleotides, a process that imparts a reactive handle for subsequent azide-alkyne cycloaddition.
Two primary strategies are presented: the direct incorporation of a DBCO moiety during oligonucleotide synthesis using phosphoramidite chemistry, and a post-synthetic conjugation approach that couples this compound to the 5'-phosphate of an oligonucleotide. The inclusion of a hydrophilic PEG4 spacer can help to reduce aggregation and steric hindrance.[3]
Key Applications of DBCO-Conjugated Oligonucleotides
Oligonucleotides functionalized with DBCO are versatile tools with broad applications in life sciences, including:
-
Drug Delivery: Development of antibody-oligonucleotide conjugates (AOCs) for targeted delivery of therapeutic oligonucleotides.[1]
-
Diagnostics: Use in highly sensitive diagnostic assays such as proximity ligation assays (PLA) and immuno-PCR.[1]
-
Bioconjugation: Facile attachment of oligonucleotides to azide-modified proteins, peptides, surfaces, and nanoparticles.
-
Cellular and Molecular Biology: Enabling the study of biological processes through the specific labeling and tracking of biomolecules.
Experimental Protocols
Two primary methods for the preparation of DBCO-conjugated oligonucleotides are detailed below.
Method 1: Direct Synthesis of 5'-DBCO Oligonucleotides using Phosphoramidite Chemistry
This is the most direct and efficient method for producing 5'-DBCO-functionalized oligonucleotides. It involves the use of a DBCO-phosphoramidite reagent during standard solid-phase oligonucleotide synthesis.
Materials:
-
5'-DBCO-TEG Phosphoramidite
-
Standard oligonucleotide synthesis reagents and instrumentation
-
Deprotection solution (e.g., ammonium hydroxide or AMA)
-
Purification cartridges (e.g., Glen-Pak™) or HPLC system
Protocol:
-
Oligonucleotide Synthesis: The oligonucleotide is synthesized on a solid support using standard phosphoramidite chemistry.
-
DBCO Incorporation: In the final coupling cycle, 5'-DBCO-TEG Phosphoramidite is coupled to the 5'-terminus of the oligonucleotide. A 10-minute coupling time is recommended.
-
Deprotection: The synthesized oligonucleotide is cleaved from the solid support and deprotected. This can be achieved using ammonium hydroxide (e.g., for 2 hours at 65°C or 17 hours at room temperature) or AMA (ammonium hydroxide/40% methylamine 1:1) for 2 hours at room temperature.
-
Purification: The crude DBCO-oligonucleotide is purified to remove failure sequences and other impurities. Due to the hydrophobicity of the DBCO group, purification can be effectively performed using reverse-phase cartridges (e.g., Glen-Pak™) or reverse-phase HPLC.
Workflow for Direct Synthesis of 5'-DBCO Oligonucleotides
References
Application Notes: DBCO-PEG4-Alcohol in Antibody-Drug Conjugate (ADC) Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC's efficacy and safety are critically dependent on its three components: a specific monoclonal antibody (mAb), a potent cytotoxic payload, and the linker that connects them. The linker is paramount, influencing the ADC's stability, pharmacokinetics, and mechanism of drug release.
DBCO-PEG4-Alcohol is a non-cleavable, PEGylated linker used in the construction of ADCs via copper-free "click chemistry."[1][2] Its structure offers significant advantages for developing stable and effective ADCs.
-
Dibenzocyclooctyne (DBCO): This strained alkyne group enables highly efficient and specific conjugation to azide-modified antibodies through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][3] This bioorthogonal reaction proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst, simplifying the manufacturing process.[4]
-
Polyethylene Glycol (PEG4): The tetraethylene glycol spacer is a hydrophilic component that enhances the aqueous solubility of the ADC. This is crucial for preventing aggregation, especially when conjugating hydrophobic payloads, and can lead to improved pharmacokinetics and a better safety profile.
-
Terminal Alcohol (-OH): The primary hydroxyl group serves as a versatile chemical handle for the attachment of a cytotoxic payload, typically after activation or modification of the payload to make it reactive towards the alcohol.
The use of this compound facilitates site-specific conjugation, leading to the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), a critical quality attribute for ensuring a consistent therapeutic window.
Data Presentation
Quantitative data for ADCs is essential for evaluating their quality, efficacy, and safety. The following tables provide typical specifications for the this compound linker and representative data for ADCs constructed using similar DBCO-PEG linkers.
Table 1: Properties of this compound Linker
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 1416711-60-8 | |
| Molecular Weight | 508.6 g/mol | |
| Purity | ≥95% | |
| Formula | C₂₉H₃₆N₂O₆ | |
| Linker Type | Non-cleavable, PEGylated | |
| Reactive Groups | DBCO (for SPAAC), Alcohol (for payload attachment) |
| Storage Condition | -20°C | |
Table 2: Recommended Starting Conditions for ADC Synthesis via SPAAC
| Parameter | Recommended Condition | Purpose |
|---|---|---|
| Reaction Buffer | Amine-free buffer (e.g., PBS), pH 7.0-9.0 | Avoids side reactions with NHS esters if used for azide modification. |
| Molar Excess (Linker:Ab) | 5 to 20-fold | Drives the conjugation reaction to completion; requires optimization. |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. |
| Reaction Temperature | 4°C to 37°C | Lower temperatures (4°C) for longer incubations (overnight); higher temperatures for shorter times (4-12 hours). |
| Solvent for Linker | Anhydrous DMSO or DMF | Ensures linker is fully dissolved before adding to the aqueous antibody solution. |
Table 3: Typical Characterization and Performance of DBCO-Linked ADCs
| Parameter | Typical Value / Method | Significance |
|---|---|---|
| Drug-to-Antibody Ratio (DAR) | 1.8 - 4.0 | A measure of homogeneity and drug load. Determined by HIC-HPLC, UV-Vis Spectroscopy, or Mass Spectrometry. |
| Monomer Purity | >95% | Indicates the absence of aggregation. Measured by Size-Exclusion Chromatography (SEC). |
| Free Drug/Linker Level | <1% | Ensures minimal systemic toxicity from unconjugated payload. Measured by RP-HPLC or HIC-HPLC. |
| In Vitro Cytotoxicity (IC₅₀) | Varies (nM to pM range) | Measures the potency of the ADC against target cancer cell lines. |
| Plasma Stability | >90% intact ADC after 7-14 days | Indicates the stability of the linker and conjugate in circulation. |
Experimental Protocols
The synthesis of an ADC using this compound is a multi-step process. The overall workflow involves preparing the azide-modified antibody and the DBCO-drug construct separately, followed by their conjugation via click chemistry.
Protocol 1: Site-Specific Modification of Antibody with Azide Moiety
This protocol describes the introduction of azide groups onto an antibody, preparing it for conjugation with the DBCO-functionalized drug. One common method is modifying the N-linked glycans on the Fc region, which avoids the antigen-binding sites.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in PBS, pH 7.4.
-
Enzymes: β-galactosidase and GalT(Y289L).
-
UDP-GalNAz (azide-modified sugar).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
Procedure:
-
Degalactosylation: Incubate the antibody (e.g., at 10 mg/mL) with β-galactosidase to expose terminal GlcNAc residues on the Fc glycans.
-
Buffer Exchange: Purify the degalactosylated antibody using a desalting column equilibrated with the appropriate reaction buffer (e.g., HEPES).
-
Azide Installation: Add GalT(Y289L) enzyme and UDP-GalNAz to the antibody solution. Incubate to enzymatically transfer the azide-sugar onto the exposed GlcNAc sites.
-
Purification: Remove the enzyme and excess reagents by purifying the azide-modified antibody, for example, with a Protein A column followed by buffer exchange into PBS, pH 7.4.
-
Characterization: Confirm azide incorporation using methods like mass spectrometry. The resulting azide-modified antibody is ready for conjugation.
Protocol 2: Preparation of the DBCO-Drug Construct
This protocol involves conjugating the cytotoxic payload to the this compound linker. This often requires activation of either the drug or the linker's hydroxyl group. Here, we describe activating a carboxyl-containing drug to form an ester with the linker.
Materials:
-
Cytotoxic drug with a carboxylic acid group (e.g., a PBD dimer derivative).
-
This compound.
-
Coupling reagents: Dicyclohexylcarbodiimide (DCC) or an equivalent like EDC/NHS.
-
Anhydrous solvents: Dimethylformamide (DMF).
-
Purification system: Preparative HPLC.
Procedure:
-
Dissolution: Dissolve the carboxyl-containing payload, this compound (1.0 equiv.), and a coupling agent (e.g., DCC, 5.0 equiv.) in anhydrous DMF.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress using LC-MS or TLC.
-
Quenching & Purification: Once the reaction is complete, quench any remaining activating agent. Purify the crude product using preparative reverse-phase HPLC to isolate the DBCO-PEG4-Payload construct.
-
Verification: Lyophilize the pure fractions and confirm the identity and purity of the final product by mass spectrometry and analytical HPLC. Store the construct at -20°C or below, protected from light.
Protocol 3: ADC Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol details the final "click" reaction between the azide-modified antibody and the DBCO-drug construct.
Materials:
-
Azide-modified antibody (from Protocol 1) in PBS, pH 7.4.
-
DBCO-Drug construct (from Protocol 2) dissolved in anhydrous DMSO.
-
Reaction tubes (e.g., low-protein-binding microcentrifuge tubes).
Procedure:
-
Reagent Preparation: Prepare the azide-modified antibody at a concentration of 2-10 mg/mL. Prepare a 10 mM stock solution of the DBCO-Drug construct in DMSO.
-
Conjugation: Add a 5 to 10-fold molar excess of the DBCO-Drug solution to the antibody solution. Perform the addition slowly with gentle mixing.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation. The optimal time should be determined empirically.
-
Monitoring (Optional): The reaction can be monitored by analyzing small aliquots via HIC-HPLC to observe the formation of species with higher DARs.
Protocol 4: Purification and Characterization of the Final ADC
After conjugation, the crude ADC mixture must be purified to remove unreacted drug-linker, unconjugated antibody, and any aggregates.
Materials:
-
Crude ADC solution (from Protocol 3).
-
Chromatography systems: Size-Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC).
-
Appropriate buffers for chromatography (e.g., PBS for SEC; high and low salt buffers for HIC).
Procedure:
-
Aggregate Removal (SEC): The first step is often to remove high-molecular-weight aggregates and excess small-molecule drug-linker using SEC.
-
Equilibrate an SEC column with PBS, pH 7.4.
-
Load the crude ADC solution onto the column.
-
Elute with PBS and collect the main peak corresponding to the monomeric ADC.
-
-
DAR Species Separation (HIC): HIC is used to separate ADC species with different DARs, allowing for the isolation of a more homogeneous product.
-
Equilibrate a HIC column with a high-salt buffer (e.g., PBS with 1.5 M ammonium sulfate).
-
Load the SEC-purified ADC.
-
Elute using a decreasing salt gradient. Species will elute in order of increasing hydrophobicity (and thus, DAR). Collect fractions corresponding to the desired DAR (e.g., DAR2 or DAR4).
-
-
Final Formulation: Pool the desired fractions and perform a buffer exchange into a suitable formulation buffer using diafiltration or a desalting column.
-
Characterization:
-
DAR Determination: Calculate the average DAR of the final product using UV-Vis spectroscopy by measuring absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload or DBCO group (~309 nm). Confirm the DAR distribution using HIC-HPLC or mass spectrometry.
-
Purity and Aggregation: Assess the final purity and confirm the absence of aggregates (<5%) using analytical SEC.
-
Endotoxin Testing: Perform an endotoxin assay to ensure the final product is suitable for in vivo studies.
-
Mechanism of Action of a Non-Cleavable ADC
ADCs constructed with non-cleavable linkers like this compound rely on the complete degradation of the antibody backbone within the lysosome to release the payload.
-
Binding: The ADC circulates in the bloodstream until the mAb recognizes and binds to a specific antigen on the surface of a tumor cell.
-
Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
-
Degradation and Release: Inside the acidic and enzyme-rich environment of the lysosome, the antibody component is completely degraded by proteases. This process releases the cytotoxic payload, which is still attached to the linker and a single amino acid residue from the antibody.
-
Cell Killing: The active payload-linker-amino acid complex then exerts its cytotoxic effect, leading to apoptosis of the cancer cell. The key advantage of this approach is enhanced plasma stability, which can reduce off-target toxicity and widen the therapeutic window.
References
Application Notes and Protocols for the Functionalization of Biomolecules with DBCO-PEG4-Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the functionalization of biomolecules using DBCO-PEG4-Alcohol and related derivatives. The primary application of this reagent is to introduce a dibenzocyclooctyne (DBCO) moiety onto a biomolecule, enabling its subsequent conjugation to an azide-containing molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This bioorthogonal reaction is highly specific and efficient, making it ideal for creating well-defined bioconjugates in complex biological environments.
Introduction to this compound
This compound is a heterobifunctional linker containing a DBCO group for click chemistry and a terminal hydroxyl group. The tetraethylene glycol (PEG4) spacer enhances solubility in aqueous buffers and reduces steric hindrance between the conjugated biomolecules.[1] While the DBCO group is ready for the SPAAC reaction, the terminal alcohol requires activation to react with common functional groups on biomolecules, such as amines or carboxylic acids. Alternatively, pre-activated derivatives like DBCO-PEG4-NHS ester are commonly used for direct reaction with primary amines.
Core Applications
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies.
-
Protein Labeling: Attachment of fluorescent dyes, biotin, or other probes for detection and imaging.
-
Cell Surface Engineering: Modification of cell surfaces for targeted therapies or cell tracking.
-
Nanoparticle Functionalization: Surface modification of nanoparticles for drug delivery and diagnostic applications.[2]
-
PROTAC Synthesis: Used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3]
Data Presentation: Quantitative Parameters for DBCO Functionalization
The degree of labeling (DOL), which is the number of DBCO molecules per biomolecule, is a critical parameter that can be controlled by adjusting the molar excess of the DBCO reagent. The following table provides representative data for the labeling of a typical IgG antibody (150 kDa) with a DBCO-NHS ester, which serves as a useful reference for researchers.[1][4]
| Molar Excess of DBCO-STP Ester to Antibody | Achieved Degree of Labeling (DOL) of DBCO |
| 1:1 | ~1 |
| 2:1 | ~2 |
| 3:1 | ~3 |
| 4:1 | ~4 |
| 5:1 | ~5 |
| 6:1 | ~6 |
| 7:1 | ~7 |
Note: This data is based on the use of a DBCO-STP ester and serves as an illustrative example. Optimal molar ratios for this compound activation and conjugation will need to be determined empirically for each specific biomolecule.
Experimental Protocols
Here we provide detailed protocols for the functionalization of biomolecules with DBCO moieties. Protocol 1 describes a common and straightforward method using an amine-reactive DBCO-NHS ester. Protocol 2 outlines a theoretical approach for the activation of this compound. Protocol 3 details the subsequent copper-free click chemistry reaction.
Protocol 1: Functionalization of Amine-Containing Biomolecules using DBCO-PEG4-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues on proteins) with a pre-activated DBCO-PEG4-NHS ester.
Materials:
-
Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DBCO-PEG4-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Biomolecule Preparation:
-
Ensure the biomolecule solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
Remove any protein stabilizers like BSA or gelatin.
-
-
DBCO-PEG4-NHS Ester Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 10- to 40-fold molar excess of the DBCO-PEG4-NHS ester solution to the biomolecule solution. The final DMSO concentration should be kept below 20% to avoid denaturation of most proteins.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
(Optional) To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unreacted DBCO-PEG4-NHS ester using a desalting column or dialysis.
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 309 nm (for DBCO).
Protocol 2: Theoretical Protocol for Activation of this compound and Conjugation to Carboxyl Groups
This protocol describes a general, two-step approach for conjugating this compound to biomolecules containing carboxyl groups. Note: This is a general chemical method and requires significant optimization for specific biomolecules.
Part A: Activation of this compound with Tosyl Chloride
This step converts the hydroxyl group of this compound into a more reactive tosylate group.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine or TEA (1.5 eq.) to the solution.
-
Slowly add a solution of TsCl (1.2 eq.) in anhydrous DCM.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the activated DBCO-PEG4-Tosyl.
Part B: Conjugation of Activated DBCO-PEG4-Tosyl to Biomolecules
This step involves the reaction of the activated tosylate with a nucleophile on the biomolecule. The following is a general guideline for reaction with carboxyl groups on a protein.
Materials:
-
Biomolecule with accessible carboxyl groups
-
Activated DBCO-PEG4-Tosyl
-
Coupling buffer (e.g., MES buffer, pH 6.0)
-
Purification equipment
Procedure:
-
Dissolve the biomolecule in the coupling buffer.
-
Dissolve the activated DBCO-PEG4-Tosyl in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Add the activated DBCO-PEG4-Tosyl solution to the biomolecule solution with gentle stirring. The molar ratio will need to be optimized.
-
Incubate the reaction at room temperature for 2-12 hours.
-
Purify the DBCO-functionalized biomolecule using size-exclusion chromatography or dialysis.
Protocol 3: Copper-Free Click Chemistry (SPAAC) Reaction
This protocol describes the conjugation of a DBCO-functionalized biomolecule with an azide-functionalized molecule.
Materials:
-
DBCO-functionalized biomolecule
-
Azide-functionalized molecule (e.g., drug, dye, biotin)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the DBCO-functionalized biomolecule and the azide-functionalized molecule in the reaction buffer.
-
Mix the two solutions. A 1.5 to 10-fold molar excess of one component is often used to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. The reaction progress can be monitored by analyzing the decrease in the DBCO absorbance at 309 nm.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove any unreacted components.
-
Characterization of the Final Conjugate:
-
SDS-PAGE: To confirm the formation of the conjugate, which should have a higher molecular weight than the starting biomolecule.
-
Mass Spectrometry: To determine the precise mass of the conjugate and confirm the degree of conjugation.
-
UV-Vis Spectroscopy: To confirm the presence of both biomolecules in the conjugate (if the azide-containing molecule has a distinct absorbance).
-
Functional Assays: To ensure that the biological activity of the biomolecule is retained after conjugation.
Mandatory Visualizations
Caption: Workflow for amine-reactive labeling with DBCO-PEG4-NHS Ester.
Caption: Theoretical workflow for this compound activation and conjugation.
Caption: General workflow for the copper-free click chemistry (SPAAC) reaction.
References
Troubleshooting & Optimization
troubleshooting low yield in DBCO-PEG4-Alcohol conjugation reactions
Welcome to the technical support center for DBCO-PEG4-Alcohol conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a bifunctional linker used in bioconjugation.[1][2] It contains a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and a terminal primary hydroxyl group (-OH).[1][2] The hydrophilic PEG4 spacer enhances water solubility and reduces steric hindrance between conjugated molecules.[3] The hydroxyl group can be used for further derivatization or attachment to surfaces and molecules with complementary functional groups.
Q2: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
SPAAC is a highly efficient and bioorthogonal "click" reaction between a strained alkyne, like DBCO, and an azide (N3). This reaction is termed "copper-free" because it does not require a cytotoxic copper catalyst, making it ideal for use in biological systems. The reaction is driven by the release of ring strain in the DBCO molecule, forming a stable triazole linkage.
Q3: My SPAAC reaction with this compound is showing low or no yield. What are the common causes?
Low yields in SPAAC reactions can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect stoichiometry of reactants, low concentrations, insufficient reaction time, or non-optimal temperature can all lead to poor yields.
-
Reagent Degradation: The DBCO group can be sensitive to certain conditions and reagents. For instance, some studies have shown DBCO instability in the presence of reducing agents like TCEP. The azide partner can also be reduced by certain reducing agents (e.g., DTT, TCEP).
-
Steric Hindrance: Bulky molecules near the azide or the DBCO group can physically block the two from reacting efficiently. While the PEG4 linker is designed to minimize this, it can still be a factor with very large biomolecules.
-
Solubility Issues and Aggregation: The DBCO group is hydrophobic, and although the PEG4 linker improves hydrophilicity, conjugation to a hydrophobic molecule can lead to aggregation and precipitation, thus lowering the yield of soluble conjugate.
-
Incorrect Buffer Composition: Using buffers that contain azides is a common mistake, as this will compete with your azide-labeled molecule for the DBCO reagent.
Q4: How can I monitor the progress of my DBCO-azide conjugation reaction?
The progress of the reaction can be monitored by observing the decrease in the characteristic UV absorbance of the DBCO group around 309-310 nm. As the reaction proceeds and DBCO is consumed, this peak will diminish. This allows for real-time or endpoint analysis of the reaction.
Q5: What are the best practices for storing this compound?
This compound should be stored at -20°C in a dry environment. For long-term stability, it's crucial to avoid repeated freeze-thaw cycles and exposure to moisture. When dissolved in an organic solvent like DMSO, it should be aliquoted and stored at -80°C.
Troubleshooting Guides
Issue 1: Low Conjugation Yield
If you are experiencing lower than expected yields in your conjugation reaction, consult the following table for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Molar Ratio | Optimize the molar ratio of DBCO-functionalized molecule to the azide-functionalized molecule. A 1.5 to 3-fold molar excess of one reagent over the limiting one is often recommended to drive the reaction to completion. For antibody-small molecule conjugations, a 7.5 equivalents excess may be beneficial. |
| Insufficient Reaction Time or Temperature | Increase the incubation time. While reactions can show significant completion in 4-12 hours at room temperature, extending the incubation overnight at 4°C can improve yields. For sluggish reactions, consider increasing the temperature to 37°C. |
| Low Reagent Concentration | SPAAC reactions are more efficient at higher concentrations. If possible, increase the concentration of your reactants. Be mindful of potential aggregation at higher concentrations. |
| Degradation of DBCO or Azide | Ensure that your reagents have not degraded. Avoid buffers containing reducing agents like DTT or TCEP if your specific DBCO derivative is sensitive. Use freshly prepared solutions and purified starting materials. |
| Steric Hindrance | If you suspect steric hindrance is an issue with large biomolecules, consider using a DBCO reagent with a longer PEG linker to increase the distance between the molecules being conjugated. |
| Incorrect Buffer Conditions | Use a non-amine-containing buffer with a pH between 7 and 9, such as PBS. Critically, ensure your buffer does not contain sodium azide, as it will react with the DBCO group. |
Issue 2: Poor Solubility or Aggregation of the Conjugate
Aggregation of the final conjugate can be a significant issue, leading to low recovery of functional product.
| Potential Cause | Recommended Solution |
| Hydrophobicity of the DBCO Moiety | The DBCO group is inherently hydrophobic. The PEG4 linker helps to mitigate this, but if the molecule being conjugated is also hydrophobic, aggregation can occur. Consider using a DBCO reagent with a longer, more hydrophilic PEG chain if this is a persistent issue. |
| High Degree of Labeling | In cases like antibody-drug conjugates, a high drug-to-antibody ratio (DAR) can increase hydrophobicity and lead to aggregation. Optimize your labeling reaction to achieve a lower and more controlled degree of labeling. |
| Incorrect Buffer/pH | The solubility of protein conjugates can be highly dependent on the pH and ionic strength of the buffer. Perform buffer screening to identify the optimal formulation for your specific conjugate. |
| Presence of Free Thiols | For protein conjugations, if there are free cysteine residues, intermolecular disulfide bonds can form, leading to aggregation. Ensure proper capping of non-target cysteines if necessary. |
Experimental Protocols
Protocol 1: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general workflow for the conjugation of a DBCO-functionalized molecule to an azide-functionalized molecule.
-
Reagent Preparation:
-
Dissolve your this compound derivatized molecule and your azide-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.4). Avoid buffers containing primary amines or azides.
-
If solubility is an issue, a co-solvent such as DMSO or DMF can be used, but the final concentration should typically be kept below 20% to avoid denaturation of proteins.
-
-
Conjugation Reaction:
-
Combine the DBCO-containing molecule and the azide-containing molecule in the reaction buffer.
-
It is recommended to use a 1.5 to 3-fold molar excess of one component to ensure complete consumption of the other, limiting reagent.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. The reaction progress can be monitored by TLC, LC-MS, or by measuring the decrease in DBCO absorbance at 309 nm.
-
-
Purification:
-
Once the reaction is complete, the conjugate can be purified to remove any excess, unreacted starting materials.
-
Common purification methods include size exclusion chromatography (SEC), dialysis, or HPLC.
-
Protocol 2: Quantification of DBCO Incorporation
To troubleshoot low yields, it is important to first confirm the successful incorporation of the DBCO moiety onto your starting molecule. The degree of DBCO incorporation can be determined spectrophotometrically.
-
Measure Absorbance:
-
Measure the UV-Vis spectrum of the purified DBCO-labeled molecule.
-
Record the absorbance at 280 nm (for protein concentration) and at 309 nm (for DBCO concentration).
-
-
Calculate Degree of Labeling (for Proteins):
-
The concentration of the protein can be calculated using the Beer-Lambert law (A = εcl), correcting for the absorbance contribution of DBCO at 280 nm.
-
The concentration of DBCO can be calculated using its molar extinction coefficient at 309 nm (ε ≈ 12,000 M⁻¹cm⁻¹).
-
The degree of labeling (DOL) or the number of DBCO molecules per protein is the ratio of the molar concentration of DBCO to the molar concentration of the protein.
Equation for Corrected Protein Absorbance: A₂₈₀(corrected) = A₂₈₀(measured) - (A₃₀₉(measured) × Correction Factor) (Note: The correction factor for DBCO absorbance at 280 nm is approximately 0.90 to 1.089, depending on the specific DBCO derivative and buffer conditions).
-
Visualizations
Caption: Experimental workflow for SPAAC using this compound.
Caption: Logical workflow for troubleshooting low yield in DBCO conjugation.
References
how to improve DBCO-PEG4-Alcohol solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using DBCO-PEG4-Alcohol and related reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical reagent used in bioconjugation, specifically in copper-free click chemistry.[1][2] It consists of three key components:
-
DBCO (Dibenzocyclooctyne): A strained alkyne that reacts with azide-containing molecules without the need for a cytotoxic copper catalyst.[1]
-
PEG4 (Tetraethylene glycol): A short, hydrophilic polyethylene glycol linker that enhances the water solubility of the molecule.[1][3]
-
Alcohol (-OH): A terminal hydroxyl group that can be used for further chemical modifications if needed.
Its primary application is in the labeling and conjugation of azide-tagged biomolecules such as proteins, peptides, and nucleic acids in aqueous environments.
Q2: Is this compound soluble in aqueous buffers?
Yes, this compound is generally soluble in aqueous solutions and water. The presence of the hydrophilic PEG4 linker significantly improves its solubility in aqueous media compared to DBCO reagents with only hydrocarbon spacers. It is also soluble in common organic solvents like DMSO and DMF.
Q3: My solution of this compound in an aqueous buffer appears cloudy. What could be the cause and how can I fix it?
A cloudy solution indicates that the reagent has not fully dissolved or has precipitated out of solution. This can happen if the concentration of the this compound exceeds its solubility limit in the specific buffer system. While this compound is generally water-soluble, its solubility can be influenced by buffer composition, pH, and the presence of other solutes.
To resolve this, it is highly recommended to first dissolve the this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution. This stock solution can then be added dropwise to the aqueous reaction buffer while vortexing to ensure proper mixing and prevent localized high concentrations that can lead to precipitation.
Q4: What is the recommended solvent for creating a stock solution of this compound?
The recommended solvents for creating a stock solution are anhydrous (dry) DMSO or DMF. These solvents are water-miscible and are commonly used for dissolving DBCO reagents before their addition to an aqueous reaction.
Q5: Is there a limit to the amount of organic solvent (e.g., DMSO, DMF) I can add to my aqueous reaction?
Yes. While a small amount of organic solvent is often necessary to aid solubility, high concentrations can be detrimental to biological molecules, particularly proteins, which may precipitate. As a general guideline, the final concentration of DMF or DMSO in the reaction mixture should be kept low, typically below 10-15%, to maintain protein stability and solubility.
Q6: Are there any buffer components I should avoid when working with DBCO reagents?
Yes, it is crucial to avoid buffers containing sodium azide (NaN₃). The azide in the buffer will react with the DBCO group, consuming the reagent and preventing it from reacting with your target azide-tagged molecule.
Troubleshooting Guide: Improving this compound Solubility
If you are encountering solubility issues with this compound in your aqueous buffer, please follow the troubleshooting steps outlined below.
| Issue | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Solution | The concentration of this compound exceeds its solubility limit in the aqueous buffer. | 1. Prepare a Stock Solution: Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a high-concentration stock solution (e.g., 10 mM). 2. Stepwise Addition: Add the stock solution dropwise to your aqueous buffer while gently vortexing or stirring. This prevents localized precipitation. 3. Adjust Final Concentration: If solubility issues persist, consider lowering the final concentration of the this compound in the reaction mixture. |
| Low Reaction Yield | Poor solubility of the DBCO reagent is leading to a lower effective concentration in the reaction. | 1. Ensure Complete Dissolution: Before starting the reaction, visually inspect the solution to ensure the this compound is fully dissolved. If not, follow the stock solution protocol above. 2. Optimize Co-solvent Percentage: If your biomolecule is stable in slightly higher organic solvent concentrations, you can cautiously increase the percentage of DMSO or DMF. However, keep it below the precipitation threshold for your protein (typically <15%). 3. Increase Temperature: Reactions involving DBCO and azides can be more efficient at higher temperatures (e.g., 25-37°C). This can also help with solubility. Ensure your biomolecules are stable at the chosen temperature. |
| Reagent Degradation | DBCO reagents, particularly those with moisture-sensitive functional groups, can degrade if not handled properly. | 1. Proper Storage: Store this compound at -20°C and protect it from moisture. 2. Handling: Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation. 3. Fresh Stock Solutions: Prepare stock solutions in anhydrous solvents immediately before use. While they can be stored for a few days at -20°C, fresh solutions are always best. |
Quantitative Data Summary
| Compound | Reported Aqueous Solubility Limit | Source |
| DBCO-PEG4-Maleimide | up to 6.6 mM | |
| DBCO-PEG4-NHS Ester | up to 5.5 mM | |
| DBCO-PEG4-NHS Ester | up to 1.5 mM |
Note: The differing reported solubilities for the NHS ester may be due to variations in buffer conditions or experimental methods.
Experimental Protocols
Protocol for Dissolving and Preparing this compound for Aqueous Reactions
This protocol provides a detailed methodology for dissolving this compound and preparing it for a typical bioconjugation reaction in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). Important: Ensure the buffer is free of azides.
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate Reagent: Remove the vial of this compound from storage (-20°C) and allow it to warm to room temperature for at least 15-20 minutes before opening. This is a critical step to prevent moisture from condensing inside the vial, which can lead to hydrolysis and inactivation of the reagent.
-
Prepare Stock Solution:
-
Add a precise volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Vortex the vial thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Prepare Final Reaction Mixture:
-
Prepare your azide-containing biomolecule in the desired azide-free aqueous reaction buffer.
-
While gently vortexing or stirring the aqueous solution, add the calculated volume of the this compound stock solution dropwise.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is kept to a minimum, ideally below 10-15%, to avoid negatively impacting the stability of the biomolecule.
-
-
Proceed with Reaction: Once the this compound is added and mixed, proceed with your click chemistry reaction according to your specific experimental protocol, incubating at the desired temperature and for the appropriate duration.
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Factors influencing this compound solubility.
Caption: this compound in a click chemistry reaction.
References
Technical Support Center: Optimizing DB-PEG4-Alcohol Labeling Reactions
Welcome to the technical support center for DBCO-PEG4-Alcohol labeling. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked questions (FAQs)
Q1: What is this compound and how is it used?
This compound is a heterobifunctional linker containing a dibenzocyclooctyne (DBCO) group and a primary alcohol (-OH) group, connected by a 4-unit polyethylene glycol (PEG) spacer. The DBCO group is used for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), where it reacts with azide-containing molecules to form a stable triazole linkage.[1][2] The PEG spacer enhances solubility and reduces steric hindrance.[3]
The terminal alcohol group is not directly reactive with most functional groups on biomolecules (like amines or sulfhydryls). Therefore, it typically requires chemical activation to enable conjugation.[1][4] Common applications include its use as a PROTAC linker and in bioconjugation after activation.
Q2: How do I activate the alcohol group on this compound for conjugation?
The primary alcohol group must be converted into a more reactive functional group. Common activation strategies include:
-
Tosylation or Mesylation: Converting the hydroxyl group to a tosylate (-OTs) or mesylate (-OMs) creates a good leaving group, which can then be displaced by a nucleophile (e.g., an amine or thiol).
-
Conversion to a Carboxylic Acid: The alcohol can be oxidized to a carboxylic acid. This acid can then be activated with carbodiimide chemistry (e.g., using EDC and NHS) to react with primary amines, forming a stable amide bond.
-
Esterification: The alcohol can be directly reacted with a carboxylic acid under acidic conditions (Fischer esterification) or using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form an ester linkage.
Q3: What are the recommended reaction conditions for the DBCO-azide click chemistry step?
The copper-free click reaction between DBCO and an azide is generally robust and can be performed under mild, aqueous conditions.
| Parameter | Recommended Condition | Notes |
| Reaction Buffer | PBS (pH 7.4), HEPES, Carbonate/Bicarbonate | Avoid buffers containing azides, as they will react with the DBCO group. |
| pH | 7-9 | The reaction is efficient at neutral to slightly basic pH. |
| Temperature | Room temperature or 4°C | Reactions are typically faster at room temperature but can be performed at 4°C overnight for convenience or with sensitive molecules. |
| Incubation Time | 4-12 hours at room temperature; overnight at 4°C | Longer incubation times can improve efficiency. |
| Molar Ratio | 1.5 to 10-fold molar excess of one reagent | Using a molar excess of the less precious or more soluble component can drive the reaction to completion. |
Q4: How can I purify my final conjugate?
Unreacted this compound and other small molecules can be removed using standard chromatography techniques:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size.
-
Desalting Columns: A rapid method for removing small molecules.
-
Dialysis: Effective for removing small molecules from large biomolecules.
Troubleshooting Guides
Issue 1: Low or No Conjugation of Activated this compound to my Biomolecule
| Potential Cause | Recommended Solution |
| Inefficient Activation of the Alcohol Group | Confirm the success of the activation step using analytical techniques like NMR or mass spectrometry before proceeding to the conjugation step. Optimize the activation reaction conditions (e.g., reaction time, temperature, reagent stoichiometry). |
| Hydrolysis of Activated Group | If using an NHS ester-activated intermediate, be aware that it is moisture-sensitive. Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use and avoid repeated freeze-thaw cycles. |
| Competing Nucleophiles in Buffer | For reactions involving NHS esters, avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the target amine on your biomolecule. |
| Suboptimal Reaction Conditions for Conjugation | Optimize the pH, temperature, and incubation time for the conjugation reaction. Ensure the buffer composition is compatible with your biomolecule and the activated linker. |
Issue 2: Low or No Yield in the Final DBCO-Azide Click Reaction
| Potential Cause | Recommended Solution |
| One or More Molecules are Not Labeled | Confirm that both your biomolecule and the this compound have been successfully functionalized with the azide and activated DBCO group, respectively. |
| Presence of Azide in Buffers | Sodium azide is a common preservative but will react with DBCO. Ensure all buffers used with the DBCO-containing molecule are azide-free. |
| Suboptimal Reaction Conditions | Increase the concentration of reactants, as the reaction is more efficient at higher concentrations. You can also try increasing the incubation time or performing the reaction at a slightly higher temperature (e.g., 37°C). |
| Steric Hindrance | The PEG4 spacer is designed to reduce steric hindrance, but if you are conjugating very large molecules, this may still be a factor. Consider using a linker with a longer PEG chain. |
| Degradation of DBCO Reagent | DBCO reagents can lose reactivity over time, especially if not stored properly. Store at -20°C, protected from light and moisture. |
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation
This protocol describes the activation of the terminal hydroxyl group of this compound by converting it to a tosylate, a good leaving group for subsequent nucleophilic substitution.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Tosyl chloride (TsCl)
-
Argon or Nitrogen gas
-
Ice bath
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add triethylamine (2-3 equivalents) to the solution and stir for 10 minutes.
-
Slowly add tosyl chloride (1.5-2 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with the addition of water.
-
Extract the product with DCM, wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Copper-Free Click Chemistry with Azide-Modified Biomolecule
This protocol outlines the reaction between the activated DBCO-PEG4-linker and an azide-functionalized biomolecule.
Materials:
-
Activated DBCO-PEG4-linker
-
Azide-modified biomolecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification tools (e.g., desalting column, SEC system)
Procedure:
-
Prepare the azide-containing biomolecule in the reaction buffer.
-
Dissolve the activated DBCO-PEG4-linker in a compatible solvent (e.g., DMSO) and then add it to the biomolecule solution. A 1.5 to 10-fold molar excess of the DBCO-linker is recommended.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.
-
The reaction is now ready for purification to remove unreacted linker.
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting logic for low conjugate yield.
References
methods for removing unreacted DBCO-PEG4-Alcohol post-conjugation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted DBCO-PEG4-Alcohol following bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after conjugation?
A1: Residual unreacted this compound can lead to several complications in downstream applications. It can interfere with accurate quantification of conjugation efficiency (e.g., drug-to-antibody ratio, DAR), potentially leading to inconsistent batch production and misleading experimental results. Furthermore, excess linker may cause non-specific interactions or aggregation of the final conjugate, impacting its stability and biological activity.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most common and effective methods for removing small molecules like unreacted this compound from larger biomolecules are based on size differences. These include Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), and Dialysis. The choice of method depends on factors such as sample volume, the concentration of the conjugated biomolecule, required purity, and scalability.[1]
Q3: How do I choose the most suitable purification method for my experiment?
A3: The selection of the optimal purification method depends on your specific experimental needs:
-
Size Exclusion Chromatography (SEC) is ideal for achieving high purity on a smaller to medium scale and provides excellent separation of the conjugate from small molecule impurities.[1]
-
Tangential Flow Filtration (TFF) is highly scalable and well-suited for larger sample volumes and manufacturing processes. It is efficient for buffer exchange and removal of small molecules.[2]
-
Dialysis is a simple and cost-effective method suitable for small to medium sample volumes where processing time is not a critical factor.[3]
Q4: What is the molecular weight of this compound, and how does this influence the choice of purification parameters?
A4: The molecular weight of this compound is approximately 509 g/mol . This low molecular weight allows for a significant size difference between the unreacted linker and most protein or antibody conjugates (typically >150 kDa). This large size differential is key to successful separation using size-based purification methods. For instance, in TFF and dialysis, a membrane with a Molecular Weight Cut-Off (MWCO) of 10-30 kDa is typically recommended to ensure efficient removal of the small linker while retaining the much larger conjugate.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Recovery of Conjugate | Non-specific binding to the purification matrix (SEC column, TFF membrane). | For SEC, consider using a different resin with lower hydrophobicity or adding a small percentage of an organic modifier to the mobile phase. For TFF and dialysis, pre-conditioning the membrane with a blocking agent like bovine serum albumin (BSA) might help. |
| Precipitation of the conjugate during purification. | Ensure the buffer composition (pH, ionic strength) is optimal for the stability of your conjugate throughout the purification process. Consider performing the purification at a lower temperature (e.g., 4°C). | |
| Overly stringent washing or elution conditions. | In SEC, ensure the mobile phase is not causing the protein to interact with the column matrix. For TFF, avoid excessive transmembrane pressure which can lead to protein aggregation and fouling of the membrane. | |
| Incomplete Removal of Unreacted this compound | Inadequate resolution in SEC. | Optimize the column length, flow rate, and mobile phase composition. Ensure the sample volume is not exceeding the column's capacity (typically 1-2% of the total column volume for high resolution). |
| Insufficient diavolumes in TFF. | For efficient removal of small molecules by TFF, it is generally recommended to perform at least 5-7 diavolumes of buffer exchange. | |
| Insufficient buffer exchange or dialysis time. | Increase the number of buffer changes and the total volume of the dialysis buffer. Extend the dialysis time to ensure equilibrium is reached. A typical procedure involves dialyzing for 2-4 hours, changing the buffer, and then dialyzing overnight at 4°C. | |
| Conjugate Aggregation Post-Purification | Buffer composition is not optimal for conjugate stability. | Perform a buffer exchange into a formulation buffer that is known to stabilize the specific biomolecule. |
| High protein concentration. | Store the purified conjugate at an optimal concentration to prevent aggregation. This may require a dilution step after purification. | |
| Exposure to harsh conditions during purification. | Minimize the processing time and avoid extreme pH or temperature conditions during purification. |
Quantitative Data Comparison of Purification Methods
| Parameter | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) | Dialysis |
| Purity Achieved | Very High (>99%) | High (>99%) | High (>98%) |
| Typical Recovery | 85-95% | >95% | >95% |
| Processing Time | Moderate (hours) | Fast (hours) | Slow (overnight) |
| Scalability | Low to Medium | High | Low to Medium |
| Sample Volume | µL to mL | mL to L | µL to L |
| Linker Removal Efficiency | >99% | >99.8% | >99% |
| Complexity | Moderate | High | Low |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
-
Column Selection: Choose a size exclusion chromatography column with a fractionation range appropriate for separating your biomolecule conjugate from the small this compound (e.g., a resin with a fractionation range suitable for globular proteins from 10 to 500 kDa).
-
Equilibration: Equilibrate the SEC column with at least two column volumes of a filtered and degassed buffer that is compatible with your conjugate's stability (e.g., Phosphate Buffered Saline, PBS).
-
Sample Preparation: If necessary, concentrate your reaction mixture to a suitable volume for injection onto the column. Filter the sample through a 0.22 µm filter to remove any particulates.
-
Injection: Inject the prepared sample onto the equilibrated column. The injection volume should ideally be between 0.5% and 2% of the total column volume for optimal resolution.
-
Elution: Begin the isocratic elution with the equilibration buffer at a flow rate recommended by the column manufacturer.
-
Fraction Collection: Collect fractions as the eluent exits the column. The larger conjugated biomolecule will elute first, followed by the smaller, unreacted this compound.
-
Analysis: Monitor the elution profile using UV absorbance at 280 nm (for the protein) and potentially at a wavelength where DBCO absorbs if a high concentration is expected. Analyze the collected fractions using a suitable method (e.g., SDS-PAGE, mass spectrometry) to identify the fractions containing the purified conjugate.
-
Pooling: Pool the fractions containing the pure conjugate.
Protocol 2: Tangential Flow Filtration (TFF)
-
Membrane Selection: Select a TFF membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your biomolecule conjugate but larger than the this compound. A 10-30 kDa MWCO membrane is a common choice.
-
System Setup and Equilibration: Assemble the TFF system according to the manufacturer's instructions. Equilibrate the system by flushing with the desired final buffer.
-
Sample Loading: Load the post-conjugation reaction mixture into the sample reservoir.
-
Concentration (Optional): The initial reaction mixture can be concentrated to reduce the volume for the subsequent diafiltration step.
-
Diafiltration: Perform diafiltration by adding the desired final buffer to the sample reservoir at the same rate as the filtrate is being removed. To achieve >99.5% removal of small molecules, a minimum of 5-7 diavolumes is recommended.
-
Final Concentration: After diafiltration, concentrate the purified conjugate to the desired final concentration.
-
Sample Recovery: Recover the concentrated and purified conjugate from the system.
Protocol 3: Dialysis
-
Membrane Preparation: Select a dialysis membrane with an appropriate MWCO (e.g., 10-30 kDa). Prepare the dialysis tubing or cassette according to the manufacturer's instructions, which may include rinsing with water to remove any preservatives.
-
Sample Loading: Load the conjugation reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase due to osmosis.
-
Dialysis: Immerse the sealed dialysis tubing or cassette in a large volume of the desired buffer (at least 200-500 times the sample volume) in a beaker with gentle stirring.
-
Buffer Exchange: For efficient removal of the unreacted linker, perform several buffer changes. A typical procedure is to dialyze for 2-4 hours at room temperature, followed by a buffer change and then dialysis overnight at 4°C.
-
Sample Recovery: Carefully remove the dialysis tubing or cassette from the buffer and recover the purified conjugate.
Visualizations
Caption: Workflow for removing unreacted this compound using Size Exclusion Chromatography.
Caption: Workflow for removing unreacted this compound using Tangential Flow Filtration.
Caption: Workflow for removing unreacted this compound using Dialysis.
References
DBCO-PEG4-Alcohol Reaction Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for experiments involving DBCO-PEG4-Alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical reagent used in bioconjugation, a process for linking molecules together.[1][2] It features a Dibenzocyclooctyne (DBCO) group, which is highly reactive towards azide groups in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][][5] This type of "click chemistry" is notable because it does not require a cytotoxic copper catalyst, making it ideal for use in biological systems. The molecule also contains a four-unit polyethylene glycol (PEG4) spacer to increase water solubility and a terminal alcohol (hydroxyl group) that can be used for further chemical modifications.
Q2: What are the optimal reaction conditions for a DBCO-azide reaction?
DBCO-azide reactions are efficient under mild, aqueous conditions. Key recommendations include:
-
Buffer: Use non-amine-containing buffers such as PBS, HEPES, or carbonate/bicarbonate buffers, typically at a pH between 7 and 9. Avoid buffers containing sodium azide as it will react with the DBCO group.
-
Temperature: Reactions can be performed at a range of temperatures, from 4°C to 37°C. Room temperature incubations are common, while lower temperatures (4°C) can be used for overnight reactions to accommodate sensitive biomolecules.
-
Concentration: Higher concentrations of both the DBCO- and azide-functionalized molecules will lead to more efficient conjugation.
Q3: How can I stop or "quench" a reaction involving a DBCO reagent?
The term "quenching" can apply to two different stages of a typical bioconjugation workflow.
-
Quenching an Activation Reaction: If you are using a derivative of DBCO, such as a DBCO-NHS ester, to label a protein, the reaction is typically quenched to stop the labeling process. This is done by adding a reagent with a primary amine, such as Tris or glycine, which reacts with and consumes the excess, unreacted NHS ester.
-
Quenching the DBCO-Azide Click Reaction: The DBCO-azide reaction itself is highly specific and runs to completion. "Quenching" in this context usually refers to the removal of excess, unreacted DBCO or azide molecules after the reaction is finished to prevent interference in subsequent experiments. This is not achieved with a chemical quencher but rather through purification methods like spin desalting columns, dialysis, or chromatography (e.g., HPLC).
Q4: How stable is the DBCO group and how should I store my DBCO-labeled molecules?
The DBCO group is generally stable, but its reactivity can diminish over time, particularly when conjugated to biomolecules like antibodies. This loss of reactivity can be caused by oxidation or the addition of water to the alkyne bond. For long-term storage, it is recommended to keep DBCO-functionalized molecules at -20°C. Avoid buffers that contain azides or thiols for storage.
Troubleshooting Guide
| Observation | Possible Cause | Recommended Action |
| Low or No Conjugation Product | 1. Degraded DBCO Reagent: The DBCO group may have hydrolyzed or oxidized. DBCO-NHS esters are particularly moisture-sensitive. | 1. Equilibrate reagent vials to room temperature before opening to prevent condensation. Prepare stock solutions of NHS esters immediately before use in an anhydrous solvent like DMSO or DMF. |
| 2. Suboptimal Reaction Conditions: Incorrect buffer composition, molar excess of reagents, or incubation time. | 2. Ensure the reaction buffer is free of azides and primary amines (for NHS ester reactions). Optimize the molar ratio of DBCO to azide reagents (a 1.5 to 4-fold molar excess of one reagent is common). Increase the incubation time or perform the reaction at a higher temperature (e.g., 37°C). | |
| 3. Inefficient Removal of Quenching Reagent: If quenching a prior labeling step (e.g., with Tris), residual quencher can interfere with downstream reactions. | 3. Ensure complete removal of quenching agents and excess labeling reagents via desalting or dialysis before proceeding to the click chemistry step. | |
| High Background Signal / Non-Specific Binding | 1. Excess Unreacted DBCO Reagent: After the click reaction, remaining DBCO-functionalized molecules can bind non-specifically in subsequent assays. | 1. Remove excess DBCO reagent after the conjugation reaction is complete using a spin desalting column, dialysis, or another appropriate chromatography method. |
| 2. Side Reactions: Although highly specific, DBCO can potentially interact with free thiols under certain conditions. | 2. If working with molecules containing free sulfhydryl groups, consider a protection/deprotection strategy if non-specific binding is observed. Ensure reaction pH is maintained to minimize side reactions. | |
| Precipitation During Reaction | 1. Low Solubility of Labeled Protein: The addition of the hydrophobic DBCO group can sometimes reduce the solubility of the target biomolecule. | 1. The PEG4 spacer in this compound is designed to enhance hydrophilicity. If precipitation still occurs, consider using a DBCO reagent with a longer PEG spacer. |
| 2. High Concentration of Organic Solvent: When adding DBCO reagents dissolved in DMSO or DMF, the final concentration of the organic solvent may be too high for the protein's stability. | 2. Keep the final concentration of DMSO or DMF in the reaction mixture low, typically below 20%. |
Experimental Protocols & Workflows
Visualizing the Quenching and Purification Workflow
The following diagram illustrates a typical workflow for labeling a protein with a DBCO-NHS ester, quenching the labeling reaction, and then proceeding to the copper-free click chemistry reaction with an azide-containing molecule, followed by final purification.
References
Technical Support Center: DBCO-PEG4-Alcohol and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Welcome to our technical support center for DBCO-PEG4-Alcohol and its application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice for challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between this compound and an azide-containing molecule?
The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction itself is generally efficient across a broad pH range. However, the optimal pH for a specific experiment is primarily dictated by the stability and solubility of the biomolecules involved, such as proteins or antibodies. For most bioconjugation applications, a pH range of 7.0 to 9.0 is recommended to maintain the integrity of the biological sample while ensuring an efficient reaction rate.[1][2] Some studies have shown that higher pH values can generally lead to an increased reaction rate.[3][4]
Q2: How does pH affect the stability of this compound?
The DBCO (dibenzocyclooctyne) group and the PEG4-alcohol moiety are generally stable across a wide pH range typically used in bioconjugation. Unlike other DBCO reagents that may contain pH-sensitive functional groups like NHS esters, the alcohol group is not prone to hydrolysis under neutral or moderately basic or acidic conditions. However, extreme pH values should be avoided as they can affect the stability of your target molecule.
Q3: Are there any buffers that should be avoided for this reaction?
Yes, it is crucial to avoid buffers containing azides, as they will directly compete with your azide-labeled molecule for reaction with the DBCO group.[5] While this compound itself is not reactive with amine-containing buffers like Tris or glycine, it is a good practice to use non-reactive buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer, especially if other components in your reaction mixture might be sensitive.
Q4: Can the reaction be performed in organic solvents?
While the SPAAC reaction is highly efficient in aqueous buffers, which is ideal for bioconjugation, it can also be performed in organic solvents like DMSO or DMF. If your azide-containing molecule has poor aqueous solubility, dissolving it in a minimal amount of a water-miscible organic solvent before adding it to the aqueous reaction buffer is a common practice. However, be mindful that high concentrations of organic solvents (typically above 15-20%) can lead to the denaturation and precipitation of proteins.
Q5: What are the typical reaction times and temperatures for a DBCO-azide reaction?
Reactions of DBCO and azides are generally more efficient at higher concentrations and temperatures. Typical reaction times are under 12 hours at room temperature (20-25°C). For sensitive biomolecules, the reaction can be performed at 4°C, which may require a longer incubation time (up to 24-48 hours) to achieve a high yield.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Formation | Suboptimal pH: The pH of the reaction buffer may not be ideal for your specific biomolecule's stability or the reaction kinetics. | Optimize the reaction pH within the 7-9 range. Perform small-scale pilot reactions at different pH values (e.g., 7.0, 7.5, 8.0, 8.5) to determine the optimal condition for your system. |
| Incorrect Buffer Composition: The buffer may contain interfering substances. | Ensure your buffer is free of sodium azide. Use recommended buffers like PBS, HEPES, or borate buffer. | |
| Reagent Instability: Although this compound is stable, the azide-containing molecule might be degraded. | Ensure the freshness and proper storage of your azide-labeled molecule. | |
| Low Reagent Concentration: The reaction rate is concentration-dependent. | Increase the concentration of one or both reactants if possible. Consider using a molar excess of the less critical component, typically 1.5 to 3 equivalents of the DBCO reagent per equivalent of the azide. | |
| Protein Aggregation or Precipitation | High Concentration of Organic Co-solvent: Proteins can be sensitive to organic solvents used to dissolve reagents. | Keep the final concentration of organic solvents like DMSO or DMF to a minimum, ideally below 15-20%. |
| Suboptimal pH: The reaction pH may be close to the isoelectric point of the protein, causing it to precipitate. | Perform the reaction in a buffer with a pH that is optimal for your protein's stability and solubility. | |
| Excessive Agitation: Vigorous mixing can sometimes induce protein aggregation. | Mix the reaction gently. |
Quantitative Data on Reaction Rates
A study investigating the kinetics of a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between sulfo DBCO-amine and model azides in various buffers at different pH values provides the following insights into how buffer composition and pH can influence the reaction rate constant (M⁻¹s⁻¹).
| Buffer | pH | Rate Constant (M⁻¹s⁻¹) with 3-azido-L-alanine | Rate Constant (M⁻¹s⁻¹) with 1-azido-1-deoxy-β-D-glucopyranoside |
| PBS | 7 | 0.32 | 0.85 |
| HEPES | 7 | 0.55 | 1.22 |
| DMEM | Not Specified | 0.59 | 0.97 |
| RPMI | Not Specified | 0.27 | 0.77 |
Data adapted from a study on SPAAC reaction rates. It was generally observed that higher pH values increased reaction rates, except in HEPES buffer.
Experimental Protocols
General Protocol for this compound Conjugation to an Azide-Labeled Protein
This protocol provides a general guideline. Optimization may be required for specific applications.
-
Prepare the Azide-Labeled Protein:
-
Dissolve the azide-labeled protein in an appropriate azide-free buffer (e.g., PBS, HEPES) at a pH between 7.0 and 8.5.
-
-
Prepare the this compound Solution:
-
Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF.
-
-
Perform the Conjugation Reaction:
-
Add the this compound stock solution to the azide-labeled protein solution. A typical molar ratio is 1.5 to 3 equivalents of this compound to 1 equivalent of the azide-labeled protein.
-
If an organic solvent was used to dissolve the DBCO reagent, ensure the final concentration in the reaction mixture is low (e.g., <15%) to prevent protein precipitation.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted this compound using a suitable method such as size exclusion chromatography (SEC), dialysis, or HPLC.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
preventing aggregation of proteins during DBCO-PEG4-Alcohol labeling
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent protein aggregation during labeling with DBCO-PEG4-Alcohol and other DBCO reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during DBCO labeling?
A1: Protein aggregation during DBCO labeling is a multifaceted issue stemming from several factors:
-
Increased Hydrophobicity: The DBCO (dibenzocyclooctyne) group itself is hydrophobic. Covalently attaching multiple DBCO moieties to a protein's surface can create new hydrophobic patches, leading to intermolecular association and aggregation.[1]
-
High Reagent and Protein Concentrations: High concentrations of the protein or the DBCO reagent increase the probability of intermolecular interactions that can lead to aggregation.[2] Localized high concentrations of the reagent, if not added slowly and with proper mixing, can also cause "solvent shock" and protein precipitation.
-
Suboptimal Buffer Conditions: The stability of a protein is highly dependent on the pH and ionic strength of the buffer. If the labeling buffer's pH is close to the protein's isoelectric point (pI), the protein's net charge will be minimal, reducing repulsion between molecules and increasing the risk of aggregation.[2]
-
Disruption of Surface Charge: Labeling reactions often target primary amines on lysine residues. This neutralizes the positive charge of the lysine, altering the protein's overall surface charge and potentially disrupting stabilizing electrostatic interactions.
-
Pre-existing Aggregates: Starting with a protein solution that already contains a small population of aggregates can seed further aggregation during the labeling process.
Q2: How does the PEG4 linker in this compound help?
A2: The polyethylene glycol (PEG) linker is hydrophilic and flexible. It acts as a spacer that can increase the solubility of the labeled protein and shield the hydrophobic DBCO group, thereby reducing the likelihood of aggregation.[1] Using reagents with PEG linkers is a common strategy to improve the biocompatibility and solubility of protein conjugates.
Q3: What is the recommended molar excess of this compound to use?
A3: The optimal molar excess is protein-dependent and must be determined empirically. A common starting point is a 5- to 20-fold molar excess of the DBCO reagent to the protein.[3] For protein concentrations below 5 mg/mL, a 20- to 50-fold excess may be necessary. It is critical to perform a titration experiment to find the lowest ratio that achieves the desired degree of labeling without inducing aggregation. Exceeding a molar ratio of 5-10 can sometimes lead to precipitation.
Q4: What are the best buffers to use for this labeling reaction?
A4: It is crucial to use a buffer that does not contain primary amines, as these will compete with the protein's lysine residues for reaction with the NHS ester part of the DBCO reagent. Suitable amine-free buffers include Phosphate-Buffered Saline (PBS), HEPES, and carbonate/bicarbonate buffers, typically within a pH range of 7.2-8.5.
Q5: How can I detect and quantify protein aggregation?
A5: Several methods can be used to assess aggregation:
-
Visual Inspection: The simplest method is to check for visible signs of precipitation or cloudiness (opalescence) in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) indicates light scattering from soluble or insoluble aggregates.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in the solution, allowing for the detection of high-molecular-weight species.
-
Size Exclusion Chromatography (SEC): Aggregates will elute from an SEC column earlier than the monomeric protein, appearing as distinct high-molecular-weight peaks or in the void volume.
Troubleshooting Guide
This section addresses specific problems you may encounter during the labeling procedure.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | Solvent Shock: The DBCO reagent is often dissolved in an organic solvent like DMSO. Adding it too quickly creates localized high concentrations that can denature the protein. | Add the dissolved DBCO reagent to the protein solution dropwise and slowly while gently vortexing or stirring. |
| High Reagent Concentration: A very high molar excess of the DBCO reagent can rapidly cause aggregation. | Reduce the molar excess of the DBCO reagent. Perform a titration to find the optimal ratio (see Protocol 1). | |
| Gradual Cloudiness | Suboptimal Buffer Conditions: The buffer pH may be too close to the protein's pI, or the ionic strength may not be ideal for stability. | Screen a range of buffer pH values (e.g., 6.5, 7.4, 8.5) and ionic strengths (e.g., 50 mM, 150 mM, 500 mM NaCl) to find the optimal condition for your specific protein (see Protocol 2). |
| High Protein Concentration: Protein-protein interactions are more frequent at higher concentrations. | Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL). If a high final concentration is needed, concentrate the protein after the labeling and purification steps. | |
| Increased Hydrophobicity: The accumulation of hydrophobic DBCO groups on the protein surface is promoting self-association. | Add stabilizing excipients to the reaction buffer to increase protein solubility (see Protocol 3 and Table 1). | |
| Reaction Temperature: Room temperature might be too high for a marginally stable protein, promoting unfolding and aggregation. | Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., 4-12 hours or overnight). | |
| Low Labeling Efficiency | Suboptimal Molar Ratio: The molar excess of the DBCO reagent is too low. | Gradually increase the molar excess of the DBCO reagent while carefully monitoring for aggregation. |
| Hydrolyzed Reagent: The NHS ester on the DBCO reagent is susceptible to hydrolysis in aqueous buffers. | Always prepare the DBCO reagent stock solution in anhydrous DMSO or DMF immediately before use and add it to the protein solution without delay. | |
| Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer like PBS or HEPES before starting the reaction. |
Quantitative Data Summary
The following tables provide recommended starting concentrations and molar ratios for optimizing your labeling reaction.
Table 1: Recommended Concentration Ranges for Stabilizing Excipients
| Excipient Category | Example | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol, Sorbitol | 2-10% (w/v) for sugars; 5-20% (v/v) for glycerol/sorbitol | Preferentially excluded from the protein surface, promoting a compact and stable state. |
| Amino Acids | L-Arginine, L-Glutamic Acid, Glycine | 50-500 mM | Suppress aggregation by interacting with hydrophobic or charged patches on the protein surface. |
| Non-ionic Surfactants | Polysorbate 20 (Tween-20), Polysorbate 80 | 0.01-0.1% (v/v) | Prevent surface-induced aggregation and can shield hydrophobic regions. |
| Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine) | 0.5-1 mM | Prevents the formation of intermolecular disulfide bonds without interfering with NHS-ester chemistry. |
Table 2: Recommended Molar Excess for DBCO Reagents
| Protein Concentration | Recommended Starting Molar Excess (Reagent:Protein) | Notes |
| > 5 mg/mL | 5-10x | Higher protein concentration often requires a lower molar excess to prevent aggregation. |
| 1-5 mg/mL | 10-20x | A common starting point for many standard labeling reactions. |
| < 1 mg/mL | 20-50x | Lower protein concentrations may require a higher molar excess to achieve sufficient labeling efficiency. |
Note: These are starting recommendations. The optimal ratio is highly protein-specific and should be determined experimentally.
Experimental Protocols
Protocol 1: Titration Experiment to Determine Optimal DBCO Molar Excess
This protocol helps identify the ideal reagent-to-protein ratio that maximizes labeling while minimizing aggregation.
-
Prepare Protein: Prepare your protein stock in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2 mg/mL. Ensure the initial solution is free of aggregates by centrifugation or filtration (0.22 µm).
-
Set Up Reactions: In separate microcentrifuge tubes, set up a series of small-scale reactions (e.g., 50 µL total volume).
-
Vary Molar Excess: Add different molar excesses of freshly prepared this compound (e.g., 2x, 5x, 10x, 15x, 20x, 30x) to each tube. Include a "no reagent" control.
-
Incubate: Incubate all tubes under your standard reaction conditions (e.g., 1 hour at room temperature or 4 hours at 4°C) with gentle mixing.
-
Assess Aggregation: After incubation, visually inspect each tube for precipitation. Measure the absorbance at 340 nm to quantify turbidity.
-
Analyze Labeling: Remove unreacted DBCO reagent using a spin desalting column. Determine the degree of labeling (DOL) for the non-aggregated samples using UV-Vis spectroscopy (measuring absorbance at 280 nm for protein and ~309 nm for DBCO) or mass spectrometry.
-
Select Ratio: Choose the highest molar ratio that provides an acceptable DOL without causing significant aggregation.
Protocol 2: Screening for Optimal Buffer Conditions
This protocol is designed to identify the most stabilizing buffer pH and ionic strength for your protein during labeling.
-
Prepare Buffers: Prepare a set of amine-free buffers with varying pH and salt concentrations. For example:
-
50 mM HEPES, 50 mM NaCl, pH 7.0
-
50 mM HEPES, 150 mM NaCl, pH 7.0
-
50 mM Phosphate, 50 mM NaCl, pH 7.4
-
50 mM Phosphate, 150 mM NaCl, pH 7.4
-
50 mM Carbonate, 50 mM NaCl, pH 8.0
-
50 mM Carbonate, 150 mM NaCl, pH 8.0
-
-
Buffer Exchange: Aliquot your protein and perform a buffer exchange into each of the prepared buffers.
-
Perform Labeling: To each buffered protein sample, add the DBCO reagent at a single, moderate molar excess (e.g., 10x).
-
Incubate and Assess: Incubate the reactions and assess aggregation using the methods described in Protocol 1 (visual, spectroscopy, DLS, or SEC).
-
Select Buffer: Choose the buffer condition that results in the lowest amount of aggregation while still permitting efficient labeling.
Protocol 3: Screening of Stabilizing Excipients
This protocol helps identify additives that can suppress aggregation during the labeling reaction.
-
Prepare Stocks: Prepare concentrated stock solutions of various excipients from Table 1 (e.g., 50% glycerol, 1 M L-Arginine, 1% Polysorbate 20).
-
Set Up Reactions: Prepare your protein in the optimal buffer identified in Protocol 2. In separate tubes, add a single excipient to the desired final concentration.
-
Pre-incubate: Gently mix and incubate the protein-excipient solutions on ice for 15-30 minutes.
-
Add DBCO Reagent: Add the DBCO reagent to each tube.
-
Incubate and Assess: Incubate and assess aggregation as previously described.
-
Select Excipient: Identify the excipient(s) that most effectively prevent aggregation. Combinations of excipients can also be tested.
Visualizations
The following diagrams illustrate key workflows for troubleshooting and optimizing your DBCO labeling experiments.
Caption: Standard workflow for this compound protein labeling.
Caption: Logical troubleshooting guide for protein aggregation issues.
References
determining the optimal molar ratio of DBCO-PEG4-Alcohol to substrate
Welcome to the technical support center for DBCO-PEG4-Alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in bioconjugation and other labeling applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chemical reagent used in copper-free click chemistry.[1][2] It consists of a dibenzocyclooctyne (DBCO) group, which can react with azide-functionalized molecules in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1][2] The "PEG4" refers to a hydrophilic tetraethylene glycol spacer that increases solubility and reduces steric hindrance.[3] The terminal alcohol (hydroxyl group) allows for the conjugation of the DBCO-PEG4 moiety to various substrates.
Q2: The alcohol group on my this compound is not reactive. How do I conjugate it to my substrate?
A2: The terminal hydroxyl group on this compound is not highly reactive on its own and requires chemical activation to form a stable conjugate with most substrates. The activation strategy depends on the functional group present on your substrate. Two common methods are:
-
Activation for conjugation to primary amines: The alcohol can be converted into an N-hydroxysuccinimidyl (NHS) ester using N,N'-Disuccinimidyl carbonate (DSC). The resulting DBCO-PEG4-NHS ester will then readily react with primary amines on your substrate.
-
Activation for conjugation to nucleophiles (e.g., thiols, amines): The alcohol can be converted into a tosylate by reacting it with tosyl chloride (TsCl). The resulting DBCO-PEG4-Tosylate is a good leaving group and can be displaced by nucleophiles.
Q3: What is the optimal molar ratio of this compound to my substrate?
A3: The optimal molar ratio depends on which step of the reaction you are considering: the initial activation of the alcohol or the final click chemistry reaction.
-
For the activation step (e.g., with DSC or TsCl): A slight excess of the activating agent (e.g., 1.2 to 2 equivalents) relative to the this compound is typically used to ensure complete conversion of the alcohol.
-
For the subsequent conjugation to your substrate: The molar ratio will depend on the specific substrate and the desired degree of labeling. For labeling proteins with an activated DBCO-PEG4 reagent (like an NHS ester), a 10- to 50-fold molar excess of the DBCO reagent to the protein is often recommended.
-
For the final SPAAC (click) reaction: A 1.5 to 3-fold molar excess of the DBCO-functionalized molecule to the azide-functionalized molecule is generally recommended.
Q4: Can I use this compound directly in an aqueous buffer with my protein?
A4: No, the activation of the alcohol group typically requires anhydrous (water-free) organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Once the alcohol is activated (e.g., as an NHS ester), the reaction with a protein can be performed in an aqueous buffer, such as phosphate-buffered saline (PBS) at a pH of 7.0-8.0.
Experimental Protocols and Methodologies
Protocol 1: Activation of this compound to DBCO-PEG4-NHS Ester using DSC
This protocol describes the conversion of the terminal hydroxyl group of this compound into a reactive N-hydroxysuccinimidyl (NHS) ester, making it suitable for conjugation to primary amines.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous acetonitrile or dichloromethane (DCM)
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous acetonitrile or DCM.
-
Reagent Addition: Add 1.2 to 1.5 molar equivalents of DSC to the solution.
-
Base Addition: Add 2 to 3 molar equivalents of anhydrous pyridine or TEA to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC. The product, DBCO-PEG4-NHS ester, should have a different Rf value than the starting alcohol.
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to remove excess reagents and byproducts.
-
-
Storage: The purified DBCO-PEG4-NHS ester should be stored at -20°C under desiccated conditions and used promptly, as NHS esters are moisture-sensitive.
Diagram 1: Experimental Workflow for Activation of this compound to NHS Ester
References
Technical Support Center: DBCO-PEG4-Alcohol Bioconjugation
Welcome to the technical support center for DBCO-PEG4-Alcohol bioconjugation. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of scaling up bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in bioconjugation?
A1: this compound is a chemical linker used in copper-free click chemistry.[1][2] It consists of three parts:
-
DBCO (Dibenzocyclooctyne): A strained alkyne that reacts specifically with azide groups in a reaction called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4] This reaction is bioorthogonal, meaning it doesn't interfere with biological processes, making it ideal for conjugating molecules in complex biological samples.[5]
-
PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that enhances the water solubility of the molecule and the resulting conjugate. This PEG linker helps to reduce aggregation and minimize steric hindrance between the conjugated molecules.
-
Alcohol (-OH): A terminal hydroxyl group. This group is not reactive towards typical functional groups on biomolecules like amines or sulfhydryls. It can be used as a point for further chemical modification to introduce other functionalities or it can be the final intended functional group in certain applications.
Q2: My this compound is not reacting with my biomolecule. What is the problem?
A2: The terminal alcohol on this compound is not a reactive group for direct conjugation to proteins or other biomolecules under standard bioconjugation conditions. To conjugate it to a biomolecule, you typically need to use a derivative of DBCO-PEG4 that has a reactive handle, such as an NHS ester (for reacting with amines) or a maleimide (for reacting with sulfhydryls). If you only have this compound, you would first need to activate the alcohol group or use it in a reaction that specifically targets hydroxyls, which is less common in standard bioconjugation protocols.
Q3: What are the key advantages of using DBCO-based click chemistry?
A3: DBCO-based click chemistry, or SPAAC, offers several advantages:
-
Biocompatibility: It does not require a cytotoxic copper catalyst, making it suitable for use in living cells and organisms.
-
High Specificity: The DBCO group reacts specifically with azide groups, minimizing off-target reactions with other functional groups found in biological systems.
-
Stability: The resulting triazole linkage is highly stable, ensuring the integrity of the final conjugate.
-
Efficiency: The reaction kinetics are generally fast, and the reaction proceeds with high yields under mild conditions (e.g., room temperature and aqueous buffers).
Q4: What are the critical parameters to control when scaling up a DBCO bioconjugation reaction?
A4: When scaling up, it is crucial to maintain consistency and control over several parameters:
-
Reaction Stoichiometry: The molar ratio of reactants needs to be carefully controlled and optimized.
-
Mixing and Reaction Homogeneity: Ensuring efficient and consistent mixing is critical to avoid local concentration gradients and ensure a uniform reaction.
-
Temperature Control: Maintaining a consistent temperature throughout the larger volume is essential for predictable reaction kinetics.
-
pH and Buffer Composition: The pH and buffer components should be kept constant as they can affect the stability and reactivity of the biomolecules and reagents.
-
Purification Strategy: The purification method must be scalable. Techniques like Tangential Flow Filtration (TFF) are often preferred over standard chromatography for large-scale purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scaling up of your this compound bioconjugation experiments.
| Observation | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | The terminal alcohol of this compound is not reactive with the target biomolecule. | Use a DBCO-PEG4 derivative with a reactive handle (e.g., NHS ester for amines, maleimide for thiols). |
| Suboptimal reaction conditions. | Optimize molar excess of the DBCO reagent, reaction time, and temperature. Reactions are often more efficient at higher concentrations and temperatures (e.g., 37°C). | |
| Instability or degradation of the DBCO reagent. | Allow the reagent vial to come to room temperature before opening to prevent moisture condensation. Prepare stock solutions fresh in a dry, water-miscible organic solvent like DMSO or DMF. | |
| Presence of interfering substances in the buffer. | Avoid buffers containing azides, as they will react with the DBCO group. For NHS ester reactions, avoid primary amine-containing buffers like Tris or glycine. | |
| Precipitation or Aggregation of the Conjugate | Poor solubility of the biomolecule or the DBCO reagent. | The PEG4 linker in this compound is designed to improve solubility. However, if aggregation occurs, consider using a longer PEG linker. Ensure the concentration of organic solvent (e.g., DMSO, DMF) used to dissolve the DBCO reagent is not too high in the final reaction mixture (typically <10-15% to avoid protein precipitation). |
| High drug-to-antibody ratio (DAR) in ADC development. | Optimize the conjugation reaction to achieve a lower and more controlled DAR. | |
| Inconsistent Results Between Batches | Poor control over reaction parameters during scale-up. | Ensure consistent mixing, temperature control, and reagent addition rates. |
| Variability in the quality of starting materials. | Use high-purity reagents and characterize your biomolecules thoroughly before each reaction. | |
| Difficulty in Purifying the Final Conjugate | The chosen purification method is not scalable. | For large-scale purification, consider methods like Tangential Flow Filtration (TFF) or scalable chromatography techniques (e.g., ion-exchange, hydrophobic interaction). |
| Co-elution of unreacted starting materials with the product. | Optimize the purification method, for example, by adjusting the buffer composition or the type of chromatography resin. Size exclusion chromatography is often effective for removing smaller unreacted molecules. |
Experimental Protocols
Protocol 1: General Two-Step Bioconjugation Workflow
This protocol outlines a general workflow for conjugating a DBCO-functionalized molecule to an azide-containing biomolecule.
-
Activation of the First Biomolecule (Biomolecule A) with an Azide Group:
-
Introduce an azide group onto Biomolecule A using an appropriate azide-functionalized reagent (e.g., an azide-NHS ester to label primary amines).
-
Follow the specific protocol for the chosen azide reagent.
-
Purify the azide-activated Biomolecule A to remove excess reagent, typically using dialysis or a desalting column.
-
-
Activation of the Second Biomolecule (Biomolecule B) with a DBCO Group:
-
This step assumes you are using a reactive derivative of DBCO-PEG4, such as DBCO-PEG4-NHS ester.
-
Dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM) immediately before use.
-
Ensure Biomolecule B is in an amine-free buffer (e.g., PBS) at a pH between 7 and 9.
-
Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester to your biomolecule solution.
-
Incubate at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris) to a final concentration of 50-100 mM.
-
Purify the DBCO-activated Biomolecule B to remove unreacted DBCO reagent.
-
-
Copper-Free Click Reaction:
-
Mix the purified azide-activated Biomolecule A with the DBCO-activated Biomolecule B in a suitable reaction buffer (e.g., PBS).
-
A common starting point is to use a 1.5 to 3-fold molar excess of one component.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. The reaction progress can be monitored by analyzing aliquots over time.
-
The final conjugate is now ready for purification.
-
-
Purification of the Final Conjugate:
-
Purify the conjugate using a suitable method such as size exclusion chromatography, ion-exchange chromatography, or dialysis to remove any unreacted biomolecules.
-
Protocol 2: Characterization of the Conjugate
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation should result in a band shift corresponding to the increased molecular weight of the conjugate.
-
UV-Vis Spectroscopy: The incorporation of the DBCO group can be quantified by measuring the absorbance at around 309 nm.
-
Mass Spectrometry: For a more precise characterization, use mass spectrometry to determine the exact mass of the conjugate and assess the distribution of species (e.g., drug-to-antibody ratio).
Visualizing the Process
Diagram 1: General DBCO Bioconjugation Workflow
Caption: A typical workflow for DBCO-based bioconjugation.
Diagram 2: Troubleshooting Logic for Low Conjugation Efficiency
Caption: A decision tree for troubleshooting low conjugation efficiency.
References
Validation & Comparative
A Comparative Guide to Confirming Successful DBCO-PEG4-Alcohol Conjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, confirming the successful attachment of linker molecules is a critical step in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced therapeutics. The strain-promoted alkyne-azide cycloaddition (SPAAC), or "click chemistry," is a widely used bioorthogonal reaction that covalently links a dibenzocyclooctyne (DBCO) moiety to an azide-functionalized molecule. This guide provides a comparative analysis of key analytical techniques to validate the successful conjugation of DBCO-PEG4-Alcohol.
This guide objectively compares the performance of Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy. Supporting experimental data is summarized in clear, comparative tables, and detailed methodologies for each technique are provided to ensure reproducibility.
At a Glance: Comparison of Analytical Techniques
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | ¹H NMR Spectroscopy | UV-Vis Spectroscopy |
| Primary Information | Precise mass of the conjugate, degree of labeling, identification of conjugation sites.[1][2] | Separation of conjugate from unreacted starting materials, assessment of purity and aggregation. | Structural confirmation of the covalent bond formation, localization of the modification. | Reaction monitoring, estimation of conjugation efficiency. |
| Sample Requirement | Low (µg to ng) | Low to moderate (µg) | High (mg) | Low (µg) |
| Throughput | Moderate to high (with LC) | High | Low | High |
| Quantitative Capability | Semi-quantitative to quantitative | Quantitative | Quantitative[3][4][5] | Semi-quantitative |
| Expertise Required | High | Moderate | High | Low |
In-Depth Analysis of Confirmation Techniques
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the characterization of bioconjugates, providing a direct measurement of the molecular weight. An increase in mass corresponding to the addition of the this compound moiety is a definitive confirmation of successful conjugation.
Advantages:
-
High Specificity: Provides the exact mass of the conjugated product.
-
Detailed Information: Can determine the distribution of species with different numbers of attached linkers (e.g., drug-to-antibody ratio or DAR).
-
Site Identification: Peptide mapping (LC-MS/MS) can identify the specific amino acid residues that have been conjugated.
Disadvantages:
-
PEG Heterogeneity: The polydispersity of some PEG reagents can complicate spectra, although this compound is a discrete molecule, minimizing this issue.
-
Complex Spectra: The charge state distribution of large molecules like antibodies can lead to complex spectra that require deconvolution software for interpretation.
-
Instrumentation: Requires access to specialized and expensive equipment like ESI-TOF or Orbitrap mass spectrometers.
Quantitative Data Summary:
| Parameter | Unconjugated Molecule (e.g., Antibody) | This compound Conjugate |
| Expected Mass (Da) | X | X + 508.6 Da |
| Observed Mass (Da) | ~X | ~X + 508.6 |
| Degree of Labeling | 0 | Typically 1-4 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for separating the components of a reaction mixture, allowing for the assessment of conjugation efficiency and product purity.
Advantages:
-
Purity Assessment: Effectively separates the conjugated product from unreacted this compound and the starting biomolecule.
-
Versatility: Different HPLC modes can be used to probe different properties of the conjugate.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size. Successful conjugation will result in an earlier elution time compared to the unconjugated molecule.
-
Reverse-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. The addition of the DBCO-PEG4 moiety will alter the retention time.
-
Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RP-HPLC for proteins, where conjugation alters surface hydrophobicity.
-
Disadvantages:
-
Indirect Confirmation: While a shift in retention time is indicative of conjugation, it does not provide direct structural confirmation.
-
Resolution Challenges: In some cases, the change in size or hydrophobicity upon conjugation may be insufficient for complete baseline separation.
-
Method Development: Optimization of columns, mobile phases, and gradients can be time-consuming.
Quantitative Data Summary:
| Technique | Unconjugated Molecule | This compound Conjugate |
| SEC Retention Time (min) | Later Elution | Earlier Elution |
| RP-HPLC Retention Time (min) | Varies | Shifted Retention Time |
| HIC Retention Time (min) | Varies | Shifted Retention Time |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information about molecules. By comparing the spectra of the starting materials and the final product, the formation of the triazole ring resulting from the click reaction can be confirmed.
Advantages:
-
Unambiguous Structural Confirmation: Provides direct evidence of the covalent bond formation by observing the disappearance of alkyne protons and the appearance of triazole protons.
-
Site-Specific Information: Can sometimes provide information about the local environment of the conjugated linker.
Disadvantages:
-
Low Sensitivity: Requires relatively large amounts of pure sample (mg scale).
-
Complex Spectra for Large Molecules: For large biomolecules like antibodies, the signals from the linker can be difficult to resolve from the protein's background signals.
-
Expertise Required: Acquisition and interpretation of NMR data require a high level of expertise.
Expected Spectral Changes:
-
Disappearance of DBCO Alkyne Protons: The characteristic signals of the protons on the cyclooctyne ring of DBCO will disappear upon reaction.
-
Appearance of Triazole Proton: A new signal corresponding to the proton on the newly formed triazole ring will appear, typically in the range of 7.5-8.5 ppm.
-
Shifts in PEG Chain Protons: The signals of the ethylene glycol protons in the PEG4 linker adjacent to the newly formed triazole ring will experience a downfield shift.
UV-Vis Spectroscopy
UV-Vis spectroscopy offers a simple and rapid method for monitoring the progress of the conjugation reaction. The DBCO moiety has a characteristic absorbance peak that is consumed during the click reaction.
Advantages:
-
Real-Time Monitoring: The reaction can be monitored in real-time by observing the decrease in absorbance of the DBCO peak.
-
Simple and Accessible: Requires standard laboratory spectrophotometers.
-
High Throughput: Can be adapted for plate-based assays.
Disadvantages:
-
Indirect Evidence: The disappearance of the DBCO signal indicates it has reacted, but does not confirm it has attached to the intended molecule.
-
Interference: Other components in the reaction mixture may absorb in the same region, requiring a background correction.
-
Less Informative: Does not provide detailed structural information or precise quantification of the degree of labeling.
Quantitative Data Summary:
| Wavelength (nm) | Unreacted this compound | Post-Conjugation Reaction Mixture |
| ~310 nm | Strong Absorbance | Diminished or Absent Absorbance |
| 280 nm (if protein) | Absorbance from Protein | Absorbance from Protein and Conjugate |
Experimental Workflows and Logical Relationships
Caption: Experimental workflow for conjugation and subsequent confirmation.
Caption: Logical flow for data interpretation to confirm conjugation.
Detailed Experimental Protocols
Mass Spectrometry Protocol (LC-MS)
-
Sample Preparation:
-
Desalt the conjugated protein sample using a suitable method (e.g., spin desalting column) to remove non-volatile salts.
-
Dilute the sample to a final concentration of 0.1-1 mg/mL in a buffer compatible with mass spectrometry (e.g., 0.1% formic acid in water).
-
-
LC Separation:
-
Inject 1-5 µL of the sample onto a reverse-phase column (e.g., C4 for proteins) connected to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Use a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A typical gradient runs from 5% to 95% B over 15-30 minutes.
-
-
MS Analysis:
-
Acquire data in positive ion mode over a mass range appropriate for the expected charge states of the conjugate.
-
Use a deconvolution software to convert the charge-state-series spectrum into a zero-charge mass spectrum.
-
-
Data Interpretation:
-
Compare the deconvoluted mass of the major peak to the theoretical mass of the conjugate.
-
Analyze the distribution of peaks to determine the degree of labeling.
-
HPLC Protocol (Size-Exclusion Chromatography)
-
System Preparation:
-
Equilibrate a size-exclusion column suitable for the molecular weight range of your biomolecule with a compatible mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
-
Sample Preparation:
-
Filter the reaction mixture through a 0.22 µm filter to remove any precipitated material.
-
Prepare control samples of the unconjugated biomolecule and this compound at similar concentrations.
-
-
Chromatography:
-
Inject 10-50 µL of the reaction mixture and control samples.
-
Run the separation isocratically at a flow rate of 0.5-1.0 mL/min.
-
Monitor the elution profile using a UV detector at 280 nm (for proteins) and/or 310 nm (for DBCO-containing species).
-
-
Data Interpretation:
-
Successful conjugation is indicated by the appearance of a new peak that elutes earlier than the unconjugated biomolecule.
-
The area of the new peak relative to the area of the unconjugated starting material can be used to estimate the conjugation efficiency.
-
¹H NMR Spectroscopy Protocol
-
Sample Preparation:
-
Purify the conjugate to remove all unreacted starting materials and buffer components. This is a critical step.
-
Lyophilize the purified sample to dryness and then dissolve it in an appropriate deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-10 mg/mL.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the signals of interest from the linker.
-
Suppress the residual solvent peak if necessary (e.g., water suppression for samples in D₂O).
-
-
Data Processing and Interpretation:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Compare the spectrum of the conjugate to the spectra of the starting materials.
-
Look for the disappearance of the characteristic DBCO alkyne proton signals and the appearance of a new signal for the triazole proton (typically a singlet between 7.5 and 8.5 ppm).
-
Observe shifts in the signals of the PEG linker protons adjacent to the newly formed triazole ring.
-
UV-Vis Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a solution of the azide-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
-
Reaction Monitoring:
-
Take an initial absorbance spectrum of the azide-containing molecule to serve as a baseline.
-
Add the this compound to the solution to initiate the conjugation reaction.
-
Record the UV-Vis spectrum of the reaction mixture at regular intervals (e.g., every 10-15 minutes) over a wavelength range of 250-400 nm.
-
-
Data Interpretation:
-
Monitor the decrease in the absorbance peak at approximately 310 nm, which is characteristic of the DBCO group.
-
The reaction is considered complete when the absorbance at 310 nm no longer decreases.
-
The extent of the decrease in absorbance can be used to estimate the percentage of this compound that has reacted.
-
References
A Head-to-Head Battle of Bioconjugation: Validating DBCO-PEG4-Alcohol Labeling by Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of labeling reagent is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective, data-driven comparison of Dibenzocyclooctyne-PEG4-Alcohol (DBCO-PEG4-Alcohol) with other common labeling alternatives, focusing on validation by mass spectrometry to ensure the integrity and reliability of your conjugates.
At the forefront of bioorthogonal chemistry, DBCO reagents have gained prominence for their ability to participate in copper-free click chemistry, a highly specific and efficient ligation reaction. This guide delves into the performance of this compound, a popular choice for introducing the DBCO moiety onto biomolecules, and systematically compares it to traditional amine-reactive (NHS esters) and thiol-reactive (maleimides) labeling methods. The validation of these labeling strategies is paramount, and mass spectrometry stands as the gold standard for characterizing the resulting bioconjugates, providing precise information on labeling efficiency, specificity, and stability.
Performance Showdown: this compound vs. The Alternatives
The selection of a labeling reagent hinges on several key performance indicators. Here, we summarize the comparative performance of this compound against N-hydroxysuccinimide (NHS) esters and maleimides, with a focus on mass spectrometric validation.
| Feature | This compound (via Click Chemistry) | NHS Esters | Maleimides | Mass Spectrometry Validation Insights |
| Specificity | High: Reacts specifically with azide-functionalized molecules. The bioorthogonal nature of the DBCO-azide reaction minimizes off-target labeling. | Moderate: Reacts with primary amines (e.g., lysine residues and N-terminus). Can lead to a heterogeneous mixture of conjugates with varying labeling sites. | High: Reacts specifically with free thiols (cysteine residues). | LC-MS/MS peptide mapping can precisely identify the sites of modification, revealing the specificity of the labeling reaction. Analysis of DBCO-labeled proteins typically shows modification only at the intended azide-tagged site, whereas NHS ester-labeled proteins exhibit modifications across multiple lysine residues. |
| Labeling Efficiency | High: Strain-promoted alkyne-azide cycloaddition (SPAAC) is a highly efficient reaction, often proceeding to near completion under mild conditions. | Variable: Efficiency is dependent on pH, buffer composition, and the accessibility of amine groups. NHS esters are susceptible to hydrolysis, which can reduce labeling efficiency. | High: The reaction with thiols is generally rapid and efficient at neutral to slightly basic pH. | Intact mass analysis by ESI-MS or MALDI-TOF MS allows for the determination of the degree of labeling (DOL). This reveals the average number of labels per protein, providing a quantitative measure of labeling efficiency.[1][2] |
| Stability of Linkage | Very High: The resulting triazole linkage is highly stable under a wide range of biological conditions. | High: The amide bond formed is stable. | Moderate to Low: The thioether bond can be susceptible to retro-Michael addition, leading to dissociation of the label, particularly in the presence of other thiols.[3] | Stability can be assessed by incubating the conjugate under relevant conditions (e.g., in serum) and analyzing the sample over time by LC-MS to detect any loss of the label.[3][4] |
| Reaction Conditions | Mild: Bioorthogonal reaction proceeds under physiological conditions (pH, temperature) without the need for a cytotoxic copper catalyst. | Mild to Basic: Typically performed at pH 7-9. Buffers containing primary amines must be avoided. | Mild: Optimal pH range is 6.5-7.5. | Mass spectrometry can be used to analyze the final conjugate, confirming that the biomolecule's integrity was maintained during the labeling reaction. |
Experimental Deep Dive: Protocols for Robust Validation
To ensure the reliability of your bioconjugation strategy, rigorous experimental validation is essential. The following are detailed protocols for labeling a model protein (e.g., a monoclonal antibody, mAb) with this compound and subsequent analysis by mass spectrometry.
Protocol 1: Two-Step Labeling of a Monoclonal Antibody with this compound
This protocol first introduces an azide group onto the antibody via an NHS ester reaction, followed by the copper-free click chemistry reaction with this compound.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG4-NHS ester
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 1-5 mg/mL in an amine- and azide-free buffer.
-
Azide Labeling:
-
Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the Azido-PEG4-NHS ester solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Remove excess, unreacted Azido-PEG4-NHS ester using a desalting column.
-
-
This compound Labeling (Click Chemistry):
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 1.5- to 3-fold molar excess of the this compound solution to the azide-labeled antibody.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification: Purify the final DBCO-labeled antibody conjugate using a desalting column or size-exclusion chromatography to remove excess this compound.
Protocol 2: Mass Spectrometry Analysis of the DBCO-Labeled Antibody
This protocol outlines the steps for analyzing the purified conjugate to confirm successful labeling and determine the degree of labeling.
A. Intact Mass Analysis (ESI-QTOF or MALDI-TOF MS):
-
Sample Preparation: Dilute the purified DBCO-labeled mAb to a final concentration of 0.1-1 mg/mL in a suitable buffer for mass spectrometry (e.g., 1% formic acid in water for ESI-MS or a sinapinic acid matrix for MALDI-TOF).
-
Mass Spectrometry Acquisition:
-
ESI-QTOF: Infuse the sample into the mass spectrometer and acquire data in the positive ion mode over an appropriate m/z range.
-
MALDI-TOF: Spot the sample-matrix mixture onto the MALDI target plate and acquire data in the linear or reflectron positive ion mode.
-
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the antibody. The mass shift corresponding to the addition of the DBCO-PEG4-azide linker will confirm successful conjugation. The distribution of peaks will indicate the degree of labeling (DOL).
B. Peptide Mapping for Site-Specificity (LC-MS/MS):
-
Protein Digestion:
-
Denature the DBCO-labeled antibody in a denaturing buffer (e.g., 8 M urea).
-
Reduce the disulfide bonds with a reducing agent (e.g., DTT).
-
Alkylate the free cysteines with an alkylating agent (e.g., iodoacetamide).
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using reverse-phase liquid chromatography (LC).
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS) to obtain fragmentation spectra.
-
-
Data Analysis:
-
Search the MS/MS data against the antibody sequence using a database search engine.
-
Identify the peptides that have been modified with the DBCO-PEG4-azide linker to pinpoint the specific amino acid residues that were labeled.
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the relationships between the different components, the following diagrams are provided.
Caption: Experimental workflow for this compound labeling and mass spectrometry validation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05274A [pubs.rsc.org]
A Researcher's Guide to Analyzing DBCO-PEG4-Alcohol Protein Conjugates: An SDS-PAGE Comparison
For researchers, scientists, and drug development professionals, the successful conjugation of molecules like DBCO-PEG4-Alcohol to proteins is a critical step in creating advanced therapeutics and research tools. Verifying this conjugation is paramount. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely accessible and commonly used technique for this purpose. This guide provides an objective comparison of SDS-PAGE with other analytical methods, supported by experimental data, to aid in the selection of the most appropriate analysis workflow.
The Role of SDS-PAGE in Conjugation Analysis
SDS-PAGE separates proteins based on their molecular weight. The detergent SDS denatures the protein and imparts a uniform negative charge, allowing migration through the polyacrylamide gel to be primarily dependent on size. A successful conjugation of this compound to a protein will result in an increase in molecular weight, which is observed as a band shift on an SDS-PAGE gel. The conjugated protein will migrate slower than the unconjugated protein, appearing as a distinct band at a higher apparent molecular weight.
However, the PEG (Polyethylene Glycol) component of the conjugate can lead to anomalous migration in SDS-PAGE. The PEG moiety can bind to SDS, leading to a larger hydrodynamic radius and causing the conjugate to migrate slower than its actual molecular weight would suggest. This can result in an overestimation of the molecular weight and can sometimes cause band smearing, which may complicate analysis and quantification.
Comparison of Analytical Methods
While SDS-PAGE is a valuable tool for the initial assessment of conjugation, a comprehensive analysis often requires complementary techniques. The following table compares SDS-PAGE with alternative methods for analyzing this compound protein conjugates.
| Method | Principle | Advantages | Limitations | Quantitative Data & Performance |
| SDS-PAGE | Separation of denatured proteins by molecular weight. | - Inexpensive and widely available- Rapid assessment of conjugation success- Simple to perform | - Anomalous migration of PEGylated proteins- Band smearing can reduce resolution- Limited quantitative accuracy by densitometry | - Resolution: Can resolve mono-PEGylated from un-conjugated protein. - Quantification: Densitometry provides semi-quantitative data; linearity can be limited. |
| Native-PAGE | Separation of proteins in their native state based on size, shape, and charge. | - Avoids PEG-SDS interaction, providing better resolution for PEGylated proteins[1][2][3]- Preserves protein conformation | - Migration is not solely dependent on molecular weight, making interpretation complex- Bands may be less sharp than in SDS-PAGE | - Resolution: Higher resolution for different PEGylated species compared to SDS-PAGE[1][2]. |
| Size Exclusion Chromatography (SEC-HPLC) | Separation of molecules based on their hydrodynamic radius in solution. | - Provides quantitative data on conjugates, aggregates, and monomers- Non-denaturing conditions preserve native structure | - May not resolve conjugate from free this compound if sizes are similar- Can show protein aggregates not visible in SDS-PAGE | - Quantification: Highly quantitative with a wide dynamic range.- Resolution: Dependent on the size difference between the conjugate and unconjugated species. |
| Capillary Electrophoresis (CE-SDS) | Automated, high-resolution separation of SDS-denatured proteins in a capillary. | - High throughput and fast analysis time- Higher resolution than traditional SDS-PAGE- Excellent quantitative accuracy and reproducibility | - Requires specialized equipment | - Resolution: Can resolve different PEGylated isoforms.- Quantification: High precision with a wide linear dynamic range; can detect impurities down to 0.1%. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | - Provides highly accurate molecular weight of the conjugate- Can identify the specific site(s) of conjugation- Can characterize heterogeneity of the conjugate | - High cost and complexity- Requires sample purification to remove interfering substances | - Accuracy: Provides the most accurate molecular weight determination.- Data: Yields detailed structural information beyond size. |
Experimental Protocol: SDS-PAGE Analysis of this compound Protein Conjugates
This protocol outlines the key steps for analyzing a protein conjugation reaction between an azide-modified protein and this compound using SDS-PAGE.
Materials:
-
Conjugated protein sample
-
Unconjugated protein control
-
This compound control
-
Molecular weight (MW) markers
-
Laemmli sample buffer (2X) with a reducing agent (e.g., β-mercaptoethanol or DTT)
-
Precast or hand-cast polyacrylamide gels (appropriate percentage for the protein of interest)
-
SDS-PAGE running buffer
-
Coomassie Brilliant Blue or other suitable protein stain
-
Destaining solution
Procedure:
-
Sample Preparation:
-
In separate microcentrifuge tubes, prepare the following samples:
-
Unconjugated protein control
-
This compound protein conjugate reaction mixture
-
Molecular weight markers
-
-
To 10 µL of each protein sample, add 10 µL of 2X Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
Briefly centrifuge the tubes to collect the samples at the bottom.
-
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus according to the manufacturer's instructions.
-
Fill the inner and outer chambers with 1X SDS-PAGE running buffer.
-
Carefully load the prepared samples and molecular weight markers into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Staining and Destaining:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel with Coomassie Brilliant Blue for 30-60 minutes with gentle agitation.
-
Destain the gel with the appropriate destaining solution until the protein bands are clearly visible against a clear background.
-
-
Visualization and Analysis:
-
Image the gel using a gel documentation system.
-
Analyze the gel image to compare the migration of the conjugated protein to the unconjugated control. A successful conjugation will be indicated by the appearance of a new band at a higher apparent molecular weight in the lane corresponding to the conjugate reaction.
-
For semi-quantitative analysis, the intensity of the protein bands can be measured using densitometry software.
-
Experimental Workflow Diagram
References
A Head-to-Head Comparison of Bioconjugation Linkers: DBCO-PEG4-Alcohol vs. SMCC
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the choice of a linker molecule is paramount to the success of creating stable and effective antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. This guide provides an in-depth, objective comparison of two widely utilized linker technologies: the copper-free click chemistry linker, DBCO-PEG4-Alcohol, and the conventional maleimide-based linker, SMCC. We will delve into their reaction mechanisms, efficiency, stability, and provide detailed experimental protocols to inform the selection of the optimal linker for your research and development needs.
At a Glance: Key Differences and Attributes
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Amine-reactive NHS ester and Thiol-reactive Maleimide |
| Target Moieties | Azide groups | Primary amines (e.g., lysine) and sulfhydryl groups (e.g., cysteine) |
| Reaction Type | Bioorthogonal "Click" Chemistry | Michael Addition |
| Key Advantages | High specificity, biocompatibility (copper-free), stable triazole linkage, hydrophilic PEG spacer enhances solubility.[1][2] | Well-established chemistry, high reactivity of maleimide with thiols.[3][4] |
| Potential Drawbacks | Requires introduction of an azide group onto the binding partner. | Potential for maleimide hydrolysis and retro-Michael addition leading to conjugate instability.[5] |
Delving into Reaction Efficiency and Kinetics
The efficiency of a linker is a critical parameter, influencing reaction times, yield, and the overall cost-effectiveness of the conjugation process.
This compound (SPAAC Reaction): The reaction between a dibenzocyclooctyne (DBCO) group and an azide is a cornerstone of bioorthogonal chemistry, known for its high selectivity and efficiency in complex biological media. The reaction proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst.
Several factors can influence the kinetics of the SPAAC reaction. Studies have shown that higher pH values generally lead to increased reaction rates. The choice of buffer can also play a significant role, with HEPES buffer at pH 7 showing higher rate constants compared to PBS at the same pH. The presence of a PEG linker, such as in this compound, has been demonstrated to enhance reaction rates, likely by increasing the distance between the antibody and the reactive DBCO group, thus minimizing steric hindrance.
SMCC (Maleimide-Thiol Reaction): The maleimide-thiol reaction is a well-established and highly efficient method for bioconjugation, forming a stable thioether bond. This Michael addition reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.
The kinetics of the maleimide-thiol reaction are highly dependent on the pH of the reaction buffer. Below pH 6.5, the thiol group is predominantly protonated, leading to a significantly slower reaction rate. The reaction is typically rapid, with high yields achieved quickly, which helps to minimize competing side reactions.
Quantitative Comparison of Reaction Parameters:
| Parameter | This compound (SPAAC) | SMCC (Maleimide-Thiol) |
| Reaction Rate | Second-order rate constants typically in the range of 0.1 - 1.0 M⁻¹s⁻¹. | Fast, often complete within 30-60 minutes at room temperature. |
| Optimal pH | Generally faster at higher pH (e.g., 7-10). | 6.5 - 7.5 for optimal thiol selectivity. |
| Reaction Temperature | Typically performed at room temperature (25°C) or 37°C. | Room temperature or 4°C. |
| Molar Excess | Often used in a 1.5 to 10-fold molar excess. | Typically a 10- to 50-fold molar excess over the amine-containing protein. |
| Reaction Yield | Generally high to quantitative yields. | High yields are typically achieved. |
Stability of the Resulting Conjugate
The stability of the formed conjugate is crucial, particularly for in vivo applications where premature cleavage of the linker can lead to off-target toxicity and reduced efficacy.
The triazole linkage formed through the SPAAC reaction with DBCO is exceptionally stable, being resistant to both chemical and enzymatic degradation. This high stability minimizes premature payload release, a significant advantage for therapeutic applications.
In contrast, the thioether bond formed by the SMCC linker, while generally stable, can be susceptible to a retro-Michael reaction. This can lead to deconjugation, especially in the presence of thiol-containing molecules like albumin in the bloodstream. Furthermore, the maleimide group itself can undergo hydrolysis, rendering it unreactive.
Experimental Protocols
General Workflow for Bioconjugation
Caption: A generalized workflow for bioconjugation using DBCO and SMCC linkers.
Detailed Protocol: this compound Conjugation (via SPAAC)
This protocol outlines a general procedure for conjugating a DBCO-functionalized molecule to an azide-containing molecule. The this compound first needs to be activated to react with a functional group on the biomolecule (e.g., converted to a DBCO-PEG4-NHS ester to react with amines).
Materials:
-
DBCO-PEG4-NHS Ester (or other activated DBCO-PEG4 linker)
-
Azide-modified biomolecule
-
Amine-containing biomolecule
-
Reaction Buffer: Amine- and azide-free buffer, e.g., PBS (pH 7.2-7.5)
-
Quenching Buffer: e.g., 1M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Preparation of DBCO-activated biomolecule:
-
Dissolve the amine-containing biomolecule in the reaction buffer to a concentration of 1-5 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF.
-
Add the DBCO-PEG4-NHS ester solution to the biomolecule solution. A 10- to 20-fold molar excess of the linker is typically used for protein concentrations of 5 mg/mL or less.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted DBCO linker using a desalting column.
-
-
SPAAC Reaction:
-
Combine the purified DBCO-activated biomolecule with the azide-containing molecule in the reaction buffer. A 1.5 to 3-fold molar excess of one component is often used.
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.
-
The reaction progress can be monitored by analyzing the decrease in DBCO absorbance at approximately 309 nm.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography or affinity chromatography to remove any unreacted components.
-
Detailed Protocol: SMCC Conjugation
This is a two-step protocol for conjugating an amine-containing protein to a thiol-containing molecule.
Materials:
-
SMCC or Sulfo-SMCC (water-soluble version)
-
Amine-containing protein
-
Thiol-containing molecule
-
Conjugation Buffer A: Amine-free buffer, e.g., PBS (pH 7.2-8.0)
-
Conjugation Buffer B: Sulfhydryl-free buffer, e.g., PBS (pH 6.5-7.5), optionally with 1-5 mM EDTA
-
Anhydrous DMSO or DMF (for SMCC)
-
Desalting columns
-
(Optional) Reducing agent like TCEP
Procedure:
-
Activation of Amine-Containing Protein:
-
Dissolve the amine-containing protein in Conjugation Buffer A. Protein concentrations of 1-10 mg/mL are typical.
-
Dissolve SMCC in DMSO or DMF to prepare a stock solution (e.g., 10 mM). For Sulfo-SMCC, dissolve directly in an aqueous buffer.
-
Add the SMCC solution to the protein solution to achieve a 10- to 50-fold molar excess. The exact ratio depends on the protein concentration and should be optimized empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess SMCC using a desalting column equilibrated with Conjugation Buffer B.
-
-
Preparation of Thiol-Containing Molecule:
-
If the thiol-containing molecule has disulfide bonds, reduce them using a reducing agent like TCEP. Remove the reducing agent before proceeding.
-
Dissolve the thiol-containing molecule in Conjugation Buffer B.
-
-
Conjugation Reaction:
-
Combine the maleimide-activated protein with the thiol-containing molecule.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the conjugate using a suitable method like size-exclusion chromatography to remove unreacted molecules.
-
Reaction Mechanisms Illustrated
Caption: Reaction mechanisms of DBCO (SPAAC) and SMCC linkers.
Conclusion
Both this compound and SMCC are powerful tools in the bioconjugation toolbox, each with distinct advantages and ideal use cases.
This compound excels in applications where biocompatibility, high specificity, and conjugate stability are paramount . The bioorthogonal nature of the SPAAC reaction allows for conjugation in complex biological environments with minimal side reactions. The inherent stability of the resulting triazole bond makes it a superior choice for in vivo applications where linker stability is critical. The inclusion of the hydrophilic PEG4 spacer further enhances its properties by improving solubility and potentially increasing reaction kinetics.
SMCC remains a widely used and effective linker, particularly for applications where a well-established, rapid, and efficient conjugation to both amines and thiols is required. Its primary drawback is the potential for instability of the maleimide-thiol linkage in vivo due to retro-Michael addition.
The choice between these two linkers will ultimately depend on the specific requirements of the application, including the nature of the biomolecules and payload, the desired level of control over the conjugation process, and the importance of in vivo stability. For cutting-edge therapeutic development, the superior stability and bioorthogonality of DBCO-based linkers present a compelling advantage.
References
A Comparative Guide to the Reactivity of DBCO-PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of the optimal linker is a critical step in the successful development of bioconjugates, including antibody-drug conjugates (ADCs). Dibenzocyclooctyne (DBCO) linkers are widely utilized in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC), for their ability to form stable covalent bonds with azide-containing molecules under biocompatible conditions. The incorporation of a polyethylene glycol (PEG) spacer within the DBCO linker can significantly influence its physicochemical properties and reactivity. This guide provides an objective comparison of DBCO-PEG4-Alcohol with other DBCO-PEG linkers, supported by experimental data and detailed protocols to inform your selection process.
The Role of the PEG Spacer in DBCO Linker Performance
The PEG spacer in DBCO linkers serves multiple crucial functions that can enhance the performance of the resulting bioconjugate. The hydrophilic nature of the PEG chain increases the overall water solubility of the linker and the subsequent conjugate, which is particularly advantageous when working with hydrophobic molecules. This increased hydrophilicity can help to prevent aggregation and improve the stability of the bioconjugate in aqueous buffers.[1][2][3] Furthermore, the flexible PEG chain acts as a spacer, minimizing steric hindrance between the conjugated molecules and potentially improving their biological activity.[4][5]
Reactivity Comparison of DBCO-PEG Linkers
A study comparing a DBCO-modified antibody with a DBCO-PEG5-modified antibody demonstrated a notable increase in the SPAAC reaction rate with the PEGylated linker. This enhancement is attributed to the PEG spacer reducing steric hindrance and potentially improving the accessibility of the DBCO moiety for reaction.
Table 1: Comparison of Second-Order Rate Constants for SPAAC Reactions
| DBCO Linker | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| DBCO-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | 0.18 - 0.24 | |
| DBCO-PEG5-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | 0.28 - 0.37 |
This data illustrates that the inclusion of a PEG5 spacer can increase the reaction rate by approximately 31 ± 16%.
A Qualitative Comparison of Common DBCO-PEG Linkers
Beyond the core reactivity, the choice of a DBCO-PEG linker often depends on the specific functional group required for conjugation to the molecule of interest. This compound offers a terminal hydroxyl group that can be further functionalized. Below is a qualitative comparison of this compound with other commonly used DBCO-PEG linkers.
Table 2: Qualitative Comparison of DBCO-PEG Linkers
| Linker Type | Reactive Group | Key Features | Primary Use | Stability Considerations |
| This compound | Hydroxyl (-OH) | Versatile for further chemical modification; hydrophilic PEG4 spacer improves solubility. | Can be activated for reaction with various functional groups or used in applications requiring a terminal hydroxyl. | The alcohol group is generally stable. The DBCO moiety can lose reactivity over time with prolonged storage. |
| DBCO-PEG4-NHS Ester | N-Hydroxysuccinimide Ester | Reacts efficiently with primary amines (-NH2) at neutral to slightly basic pH. | Labeling of proteins, antibodies, and other amine-containing molecules. | NHS esters are highly susceptible to hydrolysis in aqueous environments. Stock solutions should be prepared fresh in anhydrous solvents. |
| DBCO-PEG4-Maleimide | Maleimide | Specifically reacts with free sulfhydryls (-SH) at pH 6.5-7.5. | Site-specific conjugation to cysteine residues in proteins or thiol-modified oligonucleotides. | The maleimide group can undergo hydrolysis at higher pH. Thioether bond formed is stable. |
| DBCO-PEG4-DBCO | Two DBCO groups | Homobifunctional linker for crosslinking two azide-containing molecules. | Crosslinking applications, such as intramolecular cyclization or linking two different biomolecules. | DBCO groups are stable under typical reaction conditions but should be protected from prolonged exposure to oxidizing agents. |
Experimental Protocols
To facilitate a direct comparison of linker reactivity in your specific application, detailed experimental protocols are provided below.
Experimental Workflow for Comparing DBCO Linker Reactivity
The following diagram outlines a general workflow for comparing the reactivity of different DBCO-PEG linkers.
Caption: Workflow for kinetic analysis of DBCO-PEG linkers.
Protocol 1: Determination of Second-Order Rate Constants using UV-Vis Spectroscopy
This protocol allows for the determination of the reaction kinetics by monitoring the disappearance of the characteristic absorbance of the DBCO group.
Materials:
-
DBCO-PEG linker of interest
-
Azide-containing reaction partner (e.g., benzyl azide)
-
Anhydrous DMSO
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvette
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of the DBCO-PEG linker in anhydrous DMSO.
-
Prepare a 100 mM stock solution of the azide partner in the reaction buffer.
-
-
Determine Initial Absorbance:
-
Dilute the DBCO-PEG linker stock solution in the reaction buffer to a final concentration of 50-100 µM in a quartz cuvette.
-
Measure the UV-Vis spectrum to determine the maximum absorbance of the DBCO group (typically around 310 nm) and record this value.
-
-
Initiate the Reaction:
-
To the cuvette containing the DBCO-PEG linker solution, add a 10 to 50-fold molar excess of the azide partner stock solution. Mix quickly and thoroughly.
-
-
Monitor the Reaction:
-
Immediately start monitoring the decrease in absorbance at the maximum wavelength of the DBCO group at regular time intervals until the absorbance stabilizes.
-
-
Data Analysis:
-
Plot the natural logarithm of the DBCO concentration (ln[DBCO]) versus time. The DBCO concentration at each time point can be calculated using the Beer-Lambert law (A = εbc).
-
The slope of the linear portion of this plot will be equal to the negative of the pseudo-first-order rate constant (-k_obs).
-
Calculate the second-order rate constant (k) by dividing the pseudo-first-order rate constant by the concentration of the azide partner (k = k_obs / [Azide]).
-
Protocol 2: General Procedure for Protein Conjugation with DBCO-PEG-NHS Ester
This protocol describes the labeling of a protein with a DBCO-PEG-NHS ester, followed by the copper-free click reaction with an azide-modified molecule.
Caption: Workflow for protein conjugation using DBCO-PEG-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS Ester
-
Anhydrous DMSO
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Azide-modified molecule
-
Desalting column or other purification system
Procedure:
-
Protein Preparation:
-
Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.
-
-
Activation of Protein with DBCO-PEG-NHS Ester:
-
Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS Ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS Ester solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove the excess, unreacted DBCO-PEG4-NHS Ester using a desalting column.
-
-
Copper-Free Click Reaction:
-
Add the azide-modified molecule to the purified DBCO-labeled protein. A 1.5 to 3-fold molar excess of the more abundant component is recommended.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted components.
-
Conclusion
The choice of a DBCO-PEG linker is a critical decision in the design of bioconjugation strategies. While this compound offers a versatile platform for further functionalization, other DBCO-PEG linkers with reactive handles like NHS esters or maleimides provide direct routes for conjugation to specific functional groups on biomolecules. The inclusion of a PEG spacer generally enhances the hydrophilicity and can increase the reaction rate of the SPAAC reaction. The provided experimental protocols offer a framework for researchers to quantitatively assess the reactivity of different DBCO-PEG linkers within their specific experimental context, enabling an informed and data-driven selection for the development of robust and efficient bioconjugates.
References
Stability Under Scrutiny: A Comparative Analysis of the Triazole Linkage from DBCO-PEG4-Alcohol
For researchers, scientists, and drug development professionals, the choice of chemical linkage in bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and overall success of a therapeutic candidate. The 1,2,3-triazole linkage, formed via the strain-promoted azide-alkyne cycloaddition (SPAAC) using reagents like Dibenzocyclooctyne-PEG4-Alcohol (DBCO-PEG4-Alcohol), has emerged as a favored linker due to its purported high stability and biocompatibility. This guide provides a comprehensive assessment of the stability of the triazole linkage derived from this compound, comparing it with other common bioconjugation linkages, supported by experimental data and detailed protocols.
The Paramount Importance of Linker Stability
The stability of a chemical linker is crucial for ensuring that a bioconjugate remains intact in circulation until it reaches its target. Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic efficacy. An ideal linker should be highly stable in the physiological environment of the bloodstream yet allow for specific cleavage or remain intact at the target site, depending on the application.
Comparative Stability of Bioconjugation Linkages
The 1,2,3-triazole ring is widely regarded for its exceptional chemical stability.[1] It is generally resistant to a broad range of chemical conditions, including redox reactions, acid-base hydrolysis, and enzymatic degradation.[1] This inherent stability makes it an attractive component in the design of robust drug conjugates and other biomaterials. The SPAAC reaction, being a copper-free click chemistry method, forms a stable triazole product under mild conditions, making it ideal for bioconjugation.
The following table summarizes the stability of the triazole linkage in comparison to other commonly employed linkages under physiologically relevant conditions.
| Linkage Type | Formation Chemistry | Stability Characteristics | Estimated Half-life in Plasma/Serum | Notes |
| 1,2,3-Triazole | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Very High: Resistant to hydrolysis, enzymatic cleavage, and redox conditions.[1] | > 7 days (generally considered stable and permanent) | Bio-inert and considered a permanent linkage.[2] The rigidity of the triazole unit can also confer stability to the overall product.[3] |
| Amide | NHS ester-amine reaction, EDC/NHS coupling | Very High: Extremely stable to hydrolysis. | ~7 days for some amide-based linkers in circulation. Can be much longer, with a theoretical half-life of ca. 600 years in neutral solution at 25°C. | Considered a permanent linkage. |
| Thioether (from Thiol-Maleimide) | Michael addition | Moderate to Low: Susceptible to retro-Michael reaction (thiol exchange) with endogenous thiols like albumin and glutathione. | Hours to a few days. Can be highly variable depending on the local environment and maleimide structure. | Stability can be improved by hydrolysis of the succinimide ring or by using next-generation maleimides. |
| Ester | DCC/DMAP coupling, reaction of alcohol with acyl halide | Low: Prone to hydrolysis by esterases present in plasma. | Minutes to hours. | Often used for prodrugs where controlled release is desired. Thermal stability can also be a concern. |
| Hydrazone | Reaction of a ketone/aldehyde with a hydrazine | Low: pH-sensitive and susceptible to hydrolysis, especially at acidic pH. | Hours. Alkylhydrazones and acylhydrazones have half-lives of only an hour or so under physiological conditions. | Often used for acid-cleavable linkers in endosomal/lysosomal delivery systems. |
| Oxime | Reaction of a ketone/aldehyde with an aminooxy group | Moderate to High: More stable than hydrazones. | Half-lives close to a month under physiological conditions. | A more stable alternative to hydrazones for bioconjugation. |
| Disulfide | Thiol exchange | Low: Reducible by endogenous reducing agents like glutathione. | Hours. | Commonly used for intracellular drug delivery where the reducing environment of the cytoplasm facilitates cleavage. |
Experimental Protocols for Assessing Linker Stability
To empirically determine and compare the stability of different bioconjugate linkages, a series of well-defined experimental protocols are necessary. The following are key assays used in the field.
In Vitro Plasma/Serum Stability Assay
This assay is the gold standard for evaluating the stability of a bioconjugate in a physiologically relevant matrix.
Objective: To determine the rate of degradation or drug deconjugation of a bioconjugate in plasma or serum from different species (e.g., mouse, rat, cynomolgus monkey, human).
Methodology:
-
Incubation: The antibody-drug conjugate (ADC) or bioconjugate is incubated in plasma or serum at a specific concentration (e.g., 50 µg/mL) at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).
-
Immunoaffinity Capture: The ADC is isolated from the plasma or serum matrix using affinity capture, for example, with Protein A or Protein G magnetic beads for antibody-based conjugates.
-
Analysis by LC-MS: The captured ADC is then analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
Intact Mass Analysis: To determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.
-
Released Drug Analysis: The supernatant can be analyzed to quantify the amount of free drug that has been released from the conjugate.
-
-
Data Analysis: The percentage of intact conjugate or the average DAR is plotted against time to determine the half-life of the conjugate.
Forced Degradation Studies
These studies are designed to accelerate the degradation of the bioconjugate to identify potential degradation pathways and assess the stability-indicating nature of the analytical methods.
Objective: To evaluate the stability of the bioconjugate under various stress conditions.
Methodology:
-
Stress Conditions: The bioconjugate is subjected to a range of stress conditions, including:
-
Acid/Base Hydrolysis: Incubation in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.
-
Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Incubation at elevated temperatures (e.g., 50-70°C).
-
Photostability: Exposure to UV and visible light.
-
-
Analysis: Samples are analyzed at different time points using methods like HPLC with UV and/or MS detection to separate and identify degradation products.
-
Peak Purity Analysis: A diode-array detector can be used to assess the purity of the main peak and ensure that degradation products are well-separated.
Enzymatic Degradation Assay
This assay is particularly relevant for linkers that are designed to be cleaved by specific enzymes.
Objective: To determine the susceptibility of the linker to enzymatic cleavage.
Methodology:
-
Enzyme Incubation: The bioconjugate is incubated with a specific enzyme (e.g., cathepsin B for certain peptide linkers, or other relevant proteases or esterases) in an appropriate buffer system at 37°C.
-
Time Course Analysis: Aliquots are taken at various time points and the reaction is quenched (e.g., by adding a protease inhibitor or by acidification).
-
Analysis: The samples are analyzed by HPLC or LC-MS to quantify the amount of released drug or the remaining intact conjugate.
-
Data Analysis: The rate of cleavage is determined by plotting the concentration of the released product or remaining reactant against time.
The Role of the PEG4 Linker in Stability
The this compound reagent contains a polyethylene glycol (PEG) spacer. PEGylation is a well-established strategy in bioconjugation that can offer several advantages:
-
Improved Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the bioconjugate, which is particularly beneficial when conjugating hydrophobic payloads.
-
Enhanced Stability: PEGylation can protect the attached molecule from enzymatic degradation and can also improve the overall conformational stability of protein conjugates.
-
Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the immune system, reducing its immunogenicity.
The PEG4 linker in this compound is a discrete-length PEG (dPEG®), which ensures a homogeneous product, avoiding the complexities associated with traditional, polydisperse PEG reagents. This homogeneity is advantageous for characterization and regulatory approval.
Conclusion
The 1,2,3-triazole linkage formed from the reaction of this compound with an azide stands out for its exceptional stability. It is highly resistant to chemical and enzymatic degradation, making it a reliable and robust choice for applications in drug development and bioconjugation where a permanent linkage is desired. While other linkers offer functionalities such as cleavability under specific conditions, the triazole provides unparalleled inertness, ensuring the integrity of the conjugate under a wide range of physiological and chemical environments. The inclusion of a PEG4 spacer further enhances the desirable properties of the resulting bioconjugate. For researchers and drug developers, the selection of this linkage chemistry offers a high degree of confidence in the stability and predictability of their final product.
References
A Comparative Guide to Bioorthogonal Labeling: DBCO-PEG4-Alcohol vs. Other Leading Techniques
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of biological research and therapeutic development, the ability to selectively tag and visualize biomolecules within their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, offering chemical reactions that can proceed within living systems without interfering with native biochemical processes.[1] At the forefront of these technologies is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), often utilizing reagents like DBCO-PEG4-Alcohol.
This guide provides an objective comparison of this compound-mediated SPAAC with other prominent bioorthogonal labeling techniques. We will delve into their reaction kinetics, stability, and biocompatibility, supported by quantitative data and detailed experimental protocols, to empower researchers in selecting the optimal strategy for their specific application.
The Contenders: An Overview of Bioorthogonal Labeling Chemistries
Bioorthogonal chemistry typically involves a two-step process: first, a biomolecule of interest is metabolically, enzymatically, or chemically modified to incorporate a "chemical reporter" – a functional group not naturally found in the biological system.[1][2] Subsequently, a probe molecule carrying a complementary functional group is introduced, which then selectively reacts with the reporter, attaching a label (e.g., a fluorophore, biotin, or drug molecule).[1][2]
Here, we compare four major bioorthogonal ligation strategies:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry reaction involves the [3+2] cycloaddition between a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO), and an azide. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a toxic copper catalyst, making it highly suitable for live-cell and in vivo applications. This compound is a reagent where the DBCO group provides the reactive handle, and the tetraethylene glycol (PEG4) linker enhances solubility and reduces steric hindrance.
-
Staudinger Ligation: This classic bioorthogonal reaction forms a stable amide bond from the reaction of an azide and a phosphine, typically a triarylphosphine engineered with an ortho-ester trap. It was one of the first bioorthogonal reactions to be developed and has been widely used for labeling various biomolecules.
-
Oxime and Hydrazone Ligation: These reactions involve the condensation of an aldehyde or ketone with an aminooxy or hydrazide group, respectively, to form a stable C=N bond. The reaction is reversible, and its rate can be influenced by pH and the use of catalysts like aniline.
-
Tetrazine Ligation (Inverse-Electron-Demand Diels-Alder): This exceptionally fast reaction occurs between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (TCO). The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion.
Quantitative Comparison of Reaction Kinetics
The speed of a bioorthogonal reaction is a critical parameter, especially for capturing dynamic processes or labeling low-abundance molecules. The second-order rate constant (k₂) is a key metric for comparing the kinetics of these reactions, with higher values indicating faster ligation.
| Bioorthogonal Reaction | Reactive Partners | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| SPAAC (DBCO) | DBCO + Azide | ~0.1 - 1.0 | Copper-free, highly bioorthogonal, good kinetics, stable triazole linkage. |
| Staudinger Ligation | Phosphine + Azide | ~0.002 - 0.01 | Metal-free, forms a stable amide bond, but generally has slower kinetics. |
| Oxime/Hydrazone Ligation | Aldehyde/Ketone + Aminooxy/Hydrazide | 10⁻³ - 10³ (can be catalyzed) | Tunable stability, can be reversible, kinetics are highly dependent on reactants and catalysts. |
| Tetrazine Ligation | Tetrazine + TCO | ~10³ - 10⁶ | Extremely fast kinetics, highly specific, produces a gaseous byproduct. |
Visualizing the Chemistries: Reaction Mechanisms and Workflows
To better understand these labeling strategies, the following diagrams illustrate their core chemical transformations and a typical experimental workflow for cell surface labeling.
Caption: Core reaction schemes of major bioorthogonal ligations.
References
A Head-to-Head Comparison: DBCO-PEG4-Alcohol in In Vivo vs. In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Alternatives
In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the choice of linker can be as critical as the active molecule itself. Dibenzocyclooctyne-Poly(ethylene glycol)4-Alcohol (DBCO-PEG4-Alcohol) has emerged as a prominent reagent for copper-free click chemistry, enabling the precise attachment of molecules to biological targets in both cellular and whole-organism contexts. This guide provides an objective comparison of its performance in in vivo versus in vitro settings, supported by experimental data, and evaluates its standing against viable alternatives.
At a Glance: Key Performance Metrics
The utility of a bioorthogonal linker hinges on a delicate balance of reactivity, stability, and biocompatibility. The tetraethylene glycol (PEG4) spacer in this compound is designed to enhance aqueous solubility and minimize steric hindrance, properties that are crucial in complex biological milieu.[1]
| Feature | In Vitro Performance | In vivo Performance | Supporting Data/Considerations |
| Reaction Kinetics | Rapid and specific with azide-modified targets. | Generally efficient, but can be influenced by accessibility of the target and clearance rates. | Second-order rate constants for DBCO with benzyl azide are in the range of 0.24 M⁻¹s⁻¹.[2] |
| Biocompatibility | High; avoids the cytotoxicity associated with copper catalysts. | Generally well-tolerated. The PEG linker can reduce immunogenicity of the conjugated molecule.[3] | The absence of a copper catalyst is a significant advantage for live-cell and whole-organism studies.[4] |
| Stability | The DBCO group is stable in aqueous buffers at neutral pH but can degrade under strongly acidic conditions. The disulfide bonds, if present in a conjugate, are susceptible to reduction.[5] | Subject to physiological conditions, including enzymatic degradation and clearance. The PEG chain can prolong circulation half-life. | The stability of the entire conjugate, not just the linker, must be considered in the biological environment. |
| Solubility | The hydrophilic PEG4 linker significantly improves the aqueous solubility of the DBCO moiety. | Enhanced solubility is critical for systemic administration and preventing aggregation. | The overall solubility of the final conjugate will depend on all its components. |
In-Depth Analysis: Performance Under Different Conditions
Reaction Kinetics: A Tale of Two Environments
In vitro, the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between this compound and an azide-functionalized molecule is highly efficient and predictable. The primary determinants of reaction speed are the concentrations of the reactants and the intrinsic reactivity of the specific azide.
In vivo, the scenario is more complex. While the inherent reaction kinetics remain the same, factors such as the biodistribution of the DBCO-reagent, the accessibility of the azide-labeled target, and the clearance rates of both components play a significant role. For instance, a rapidly clearing DBCO-conjugate may not have sufficient time to react with its target, even if the intrinsic reaction rate is high.
Table 1: Comparative Reaction Kinetics of Cyclooctynes with Azides
| Cyclooctyne | Azide | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| DBCO | Benzyl azide | 0.24 | |
| BCN | Benzyl azide | 0.07 | |
| DBCO | Phenyl azide | 0.033 | |
| BCN | Phenyl azide | 0.2 |
Note: BCN (Bicyclo[6.1.0]nonyne) is a common alternative to DBCO.
Biocompatibility and Immunogenicity: The PEG Advantage
A major driver for the adoption of copper-free click chemistry is the elimination of cytotoxic copper catalysts. This compound, being a reagent for SPAAC, is inherently more biocompatible for live-cell imaging and in vivo applications than reagents used in copper-catalyzed azide-alkyne cycloaddition (CuAAC).
The PEG4 linker further enhances the biocompatibility profile. PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic proteins and nanoparticles by creating a hydrophilic shield that can mask epitopes from the immune system. However, it is important to note that pre-existing anti-PEG antibodies have been observed in a portion of the population, which can lead to accelerated blood clearance of PEGylated therapeutics.
Stability and Pharmacokinetics: The In Vivo Challenge
The stability of a bioconjugate is paramount for its efficacy, particularly in vivo. While the triazole linkage formed by the click reaction is highly stable, the DBCO group itself can be sensitive to strong acids. Furthermore, if the final conjugate contains other labile functionalities, such as disulfide bonds for drug release, their stability in the reducing environment of the cell or in circulation must be carefully considered.
The pharmacokinetic profile of a this compound conjugate is significantly influenced by the PEG linker. PEGylation generally increases the hydrodynamic radius of the molecule, which can lead to reduced renal clearance and a longer circulation half-life. This prolonged circulation can be advantageous for therapeutic applications but may lead to higher background signals in imaging applications if the unbound probe is not cleared efficiently.
Table 2: General Pharmacokinetic Parameters of PEGylated Nanoparticles in Mice
| Nanoparticle Formulation | Distribution Half-life | Elimination Half-life | Primary Accumulation Organs | Reference |
| PEGylated PCL-based NPs | 30 min | 15 h | Tumor, Liver, Spleen | |
| PEGylated Gold NPs | 1.56 h | 57.0 h | Liver, Spleen |
Note: These data are for PEGylated nanoparticles and provide a general indication of the effect of PEGylation on in vivo behavior. Specific pharmacokinetics will vary depending on the conjugated molecule and the overall size of the conjugate.
Experimental Protocols: A Guide for the Bench
In Vitro Cell Surface Labeling
This protocol describes the metabolic labeling of cell surface glycans with an azide-bearing sugar and subsequent detection with a DBCO-functionalized fluorescent probe.
-
Metabolic Labeling: Culture cells (e.g., BT-549) in appropriate media. Supplement the media with 50 µM of a peracetylated azido-sugar (e.g., Ac4ManNAz) and incubate for 24-48 hours. This will result in the expression of azide groups on cell surface glycans.
-
Labeling with DBCO-Probe: Wash the cells with PBS. Incubate the cells with a solution of DBCO-PEG4-Fluorophore (e.g., DBCO-PEG4-FITC) at a concentration of 10-50 µM in serum-free media for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove unbound probe.
-
Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy.
In Vivo Tumor Targeting
This protocol outlines a pre-targeting strategy for tumor imaging in a mouse model.
-
Metabolic Labeling of Tumors: For a mouse model with established tumors (e.g., LS174T colon cancer xenografts), administer an azide-modified sugar to selectively label the tumor cells. This can be achieved through various strategies, including the use of enzyme-activatable caged azido-sugars.
-
Administration of DBCO-Probe: After a suitable time for metabolic labeling and clearance of the unbound sugar (typically 24-48 hours), intravenously inject a DBCO-functionalized imaging agent (e.g., DBCO-PEG4-Cy5).
-
Imaging: At various time points post-injection (e.g., 4, 8, 24 hours), perform whole-body fluorescence imaging to monitor the accumulation of the probe at the tumor site.
-
Biodistribution Analysis (Optional): After the final imaging time point, euthanize the animals and harvest major organs and the tumor. Quantify the fluorescence in each tissue to determine the biodistribution profile of the probe.
Visualizing the Concepts
To better understand the processes involved, the following diagrams illustrate the reaction mechanism and a relevant biological application.
Caption: Experimental workflows for in vitro and in vivo applications of DBCO-PEG4 reagents.
Caption: Simplified pathway of protein glycosylation and its study using metabolic labeling and click chemistry.
Alternatives to this compound
While this compound is a robust and widely used reagent, several alternatives exist, each with its own set of advantages and disadvantages.
-
Other DBCO Derivatives: DBCO reagents with different PEG linker lengths (e.g., PEG8, PEG12) are available, allowing for finer control over solubility and steric hindrance. Shorter or no PEG linkers may be preferable when the hydrophobicity of the DBCO core is not a concern or when a smaller modification is desired.
-
BCN (Bicyclo[6.1.0]nonyne): BCN is another strained alkyne used in SPAAC. It is generally smaller and less hydrophobic than DBCO, which can be advantageous in certain applications. However, its reaction kinetics can be slower than DBCO with some azides.
-
Tetrazine Ligation: The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene (like trans-cyclooctene, TCO) offers exceptionally fast reaction kinetics, often orders of magnitude faster than SPAAC. This can be a significant advantage for in vivo applications where rapid labeling is crucial. However, tetrazine and TCO reagents can be less stable than DBCO and azides.
Conclusion: Making an Informed Choice
This compound is a versatile and reliable tool for both in vitro and in vivo bioconjugation. Its excellent biocompatibility, coupled with the solubility-enhancing and immunogenicity-reducing properties of the PEG4 linker, makes it a strong candidate for a wide range of applications, from live-cell imaging to targeted drug delivery.
The choice between this compound and its alternatives will ultimately depend on the specific requirements of the experiment. For applications where rapid kinetics are paramount, tetrazine ligation may be a more suitable choice. If a smaller, less hydrophobic modification is required, BCN-based reagents are worth considering. By carefully weighing the performance characteristics outlined in this guide, researchers can select the optimal bioorthogonal chemistry tool to advance their scientific goals.
References
A Comparative Guide to DBCO-PEG4-Alcohol and its Alternatives in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of the appropriate bioorthogonal ligation strategy is paramount for the successful construction of complex bioconjugates. Among the tools available for copper-free click chemistry, dibenzocyclooctyne (DBCO) reagents have gained significant popularity. This guide provides a comprehensive literature review of DBCO-PEG4-Alcohol, objectively comparing its performance with key alternatives, supported by experimental data, to inform the selection of the optimal reagent for specific research applications.
This compound is a bifunctional linker that incorporates a strained alkyne (DBCO) for strain-promoted alkyne-azide cycloaddition (SPAAC) and a hydroxyl group for further functionalization, connected by a hydrophilic polyethylene glycol (PEG4) spacer. This combination of features makes it a versatile tool for a variety of bioconjugation applications.
Applications of this compound
The primary application of this compound lies in its ability to introduce a DBCO moiety onto a biomolecule or surface. The terminal hydroxyl group can be activated or modified to react with various functional groups on proteins, peptides, nucleic acids, or other molecules. Once incorporated, the DBCO group allows for the specific and efficient copper-free conjugation with azide-containing molecules. Key application areas include:
-
Antibody-Drug Conjugates (ADCs): this compound can be used to functionalize antibodies, enabling the subsequent attachment of azide-modified cytotoxic drugs. The PEG4 spacer can enhance the solubility and reduce aggregation of the final ADC.
-
Protein and Peptide Modification: Site-specific modification of proteins and peptides can be achieved by first introducing an azide group and then reacting it with a DBCO-functionalized molecule derived from this compound.
-
Cell Surface Labeling and Imaging: By functionalizing cell-surface targeting ligands with this compound, researchers can subsequently attach azide-modified fluorophores or imaging agents for live-cell imaging applications.
-
Surface Functionalization: The hydroxyl group can be used to attach the linker to surfaces, such as nanoparticles or microarrays, thereby presenting DBCO groups for the immobilization of azide-tagged biomolecules.
-
PROTACs Development: this compound serves as a useful building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), facilitating the linkage between the target protein binder and the E3 ligase ligand.
Performance Comparison: this compound vs. Alternatives
The performance of this compound is best understood in the context of its alternatives, primarily other strained alkynes like bicyclo[6.1.0]nonyne (BCN) and trans-cyclooctene (TCO) derivatives, which participate in different types of bioorthogonal reactions.
Quantitative Data Presentation
The following tables summarize key quantitative data for the comparison of DBCO, BCN, and TCO based bioorthogonal reactions. It is important to note that the specific PEG4-Alcohol linker may slightly influence these parameters, but the general trends are dictated by the core reactive moiety.
| Reagent Family | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| DBCO | SPAAC | ~0.1 - 1.0 | High reactivity with azides, good stability. | Potential for side reactions with thiols, can be hydrophobic. |
| BCN | SPAAC | ~0.002 - 0.1 | Smaller and less hydrophobic than DBCO, generally more stable in the presence of reducing agents. | Generally slower reaction kinetics compared to DBCO. |
| TCO | iEDDA | ~10³ - 10⁶ | Extremely fast reaction kinetics with tetrazines. | TCO can be unstable and isomerize; tetrazines can have limited stability. |
Note: The reaction rates are highly dependent on the specific azide or tetrazine partner, solvent, and temperature.
Stability Comparison
| Reagent | Stability in Presence of Reducing Agents (e.g., TCEP) | Intracellular Stability | General Storage Stability |
| DBCO | Can be unstable. | Moderate; degradation observed in some cell lines. | Generally good when stored properly (desiccated, at low temperature). |
| BCN | Generally more stable than DBCO. | Can be less stable than DBCO in certain intracellular environments. | Good when stored properly. |
| TCO | Can be unstable. | Variable; some derivatives show improved stability. | Can be prone to isomerization; requires careful storage. |
Limitations of this compound
Despite its wide utility, this compound and DBCO reagents, in general, have several limitations that researchers should consider:
-
Stability: While generally stable, DBCO-functionalized molecules can exhibit reduced reactivity over time, especially when stored in solution. Some studies have shown degradation of DBCO in certain intracellular environments.
-
Side Reactions: DBCO has been reported to react with thiols, which can be a concern when working with cysteine-containing proteins or in the reducing environment of the cell cytoplasm.
-
Hydrophobicity: The dibenzofused aromatic rings of the DBCO core contribute to its hydrophobicity, which can sometimes lead to aggregation or non-specific binding of the conjugated biomolecule. The PEG4 linker helps to mitigate this but may not completely eliminate the issue.
-
Reaction Kinetics: While significantly faster than early cyclooctynes, the SPAAC reaction with DBCO is considerably slower than the inverse-electron-demand Diels-Alder (iEDDA) reaction between TCO and tetrazines. For applications requiring very rapid conjugation, TCO-based systems may be more suitable.
Experimental Protocols
Detailed methodologies for the use of this compound and its alternatives are crucial for reproducible research. Below are example protocols for key bioconjugation experiments.
Protocol 1: Antibody Labeling with DBCO-PEG4-NHS Ester (derived from this compound)
Objective: To conjugate a DBCO moiety to an antibody via an N-hydroxysuccinimide (NHS) ester for subsequent reaction with an azide-containing molecule.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
DBCO-PEG4-NHS ester (dissolved in DMSO at 10 mM)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Reaction Setup: Add a 20-30 fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20%.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~310 nm (for DBCO).
Protocol 2: Comparative Kinetic Analysis of DBCO-PEG4-OH and BCN-PEG4-OH via SPAAC
Objective: To compare the reaction rates of DBCO- and BCN-functionalized biomolecules with an azide-containing fluorescent probe.
Materials:
-
DBCO-PEG4-labeled protein (prepared as in Protocol 1, starting from DBCO-PEG4-OH)
-
BCN-PEG4-labeled protein (prepared similarly)
-
Azide-functionalized fluorophore
-
Reaction buffer (e.g., PBS pH 7.4)
-
Fluorometer or HPLC system
Procedure:
-
Reaction Setup: In separate reaction vessels, mix the DBCO-labeled protein and the BCN-labeled protein with a known concentration of the azide-fluorophore in the reaction buffer.
-
Time-course Monitoring: At various time points, take aliquots from each reaction and measure the fluorescence intensity or analyze by HPLC to quantify the formation of the fluorescently labeled protein conjugate.
-
Data Analysis: Plot the concentration of the product versus time for both reactions. The initial rates can be determined from the slope of the linear portion of the curves. Second-order rate constants can be calculated using appropriate kinetic models.
Mandatory Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Labeling a signaling pathway component using DBCO for imaging.
Caption: Logical relationship of common bioorthogonal reaction pairs.
Safety Operating Guide
Proper Disposal of DBCO-PEG4-Alcohol: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of DBCO-PEG4-Alcohol. Adherence to these procedures will mitigate risks and ensure compliance with standard laboratory safety protocols.
This compound is a molecule containing a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and a primary alcohol. While the PEG component is generally considered biocompatible and biodegradable, the DBCO moiety is a strained alkybe, making it reactive.[1][2][3] Therefore, direct disposal of this reagent is not recommended. Furthermore, the compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4]
Immediate Safety and Handling Precautions
Before handling this compound, always consult the Safety Data Sheet (SDS) provided by the supplier.[5]
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or other chemical-resistant gloves).
-
Wear safety goggles or a face shield.
-
Wear a lab coat.
-
Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or aerosols.
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Avoid breathing vapors, mist, or gas.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.
-
Collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.
-
Clean the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.
-
Prevent the spilled material from entering drains or waterways.
Step-by-Step Disposal Procedure
The primary goal for the disposal of this compound is to prevent its release into the environment and to neutralize the reactive DBCO group.
1. Waste Collection:
-
Solid Waste: Collect unused this compound powder and any contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Collect solutions of this compound in a labeled, sealed waste container. Do not mix with other incompatible waste streams.
2. Chemical Inactivation (Quenching) of the DBCO Group: Due to the reactivity of the strained alkyne in the DBCO group, it is best practice to quench it before disposal, especially for larger quantities. A common method to quench DBCO groups is to react them with an azide-containing compound.
-
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve the this compound waste in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer if soluble).
-
Add a slight molar excess (approximately 1.1 to 1.5 equivalents) of a simple, inexpensive azide, such as sodium azide or benzyl azide.
-
Allow the mixture to stir at room temperature for several hours (or overnight) to ensure the reaction goes to completion. This will form a stable triazole.
-
The resulting solution should be considered neutralized with respect to the reactive DBCO group.
-
3. Final Disposal:
-
After the quenching step, the neutralized solution should be collected in a properly labeled hazardous waste container.
-
The label should clearly indicate all components of the mixture, including the solvent, the quenched product, and any excess azide.
-
Dispose of the waste container through your institution's licensed hazardous waste disposal service.
-
Never pour this compound or its solutions down the drain.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C29H36N2O6 | |
| Molecular Weight | 508.62 g/mol | |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | |
| Precautionary Statements | P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant. |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DBCO-PEG4-Alcohol
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of DBCO-PEG4-Alcohol, a key reagent in bioconjugation and click chemistry. Adherence to these protocols will mitigate risks and ensure a safe laboratory environment.
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. While it is stable under recommended storage conditions, it is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
Personal Protective Equipment (PPE)
The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE when working with this compound.
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields[1][2][3]. | Protects eyes from splashes and aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact with the reagent. |
| Body Protection | Impervious clothing, such as a laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | A suitable respirator should be used if aerosols may be generated or if working in a poorly ventilated area. | Prevents inhalation of any airborne particles or aerosols. |
Experimental Protocols
Safe Handling and Use Protocol
This protocol details the step-by-step procedure for safely handling this compound from storage to use in an experiment.
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Ensure an accessible safety shower and eye wash station are nearby.
-
Equilibration : Allow the vial of this compound to equilibrate to room temperature for at least one hour before opening. This prevents moisture condensation, which can affect the compound's integrity.
-
Weighing and Dissolving :
-
Open the vial in a fume hood.
-
Using a clean, dry spatula, transfer the desired amount of the compound to a clean, dry vial.
-
This compound is soluble in solvents such as DMSO, DMF, and DCM. Add the appropriate anhydrous solvent to the vial to achieve the desired concentration.
-
Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
-
-
Reaction Setup :
-
Do not use buffers that contain primary amines (e.g., Tris) or azides, as these can react with the DBCO group.
-
Add the this compound solution to your reaction mixture as per your experimental protocol. Reactions are typically more efficient at higher concentrations and temperatures (4-37°C).
-
-
Post-Handling : After use, wash your hands and any exposed skin thoroughly. Do not eat, drink, or smoke in the handling area.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Segregation :
-
Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container.
-
Collect all solid waste (e.g., contaminated pipette tips, vials) in a separate, clearly labeled solid waste container.
-
-
Chemical Inactivation (Recommended for Bulk Quantities) : For larger amounts of unreacted this compound, a chemical quenching step is advisable before disposal. This can be achieved by reacting it with an excess of an azide-containing compound (in a compatible solvent) to consume the reactive DBCO group.
-
Final Disposal : Dispose of all chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or release it into the environment .
Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound, from receiving the compound to its final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
